ATORVASTATIN CALCIUM
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C66H68CaF2N4O10 |
|---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
FQCKMBLVYCEXJB-MNSAWQCASA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Pictograms |
Irritant |
Synonyms |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
Origin of Product |
United States |
Foundational & Exploratory
Atorvastatin Calcium in Atherosclerosis: A Deep Dive into the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin, a synthetic lipid-lowering agent, is a cornerstone in the primary and secondary prevention of atherosclerotic cardiovascular disease. Its primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] This inhibition leads to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C). Beyond its potent lipid-lowering capabilities, atorvastatin exerts numerous pleiotropic effects that contribute to its anti-atherosclerotic properties. These include profound anti-inflammatory actions, improvement of endothelial function, and stabilization of atherosclerotic plaques.[4][5] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Lipid Lowering
The principal anti-atherosclerotic effect of atorvastatin is its ability to lower plasma cholesterol levels.[6] Atherosclerosis is fundamentally a lipid-driven inflammatory disease, and by reducing the primary instigator—LDL-C—atorvastatin directly slows the progression of the disease.[7]
HMG-CoA Reductase Inhibition Pathway
Atorvastatin is a competitive inhibitor of HMG-CoA reductase.[2][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[5][9] By blocking this step, atorvastatin decreases de novo cholesterol synthesis within hepatocytes.[1][2]
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. [Atorvastatin: lipid lowering activity, pleiotropic properties and efficacy in prevention of atherosclerosis and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Syntheses of Atorvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, the active pharmaceutical ingredient in the blockbuster drug Lipitor, is a critical medication for managing hypercholesterolemia.[1] Its complex structure, featuring a substituted pyrrole core and a stereochemically rich 3,5-dihydroxyheptanoic acid side chain, has made its synthesis a significant focus of chemical research.[2][3] This document provides an in-depth technical guide to several novel and improved synthetic routes for Atorvastatin calcium, moving beyond the traditional Paal-Knorr synthesis to explore more efficient, stereoselective, and scalable methodologies.[4][5][6]
Overview of Synthetic Strategies
Recent innovations in the synthesis of Atorvastatin have focused on asymmetric synthesis to control the stereochemistry of the side chain, the development of convergent routes to improve overall yield, and process optimization for large-scale industrial production.[7][8][9] Key strategies include organocatalytic methods, tandem catalysis, and novel disconnections of the molecular framework.
Organocatalytic Asymmetric Synthesis
A notable advancement in the asymmetric synthesis of this compound utilizes an organocatalytic approach to establish the crucial stereocenters of the side chain.[10] This method avoids the use of chiral auxiliaries or expensive transition metal catalysts.
Key Features:
-
Starting Material: Commercially available and inexpensive diethyl 3-hydroxyglutarate.[10]
-
Key Steps:
Experimental Workflow: Organocatalytic Route
Caption: Workflow for the organocatalytic synthesis of Atorvastatin.
Tandem Catalysis Approach
A concise and stereocontrolled synthesis of Atorvastatin has been developed using a tandem catalysis strategy.[2][11] This approach streamlines the synthesis by combining multiple transformations into a single operational step.
Key Features:
-
Starting Material: Inexpensive and commercially available N-(3-hydroxypropyl)phthalimide.[2][11]
-
Key Steps:
Experimental Workflow: Tandem Catalysis Route
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Progress in Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. CN109503542B - this compound intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. An improved kilogram-scale preparation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Atorvastatin Calcium's Pleiotropic Effects: A Technical Guide Beyond Cholesterol Lowering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted, pleiotropic effects of atorvastatin calcium that extend beyond its well-established role in lowering low-density lipoprotein (LDL) cholesterol. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecular mechanisms and clinical evidence supporting these non-lipid-lowering actions. The guide delves into the anti-inflammatory, antioxidant, and endothelial function-enhancing properties of atorvastatin, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.
Anti-Inflammatory Effects
Atorvastatin exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the expression of pro-inflammatory cytokines and adhesion molecules. This action is crucial in mitigating the chronic inflammation that drives the progression of atherosclerosis.
Quantitative Data on Anti-Inflammatory Markers
The following table summarizes the quantitative effects of atorvastatin on key inflammatory markers from various clinical studies.
| Inflammatory Marker | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |
| High-Sensitivity C-Reactive Protein (hs-CRP) | 40 mg/day | 6 weeks | Individuals with visceral obesity | Significant decrease in plasma hs-CRP (-0.87 mg/L).[1] |
| 40 mg/day | 4 weeks | Acute coronary syndrome patients | Significant decline in CRP levels from 35.48 mg/L to 23.07 mg/L (a 35% decrease). | |
| 80 mg/day | 8 weeks | Hyperlipidemic subjects | Reduction in CRP concentration by 34–40% from baseline.[2] | |
| Interleukin-6 (IL-6) | 40 mg/day | 6 weeks | Individuals with visceral obesity | Significant decrease in plasma IL-6 (-70 pg/L).[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | 40 mg/day | 6 weeks | Individuals with visceral obesity | No significant alteration in plasma TNF-α concentrations.[1] |
Signaling Pathway: Inhibition of NF-κB
A primary mechanism for atorvastatin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Atorvastatin has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of inflammatory factors.[3][4] This inhibition can occur through the upregulation of autophagy.[3]
Experimental Protocol: Measurement of hs-CRP, IL-6, and TNF-α by ELISA
Objective: To quantify the concentration of high-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in patient serum samples before and after atorvastatin treatment.
Materials:
-
Commercially available ELISA kits for human hs-CRP, IL-6, and TNF-α.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
-
Patient serum samples collected at baseline and after the treatment period.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Sample Preparation: Collect blood samples from patients and separate the serum by centrifugation. Store serum samples at -80°C until analysis.
-
Assay Procedure: Follow the manufacturer's instructions provided with the respective ELISA kits. A general procedure is as follows: a. Prepare the required reagents, standards, and samples as per the kit protocol. b. Add standards and samples to the appropriate wells of the antibody-coated microplate. c. Incubate the plate for the specified time and temperature to allow the antigen to bind to the capture antibody. d. Wash the wells to remove unbound substances. e. Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Incubate to allow the detection antibody to bind to the captured antigen. g. Wash the wells again. h. Add the substrate solution, which will react with the enzyme to produce a color change. i. Stop the reaction after a specific incubation time. j. Measure the absorbance of each well using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. . Determine the concentration of hs-CRP, IL-6, or TNF-α in the patient samples by interpolating their absorbance values on the standard curve. c. Compare the concentrations before and after atorvastatin treatment to assess the drug's effect.
Antioxidant Effects
Atorvastatin exhibits significant antioxidant properties, contributing to its protective effects on the vasculature. It achieves this by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Quantitative Data on Antioxidant Markers
The table below presents quantitative data on the effects of atorvastatin on markers of oxidative stress and antioxidant enzyme activity.
| Antioxidant Marker | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |
| Malondialdehyde (MDA) | 20 mg/day | 12 weeks | Patients with polycystic ovary syndrome | Significant decrease in serum MDA concentrations from 0.29 to 0.25 µmol/liter.[5] |
| Superoxide Dismutase (SOD) | Not specified | Not specified | Various clinical trials | A systematic review suggests a positive effect on SOD activity, though results vary across studies.[6] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Not specified | 8 weeks | Hypercholesterolemic rabbits | Significant decrease in sLDL TBARS levels by 25.3%.[7] |
Experimental Protocol: Measurement of Malondialdehyde (MDA)
Objective: To measure the levels of MDA, a marker of lipid peroxidation, in plasma or tissue homogenates.
Materials:
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Spectrophotometer or fluorometer.
-
Water bath.
Procedure (TBARS Assay):
-
Sample Preparation:
-
For plasma: Collect blood with an anticoagulant and centrifuge to separate plasma.
-
For tissue: Homogenize the tissue in a suitable buffer on ice.
-
-
Reaction Mixture: a. To a test tube, add the sample (plasma or tissue homogenate). b. Add an acidic solution (e.g., TCA) to precipitate proteins and release MDA. c. Add the TBA reagent. d. Add BHT to prevent non-specific oxidation during heating.
-
Incubation: Incubate the mixture in a hot water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Measurement: a. Cool the tubes and centrifuge to pellet any precipitate. b. Transfer the supernatant to a clean tube or a microplate well. c. Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically around 532 nm for absorbance).
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Improvement of Endothelial Function
Atorvastatin has been shown to improve endothelial function, a critical factor in maintaining vascular health. It achieves this primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS).
Quantitative Data on Endothelial Function
The following table summarizes the effects of atorvastatin on Flow-Mediated Dilation (FMD), a non-invasive measure of endothelial function.
| Parameter | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |
| Flow-Mediated Dilation (FMD) | 10 mg vs. 40 mg/day | 6 months | Patients with variant angina | Significant improvement in FMD in both groups (7.7% to 8.9% for 10mg; 7.9% to 9.5% for 40mg).[8] |
| 10 mg/day | 30 days | Patients with heart failure with preserved ejection fraction | Significant improvement in FMD from a mean of 3.33% to 5.23%.[9] |
Signaling Pathway: PI3K/Akt/eNOS Activation
Atorvastatin activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of eNOS. Activated eNOS increases the production of nitric oxide (NO), promoting vasodilation and improving endothelial function.[10][11][12]
Experimental Protocol: Western Blot for Akt and eNOS Phosphorylation
Objective: To determine the effect of atorvastatin on the phosphorylation status of Akt and eNOS in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Atorvastatin.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-eNOS (Ser1177), anti-total eNOS.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to a suitable confluency. Treat the cells with atorvastatin at various concentrations and for different time points. Include an untreated control group.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in sample buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level. c. Compare the phosphorylation levels between the atorvastatin-treated and control groups.
Atherosclerotic Plaque Stabilization
Atorvastatin contributes to the stabilization of atherosclerotic plaques, reducing the risk of plaque rupture and subsequent thrombotic events. A key mechanism for this is the thickening of the fibrous cap that overlies the lipid-rich core of the plaque.
Quantitative Data on Plaque Stability
The following table shows the effect of atorvastatin on fibrous cap thickness as measured by Optical Coherence Tomography (OCT).
| Parameter | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |
| Fibrous Cap Thickness | 20 mg/day vs. 5 mg/day | 12 months | Patients with unstable angina pectoris | Significantly greater increase in fibrous cap thickness with 20 mg/day (69%) compared to 5 mg/day (17%).[13] |
| 20 mg/day vs. 60 mg/day | 12 months | Patients with coronary artery disease | High-intensity statin therapy more effectively stabilized fibrous caps by reducing the thin cap area.[12] |
Experimental Workflow: Optical Coherence Tomography (OCT) for Fibrous Cap Thickness Measurement
Experimental Protocol: Optical Coherence Tomography (OCT) for Fibrous Cap Thickness
Objective: To measure the thickness of the fibrous cap in coronary atherosclerotic plaques in vivo using OCT.
Materials:
-
Intravascular OCT imaging system.
-
OCT catheter.
-
Image analysis software.
Procedure:
-
Patient Preparation: The patient undergoes a standard cardiac catheterization procedure.
-
Catheter Placement: The OCT catheter is advanced into the coronary artery of interest under fluoroscopic guidance.
-
Image Acquisition: a. The artery is flushed with a contrast agent or saline to clear blood from the imaging field. b. The OCT system is activated, and a pullback of the catheter is performed at a constant speed, acquiring a series of cross-sectional images of the artery wall.
-
Image Analysis: a. The acquired images are loaded into the image analysis software. b. The region of interest containing the atherosclerotic plaque is identified. c. The luminal and abluminal borders of the fibrous cap are manually or semi-automatically traced. d. The software calculates the thickness of the fibrous cap at multiple points. The thinnest part of the cap is often reported as the primary measurement.
-
Follow-up: The procedure is repeated after a period of atorvastatin treatment to assess changes in fibrous cap thickness.
Immunomodulatory Effects
Atorvastatin has demonstrated immunomodulatory properties, particularly affecting T-cell activation and proliferation. This suggests a potential role for atorvastatin in autoimmune and inflammatory conditions beyond atherosclerosis.
Quantitative Data on T-Cell Modulation
The table below summarizes the effects of atorvastatin on T-cell populations and activation markers.
| Parameter | Atorvastatin Concentration/Dosage | Experimental System | Key Findings |
| T-Cell Activation Markers (HLA-DR, CD38) | 20 mg/day for 14 days | Healthy volunteers (in vivo) | Significant downregulation of HLA-DR and CD38 on peripheral T-cells.[10] |
| Regulatory T-cell (Treg) Function | 10 µM | In vitro (human T-cells) | Hampered the suppressive capacity of Tregs.[14] |
| T-cell Proliferation | 0.1-0.3 µM | In vitro (human and mouse PBMCs and CD4 T-cells) | Resulted in a 6-fold increase in telomerase activity, leading to moderate T-cell proliferation.[15] |
Experimental Protocol: Flow Cytometry for T-Cell Activation Markers
Objective: To assess the effect of atorvastatin on the expression of activation markers on T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
Fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., HLA-DR, CD38).
-
Flow cytometer.
-
Flow cytometry analysis software.
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining: a. Resuspend the PBMCs in staining buffer. b. Add the cocktail of fluorochrome-conjugated antibodies to the cells. c. Incubate the cells in the dark at 4°C for a specified time (e.g., 30 minutes). d. Wash the cells with staining buffer to remove unbound antibodies.
-
Flow Cytometry Acquisition: a. Resuspend the stained cells in an appropriate buffer for flow cytometry. b. Acquire the data on a flow cytometer, collecting a sufficient number of events.
-
Data Analysis: a. Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties. b. Identify T-cell subsets (e.g., CD4+ and CD8+ T-cells) based on their specific marker expression. c. Within each T-cell subset, quantify the percentage of cells expressing the activation markers HLA-DR and CD38. d. Compare the expression of these markers between samples from before and after atorvastatin treatment.
This technical guide provides a foundational understanding of the pleiotropic effects of this compound. The presented data, signaling pathways, and experimental protocols offer a starting point for further research and development in harnessing the full therapeutic potential of this widely used medication.
References
- 1. Effect of atorvastatin and fish oil on plasma high-sensitivity C-reactive protein concentrations in individuals with visceral obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin reduces calcification in valve interstitial cells via the NF-κb signalling pathway by promoting Atg5-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin inhibited TNF-α induced matrix degradation in rat nucleus pulposus cells by suppressing NLRP3 inflammasome activity and inducing autophagy through NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the thickness of the fibrous cap by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute activation and phosphorylation of endothelial nitric oxide synthase by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin alters the expression of genes related to bile acid metabolism and circadian clock in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of Atorvastatin and Pravastatin on Immune Activation and T-Cell Function in ART-suppressed HIV-1 Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin induces T cell proliferation by a telomerase reverse transcriptase (TERT) mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo studies of atorvastatin calcium's anti-inflammatory properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of atorvastatin calcium, drawing from a comprehensive review of in vitro and in vivo studies. It is designed to be a practical resource for professionals in the fields of pharmacology, immunology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Core Anti-Inflammatory Mechanisms
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, exerts significant anti-inflammatory effects independent of its lipid-lowering activity.[1][2] These pleiotropic effects are primarily mediated through the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates.[3] These intermediates are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras, which are integral to various inflammatory signaling cascades.
The primary molecular mechanism underlying atorvastatin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Atorvastatin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate gene transcription.[6][7]
Furthermore, atorvastatin has been demonstrated to modulate other inflammatory pathways, including the NLRP3 inflammasome and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][7][8] It also upregulates the expression of anti-inflammatory mediators and enhances endothelial function.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the anti-inflammatory effects of atorvastatin.
Table 1: In Vitro Studies of Atorvastatin's Anti-Inflammatory Effects
| Cell Line/Model | Inflammatory Stimulus | Atorvastatin Concentration | Key Biomarkers Measured | Key Quantitative Results | Citation(s) |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | C-reactive protein (CRP) | 0.1 - 10 µmol/L | IL-6, MCP-1 | Significant decrease in CRP-induced IL-6 and MCP-1 secretion. 10 µmol/L completely abrogated the increase by attenuating NF-κB activation. | [4] |
| THP-1 Macrophages | Monosodium Urate (MSU) Crystals | 1.0, 5.0, 10.0 µM | Caspase-1, IL-1β, IL-37 | Dose-dependently attenuated caspase-1 activation and mature IL-1β expression. Increased IL-37 expression. | [9] |
| RAW264.7 Macrophages | Oxidized LDL (ox-LDL) | Not specified | IL-1β, TNF-α | Markedly inhibited IL-1β and TNF-α secretion. | [8][10] |
| THP-1 Monocytes | Phorbol Myristate Acetate (PMA) | Not specified | Macrophage inflammatory protein-1alpha | Suppressed expression. | [3] |
| Monocyte-derived Macrophages | None | 60 µmol/L (24h) | IL-10, IL-6, IL-1β, TNF-α | Significant increase in both anti-inflammatory (IL-10) and pro-inflammatory cytokines. | [11] |
| Monocyte-derived Macrophages | None | 60 µmol/L (72h) | IL-10, IL-6, IL-1β, TNF-α | Significant reduction in IL-10 and a progressive increase in pro-inflammatory cytokines. | [11] |
| Murine Pro-B Cells (transfected with hTLR4/MD2) | Lipopolysaccharide (LPS) | 0.1, 1, 10 µM | NF-κB activation | 10 µM significantly attenuated NF-κB activation within 24h. Lower doses required 48h for significant inhibition. | [12] |
| Human Conventional T cells (Tcons) and Regulatory T cells (Tregs) | CD3/CD28/IL-2 | 1, 10 µM | Suppressive capacity, FoxP3, CTLA-4, PD-1, TNF-α | 10 µM hampered Treg suppressive capacity, reduced FoxP3, CTLA-4, and PD-1 expression, and increased TNF-α-producing Tregs. | [13] |
| Bone Marrow-Derived Mast Cells (BMMC) | IL-33 | Not specified | IL-13, MCP-1 | Suppressed IL-13 and MCP-1 production. | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | None | 0.7, 7, 35, 70 µM | Cell survival, Autophagy markers (LC3) | 0.7 µM enhanced survival. Higher concentrations decreased survival. Increased expression of LC3 at all concentrations. | [15] |
| Rat Aortic Vascular Smooth Muscle Cells | Angiotensin II, Epidermal Growth Factor | 10 µmol/L | Reactive Oxygen Species (ROS), nox1 mRNA, rac1 translocation, Catalase | Significantly reduced ROS production, downregulated nox1 mRNA, inhibited rac1 translocation, and upregulated catalase expression and activity. | [16] |
Table 2: In Vivo Studies of Atorvastatin's Anti-Inflammatory Effects
| Animal Model | Inflammatory Condition | Atorvastatin Dosage | Key Biomarkers Measured | Key Quantitative Results | Citation(s) |
| Human C-reactive protein (huCRP) transgenic mice | Basal and IL-1β-induced inflammation | Low dose (0.01% w/w) and High dose (0.1% w/w) in diet | huCRP | High dose significantly reduced basal huCRP by 93% and strongly reduced IL-1β-induced huCRP. | [17] |
| ApoE/LDL receptor-double-knockout mice | Atherosclerosis (Western diet) | 10 mg/kg/day and 100 mg/kg/day | Total cholesterol, VLDL, LDL, Triacylglycerol, HDL, MCP-1, VCAM-1, ICAM-1 | 100 mg/kg/day significantly decreased total cholesterol, VLDL, LDL, triacylglycerol, and MCP-1, and reduced VCAM-1 and ICAM-1 expression. Increased HDL. | [18] |
| Patients with Acute Coronary Syndrome | Acute Coronary Syndrome | 20 mg (low-dose) vs. 40 mg (high-dose) | hs-CRP, LDL | High dose decreased hs-CRP by ~40% and LDL by ~23%. Low dose decreased hs-CRP by 13.3% and LDL by 10%. | [19] |
| DahlS.Z-Leprfa/Leprfa (DS/obese) rats | Metabolic Syndrome | 6 or 20 mg/kg/day | Cardiac fibrosis, diastolic dysfunction, oxidative stress, cardiac and adipose tissue inflammation, adipocyte hypertrophy | Ameliorated cardiac and adipose tissue inflammation at both doses. High dose reduced adipocyte hypertrophy to a greater extent. Activated AMPK and inactivated NF-κB in the heart. | [20] |
| Sprague-Dawley rats | Chronic Constriction Injury (CCI) of sciatic nerve | 10 mg/kg/day | Nociceptive sensitization, thermal hyperalgesia, TGF-beta, pIkB/IkB, NFkB, COX2, iNOS, EP1, EP4 | Attenuated nociceptive sensitization and thermal hyperalgesia. Inhibited inflammatory markers. | [21] |
| Patients with combined hyperlipidemia | Hyperlipidemia | 80 mg/day | Plasma CRP levels | Decreased median CRP levels by 28.4% (not statistically significant). | [22] |
| ApoE-/- mice | Vulnerable atherosclerotic plaques | 10 and 20 mg/kg/day | IL-1β, TNF-α, IL-18, NLRP3 inflammasome, Autophagy markers (LC3B, SQSTM1/p62) | Significantly reduced serum IL-1β, TNF-α, and IL-18. Inhibited NLRP3 inflammasome activation and activated autophagy. | [8][10] |
| C57BL/6 mice | High-fat diet and Zymosan-induced vascular inflammation | 3.6 mg/kg/day | Aortic TLR2, cardiac NF-ƙB, serum TNF-α, IL-6, hepatic LDLR | Suppressed aortic TLR2, cardiac NF-ƙB, serum TNF-α, and IL-6. Increased hepatic LDLR levels. | [23] |
| Swiss mice | Sponge-induced inflammatory angiogenesis | 0.6 and 3 mg/kg/day | Hemoglobin, VEGF, MPO, NAG, CCL2, Collagen, TGF-beta1 | Significantly decreased vascularization (Hb content) and VEGF levels at both doses. Inhibited macrophage recruitment (NAG) and collagen deposition. Reduced TGF-beta1 levels dose-dependently. | [24] |
| Patients with Acute Coronary Syndromes | Acute Coronary Syndromes | 80 mg/day | CRP, Serum Amyloid A (SAA) | At 16 weeks, CRP was 34% lower and SAA was 13% lower compared to placebo. | [25] |
| Patients with acute ischemic stroke (large-artery atherosclerosis) | Acute Ischemic Stroke | Not specified | C-reactive protein, fibrinogen, D-dimer | After 4 weeks, levels of CRP, fibrinogen, and D-dimer were significantly lower compared to the control group. | [26] |
| Mice with diet-induced Nonalcoholic Steatohepatitis (NASH) | Nonalcoholic Steatohepatitis | 20 mg/kg/day | Hepatic steatosis and inflammation | Mitigated hepatic steatosis and inflammation. | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of atorvastatin.
In Vitro Experimental Protocols
This protocol describes the induction of an inflammatory response in a human monocytic cell line, THP-1, using Lipopolysaccharide (LPS), and is a common model to study the anti-inflammatory effects of compounds like atorvastatin.[7][28]
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophages, seed the cells in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Differentiated macrophages will become adherent.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before stimulation.
-
-
Atorvastatin Pre-treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent like DMSO.[3] Further dilute in culture medium to achieve final desired concentrations (e.g., 1-10 µM).[3] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Pre-treat the differentiated THP-1 macrophages with varying concentrations of atorvastatin for a specified period (e.g., 2-24 hours).
-
Following pre-treatment, stimulate the cells with LPS (from E. coli, serotype 055:B5) at a concentration of 100 ng/mL to 1 µg/mL for a duration ranging from 4 to 24 hours to induce an inflammatory response.[8][28]
-
-
Assessment of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant after LPS stimulation. Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][29][30]
-
Gene Expression Analysis (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Western Blot Analysis: Analyze cell lysates to determine the protein levels of key inflammatory signaling molecules.
-
This protocol details the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus and the degradation of the inhibitory protein IκBα.[5][18][19]
-
Nuclear and Cytoplasmic Fractionation:
-
Following atorvastatin pre-treatment and inflammatory stimulation (e.g., with LPS or TNF-α), wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to disrupt the plasma membrane while keeping the nuclear membrane intact.
-
Centrifuge the cell lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer to release nuclear proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA or Bradford).
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit or IκBα overnight at 4°C.
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. An increase in p65 in the nuclear fraction and a decrease of IκBα in the cytoplasmic fraction indicate NF-κB activation.
-
In Vivo Experimental Protocols
This is a classic and widely used model to assess the anti-inflammatory activity of compounds in an acute inflammatory setting.[1][4][6][17][31]
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. House the animals under standard laboratory conditions with free access to food and water.
-
Atorvastatin Administration: Administer atorvastatin orally or intraperitoneally at the desired doses (e.g., 10-40 mg/kg) 30-60 minutes before the induction of inflammation.
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
The left hind paw can serve as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The degree of edema is calculated as the difference in paw volume between the carrageenan-injected paw and the control paw, or the difference from the baseline measurement of the same paw.
-
The percentage inhibition of edema by atorvastatin is calculated by comparing the increase in paw volume in the treated group to that of the vehicle-treated control group.
-
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[20][21][22][23][24]
-
Animals and Diet:
-
Use male or female ApoE-/- mice, typically on a C57BL/6 background.
-
Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques. This diet is typically initiated at 6-8 weeks of age and continued for 8-16 weeks.
-
-
Atorvastatin Treatment:
-
Assessment of Atherosclerosis and Inflammation:
-
Lipid Profile: At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Lesion Analysis:
-
Euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize and quantify the lipid-rich atherosclerotic plaques.
-
Alternatively, embed the aortic root in OCT compound, prepare frozen sections, and stain with Oil Red O or hematoxylin and eosin (H&E) for more detailed histological analysis of plaque size and composition.
-
-
Immunohistochemistry: Use cryosections of the aorta to perform immunohistochemical staining for inflammatory markers such as VCAM-1, ICAM-1, and macrophage infiltration (e.g., using an anti-CD68 antibody).[18][32][33]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in atorvastatin's anti-inflammatory effects and provide a visual representation of the experimental workflows.
Caption: Atorvastatin's Inhibition of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Studies.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
The evidence from both in vitro and in vivo studies strongly supports the significant anti-inflammatory properties of this compound, which are mediated through multiple molecular pathways, most notably the inhibition of NF-κB signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed experimental protocols, and clear visual aids to facilitate further investigation into the therapeutic potential of atorvastatin beyond its lipid-lowering effects. The provided methodologies can be adapted and optimized for specific research questions, contributing to a deeper understanding of the pleiotropic effects of statins and the development of novel anti-inflammatory therapies.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Author Spotlight: THP-1 Macrophage Response to LPS/ATP — Unveiling the Pyroptosis, Apoptosis, and Necroptosis Spectrum [jove.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fn-test.com [fn-test.com]
- 13. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cyagen.com [cyagen.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 25. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 27. Atorvastatin Modulates Bile Acid Homeostasis in Mice with Diet-Induced Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 31. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Atorvastatin Calcium's Role in Regulating HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a synthetic lipid-lowering agent, is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[2][3] By inhibiting this crucial step, atorvastatin reduces intracellular cholesterol levels. This reduction triggers a compensatory mechanism: the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[2][4] The increased number of LDL receptors enhances the clearance of circulating LDL cholesterol (LDL-C), thereby lowering plasma LDL-C levels.[4] This guide provides an in-depth technical overview of atorvastatin's mechanism of action, its interaction with HMG-CoA reductase, and the experimental protocols used to characterize these effects.
Mechanism of Action and Signaling Pathways
Atorvastatin's primary pharmacological effect is the potent and selective inhibition of HMG-CoA reductase.[1] Structurally, atorvastatin mimics the HMG-CoA substrate, allowing it to bind to the active site of the enzyme with high affinity.[3] This competitive inhibition prevents the enzyme from converting HMG-CoA to mevalonate, the precursor for cholesterol and other isoprenoids.[4]
The reduction in hepatic cholesterol synthesis initiates a well-defined signaling cascade. The decrease in intracellular cholesterol is sensed by Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a transcription factor bound to the endoplasmic reticulum membrane.[5][6] In a low-cholesterol environment, SREBP-2 is proteolytically cleaved, allowing its active N-terminal fragment to translocate to the nucleus.[5][7] In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the LDL receptor.[8] This leads to increased transcription and translation of the LDL receptor, resulting in a higher density of these receptors on the surface of liver cells.[4][9] These receptors then bind to and internalize LDL particles from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[2]
Quantitative Data
The efficacy of atorvastatin in inhibiting HMG-CoA reductase and reducing plasma lipids has been extensively quantified through in vitro assays and clinical trials.
In Vitro Inhibitory Activity
The potency of atorvastatin is determined by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against HMG-CoA reductase.
| Parameter | Value (nM) | Reference(s) |
| IC50 | ~150-154 | [10] |
| Ki | ~14 | [11] |
Clinical Efficacy: Dose-Dependent Reduction of Lipids
Clinical studies demonstrate a clear dose-response relationship for atorvastatin in reducing LDL-C and other atherogenic lipoproteins.
| Daily Dose (mg) | Mean LDL-C Reduction (%) | Mean Total Cholesterol Reduction (%) | Mean Triglyceride Reduction (%) | Reference(s) |
| 2.5 | 25 | 17 | - | [12] |
| 5 | - | - | >25 | [12] |
| 10 | 38.0 | - | - | [13] |
| 20 | 44.9 | - | >25 | [12][13] |
| 40 | 48 - 54.7 | 34 | >25 | [13][14] |
| 80 | 61 - 62.5 | 46 | >25 | [12][13] |
Effect on Gene Expression
Atorvastatin treatment leads to significant changes in the expression of genes central to cholesterol homeostasis.
| Gene | Change in Expression | Fold/Percent Change | Treatment Conditions | Reference(s) |
| LDLR mRNA | Increased | 31-37% | 20 mg/day for 4 weeks (human volunteers) | [15][16] |
| SREBP-2 Protein | Increased | 8-fold | 10 µM atorvastatin (in vitro) | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of atorvastatin with HMG-CoA reductase and its effects on cholesterol metabolism.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[18]
4.1.1 Materials and Reagents
-
HMG-CoA Reductase (purified enzyme or microsomal preparation)
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[18][19]
-
HMG-CoA solution
-
NADPH solution
-
Atorvastatin calcium or other inhibitors
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer capable of kinetic measurements at 340 nm and 37°C
4.1.2 Reagent Preparation
-
Assay Buffer: Prepare and pre-warm to 37°C.[20]
-
HMG-CoA Reductase: Reconstitute the enzyme in cold assay buffer to the desired concentration. Keep on ice during use.[20]
-
HMG-CoA: Reconstitute in sterile deionized water. Aliquot and store at -20°C.[20]
-
NADPH: Reconstitute in sterile deionized water. Protect from light and store in aliquots at -20°C.[20]
-
Inhibitor Stock Solution: Prepare a concentrated stock of atorvastatin (e.g., 10 mM in DMSO).[20] Prepare serial dilutions in the appropriate solvent.
4.1.3 Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank Wells: Add all reagents except the enzyme.
-
Enzyme Control Wells (No Inhibitor): Add all reagents, including the enzyme, and solvent vehicle.
-
Inhibitor Wells: Add all reagents, including the enzyme, and various concentrations of atorvastatin.
-
-
Add 180 µL of a master mix containing assay buffer, NADPH (final concentration ~400 µM), and HMG-CoA (final concentration ~400 µM) to each well.[19]
-
Add 1 µL of the inhibitor dilutions or solvent control to the appropriate wells.[19]
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 2 µL of HMG-CoA reductase to all wells except the blank.[19]
-
Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[21]
4.1.4 Data Analysis
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each atorvastatin concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells by tracking the incorporation of a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate.
4.2.1 Materials and Reagents
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Radiolabeled precursor (e.g., [14C]-sodium acetate)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
4.2.2 Assay Procedure
-
Cell Culture: Plate HepG2 cells in multi-well plates and grow to ~80% confluency.
-
Treatment: Pre-incubate cells with various concentrations of atorvastatin or vehicle control in serum-free medium for a specified period (e.g., 24 hours).
-
Labeling: Add the radiolabeled precursor (e.g., 1 µCi/mL of [14C]-acetate) to each well and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Separation of Cholesterol:
-
Resuspend the lipid extract in a small volume of solvent.
-
Spot the extract onto a TLC plate alongside a cholesterol standard.
-
Develop the plate in an appropriate solvent system (e.g., heptane:diethyl ether:acetic acid).
-
Visualize the cholesterol spot (e.g., using iodine vapor).
-
-
Quantification:
-
Scrape the silica corresponding to the cholesterol spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
4.2.3 Data Analysis
-
Normalize the counts per minute (CPM) for each sample to the total protein content of the corresponding well.
-
Express the results as a percentage of the cholesterol synthesis observed in the vehicle-treated control cells.
Regulatory Feedback Loop
The inhibition of HMG-CoA reductase by atorvastatin sets in motion a tightly regulated feedback mechanism that is central to its lipid-lowering effect. This interplay between enzyme inhibition, cholesterol sensing, and gene regulation highlights the sophisticated control of cholesterol homeostasis.
Conclusion
This compound's role in regulating HMG-CoA reductase is a cornerstone of modern lipid-lowering therapy. Its high affinity and selectivity for the enzyme lead to a potent reduction in cholesterol biosynthesis. This, in turn, activates the SREBP-2 signaling pathway, culminating in increased LDL receptor expression and enhanced clearance of plasma LDL-C. The quantitative data from both in vitro and clinical studies robustly support this mechanism. The experimental protocols detailed herein provide a framework for the continued investigation and development of HMG-CoA reductase inhibitors and other modulators of cholesterol metabolism.
References
- 1. droracle.ai [droracle.ai]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of statins on the inducible degrader of low-density lipoprotein receptor in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ahajournals.org [ahajournals.org]
- 13. esmed.org [esmed.org]
- 14. ovid.com [ovid.com]
- 15. Atorvastatin increases expression of low-density lipoprotein receptor mRNA in human circulating mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Characterization and Solubility of Atorvastatin Calcium Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin calcium, a leading synthetic lipid-lowering agent, is renowned for its role in inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, it exhibits high permeability but low aqueous solubility, making its solid-state properties a critical determinant of its bioavailability and therapeutic efficacy.[1][2] The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is particularly significant for this compound, with over 40 crystalline forms and several amorphous forms reported.[1] These different solid forms can display distinct physicochemical properties, including solubility, stability, and dissolution rates, which can impact the drug's performance.[3] This guide provides an in-depth technical overview of the characterization of various this compound polymorphs and their corresponding solubility profiles.
Overview of this compound Polymorphs
This compound can exist in numerous crystalline (polymorphic) and amorphous forms.[1] Form I is recognized as the most stable crystalline form and is the polymorph predominantly used in commercial drug substances.[4][5] Other notable forms include Forms II, III, and IV, among many others that have been identified and patented.[6] In addition to crystalline forms, this compound can be prepared in an amorphous state, which, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and dissolution rates compared to its crystalline counterparts.[2][7]
Physicochemical Characterization of Polymorphs
The differentiation and characterization of this compound polymorphs rely on a suite of analytical techniques that probe the unique solid-state structure of each form.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for polymorph identification. Each crystalline form produces a unique diffraction pattern based on its crystal lattice, acting as a "fingerprint." The amorphous form is identified by the absence of sharp peaks, instead showing a broad halo.
Table 1: Characteristic PXRD Peaks (2θ) for this compound Form I
| 2θ Angle (°) |
| 9.2 |
| 9.5 |
| 10.3 |
| 10.6 |
| 11.9 |
| 12.3 |
| 21.6 |
| 21.7 |
| (Data sourced from multiple references, slight variations may exist)[8][9] |
Thermal Analysis: DSC and TGA
Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of different polymorphs, including melting points, phase transitions, and hydration states.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. Crystalline forms exhibit sharp endothermic peaks corresponding to their melting points, while amorphous forms show a glass transition (Tg).[10] For this compound Form I (a trihydrate), the DSC thermogram typically shows a broad endotherm between 70-140°C due to water loss, followed by a sharp melting endotherm around 160°C.[11][12] The amorphous form exhibits a glass transition onset at approximately 140°C.[1]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water or solvent in hydrates and solvates. For this compound Form I trihydrate, TGA typically reveals a multi-step weight loss corresponding to the loss of three water molecules, totaling approximately 4.4% to 4.7% of the initial mass.[4][11] The amorphous form generally shows a single, broad weight loss step in the range of 40-120°C.[1]
Table 2: Thermal Properties of this compound Forms
| Form | Thermal Event | Temperature (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Mass Loss (%) |
| Form I (Trihydrate) | Dehydration/Melting | ~141-163 | 81.4 - 87.1 | ~4.4 - 4.7 |
| Amorphous | Glass Transition (Tg) | ~140 | N/A | Variable (40-120°C) |
| (Data represents typical ranges found in literature)[1][4][11] |
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the molecular environment and can differentiate between polymorphs based on subtle shifts in vibrational frequencies of functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of this compound show characteristic peaks corresponding to its functional groups. While the overall spectra of different polymorphs are similar, specific differences in peak position, shape, and intensity, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. Key vibrational bands include those for N-H stretching (~3365 cm⁻¹), C=O stretching (~1651-1657 cm⁻¹), and C-O stretching (~1071 cm⁻¹).[13][14][15]
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3365 | N-H Stretching |
| ~3072 | O-H Stretching |
| ~2971 | C-H Stretching (CH₃/CH₂) |
| ~1651 | C=O Stretching |
| ~1579 | C-C Aromatic Stretching |
| ~1315 | C-N Stretching |
| ~768 | C-F Stretching |
| (Data compiled from multiple sources)[13][14][16] |
Solubility of this compound Polymorphs
The aqueous solubility of this compound is a critical factor influencing its oral absorption. As a BCS Class II drug, its dissolution is the rate-limiting step for absorption.[1] Different polymorphic and amorphous forms exhibit different solubilities.
Generally, the amorphous form of a drug is more soluble than its crystalline counterparts due to the lower energy required to break the non-existent crystal lattice.[7] Studies have consistently shown that amorphous this compound has a higher aqueous solubility than the stable crystalline Form I.[2][17] The solubility of this compound is also pH-dependent, with increased solubility at higher pH values.[18]
Table 4: Aqueous Solubility of this compound Forms
| Form | Solvent/Medium | Solubility (µg/mL) |
| Amorphous | Water | ~100 |
| Crystalline (unspecified) | Water | ~26.08 |
| Crystalline (unspecified) | Phosphate Buffer (pH 6.8) | ~55.33 |
| Amorphous (Solid Dispersion) | Phosphate Buffer (pH 6.8) | ~93.66 |
| (Data compiled from multiple sources; values can vary based on experimental conditions)[1][17] |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of this compound polymorphs.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[19] Load the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface.[20]
-
Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: Set the generator to 40 kV and 40 mA.[20] Scan the sample over a 2θ range of 3° to 40°, with a step size of 0.02° and an appropriate scan speed.[21]
-
Data Analysis: Identify the characteristic peaks (2θ values) and compare them to reference patterns of known polymorphs.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid; for hydrates, a pierced lid may be used to allow for the escape of water vapor, though unpierced crucibles can provide more accurate melting points for the hydrate form itself.[22][23]
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Collection: Heat the sample under a nitrogen purge (e.g., 50 mL/min).[23] A typical heating rate is 10°C/min or 20°C/min, from ambient temperature to a temperature above the final melting point (e.g., 250°C).[1][10]
-
Data Analysis: Determine the onset temperatures, peak maxima, and enthalpy of fusion (ΔHm) for all thermal events (e.g., melting, crystallization) and the glass transition temperature (Tg) for amorphous samples.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Collection: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min or 20°C/min) over a temperature range that covers all dehydration and decomposition events (e.g., 25°C to 300°C).[1][24]
-
Data Analysis: Analyze the resulting TGA curve to determine the percentage of mass loss at different temperature ranges, corresponding to the loss of water or solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing 1-2 mg of the sample with approximately 200 mg of dry, spectral-grade KBr and pressing the mixture into a transparent disc.[13][16] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Collection: Collect the spectrum over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the spectra of different samples, noting any shifts in peak positions or changes in peak shapes.
Shake-Flask Solubility Measurement
-
Protocol: Add an excess amount of the this compound polymorph to a known volume of the desired solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed flask.[6][25]
-
Equilibration: Agitate the flasks in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][16]
-
Sample Processing: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.[3]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound polymorphs.
Caption: Atorvastatin Polymorph Characterization Workflow.
References
- 1. Solid State Characterization of Commercial Crystalline and Amorphous this compound Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. enamine.net [enamine.net]
- 4. Formulation and evaluation of this compound trihydrate Form I tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ami-instruments.com [ami-instruments.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Characterisation and evaluation of pharmaceutical solvates of this compound by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. wjpmr.com [wjpmr.com]
- 15. researchgate.net [researchgate.net]
- 16. nveo.org [nveo.org]
- 17. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. icdd.com [icdd.com]
- 20. mcgill.ca [mcgill.ca]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. tainstruments.com [tainstruments.com]
- 24. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 25. who.int [who.int]
The Pharmacological Profile of Atorvastatin Calcium and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin calcium, a synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. As a member of the statin class, its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of atorvastatin and its principal active metabolites, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin exerts its lipid-lowering effects by selectively and competitively inhibiting HMG-CoA reductase in the liver, the primary site of cholesterol synthesis and LDL clearance.[1][2][6] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor of cholesterol.[2][7] The subsequent decrease in intracellular cholesterol levels leads to the upregulation of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the circulation.[2][5][7]
The inhibitory potency of atorvastatin and its active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), against HMG-CoA reductase is a key determinant of its clinical efficacy. Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[6][8] The half-life of the inhibitory activity for HMG-CoA reductase is 20 to 30 hours, which is longer than the 14-hour plasma half-life of the parent drug, due to the prolonged action of its active metabolites.[2][3][7]
Table 1: In Vitro Inhibitory Potency (IC50) against Human HMG-CoA Reductase
| Compound | IC50 (nM) |
| Atorvastatin | 8 |
| ortho-hydroxyatorvastatin | 10 |
| para-hydroxyatorvastatin | 3.7 |
(Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions)
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of atorvastatin and its metabolites are complex processes involving various enzymes and transporters.
Absorption and Distribution
Following oral administration, atorvastatin is rapidly absorbed, with maximum plasma concentrations (Cmax) reached within 1 to 2 hours (Tmax).[2][3][6] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low absolute bioavailability of approximately 14%.[2][9][10] Atorvastatin is highly bound to plasma proteins (≥98%) and has a large volume of distribution of approximately 381 liters.[2][3][9][10]
Metabolism
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its active ortho- and para-hydroxylated metabolites.[8][9][11][12][13][14] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[11][15] Atorvastatin and its metabolites also undergo glucuronidation.[9] The drug is a substrate for the hepatic uptake transporter OATP1B1 and the efflux transporter P-glycoprotein.[2][9]
Excretion
Atorvastatin and its metabolites are primarily eliminated in the bile.[2][3] Less than 2% of the administered dose is recovered in the urine, indicating that renal excretion is a minor pathway.[3][6]
Table 2: Pharmacokinetic Parameters of Atorvastatin and its Active Metabolites (Single 40 mg Dose in Healthy Volunteers)
| Parameter | Atorvastatin | ortho-hydroxyatorvastatin | para-hydroxyatorvastatin |
| Cmax (ng/mL) | 38.7 | 10.5 | 3.2 |
| Tmax (hr) | 2.0 | 2.5 | 2.5 |
| AUC (ng·h/mL) | 224.7 | 139.6 | 49.8 |
| Half-life (hr) | ~14 | ~20-30 (inhibitory activity) | ~20-30 (inhibitory activity) |
(Values are approximate and can vary based on the study population and methodology.)
Pharmacodynamics
The primary pharmacodynamic effect of atorvastatin is the reduction of plasma lipids. Additionally, it exhibits pleiotropic effects that contribute to its cardiovascular benefits.
Lipid-Lowering Effects
Atorvastatin produces a dose-dependent reduction in total cholesterol, LDL-C, apolipoprotein B (apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[1][2][7] High-intensity therapy with atorvastatin (40-80 mg) can reduce LDL-C by more than 50%.[16]
Table 3: Dose-Dependent Reduction in LDL-C and Triglycerides
| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) | Mean Triglyceride Reduction (%) |
| 10 | 37 | 19 |
| 20 | 43 | 26 |
| 40 | 50 | 29 |
| 80 | 55 | 37 |
(Data compiled from multiple clinical trials.)[1][9]
Pleiotropic Effects
Beyond its lipid-lowering properties, atorvastatin has several pleiotropic effects that are independent of its action on cholesterol synthesis.[17][18] These include anti-inflammatory, antioxidant, and antithrombotic actions, as well as improvements in endothelial function.[17][18][19] These effects are thought to be mediated by the inhibition of isoprenoid intermediates in the cholesterol biosynthesis pathway, which in turn affects various downstream signaling pathways.[16]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of atorvastatin.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Materials: Purified HMG-CoA reductase, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), atorvastatin or its metabolites, and a spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in a cuvette or 96-well plate.
-
Add varying concentrations of the inhibitor (atorvastatin or its metabolites) to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CYP3A4 Inhibition Assay (Cell-based)
This assay determines the potential of atorvastatin to inhibit the metabolic activity of the CYP3A4 enzyme using a fluorescent probe substrate.
-
Materials: Human liver microsomes or a cell line expressing CYP3A4, a fluorescent CYP3A4 probe substrate (e.g., midazolam or a commercially available fluorogenic substrate), NADPH regenerating system, atorvastatin, and a fluorescence plate reader.
-
Procedure:
-
Pre-incubate the human liver microsomes or cells with varying concentrations of atorvastatin.
-
Add the fluorescent probe substrate to initiate the metabolic reaction.
-
After a defined incubation period, stop the reaction.
-
Measure the fluorescence of the resulting metabolite using a fluorescence plate reader.
-
Calculate the percentage of inhibition of CYP3A4 activity at each atorvastatin concentration.
-
Determine the IC50 value from the concentration-response curve.
-
OATP1B1 Transporter Assay (Cell-based)
This assay assesses the interaction of atorvastatin with the OATP1B1 uptake transporter.
-
Materials: A cell line overexpressing OATP1B1 (e.g., HEK293 or CHO cells), a radiolabeled or fluorescent OATP1B1 probe substrate (e.g., [³H]-estradiol-17β-glucuronide), atorvastatin, and a scintillation counter or fluorescence plate reader.
-
Procedure:
-
Seed the OATP1B1-expressing cells in a multi-well plate and allow them to form a monolayer.
-
Pre-incubate the cells with varying concentrations of atorvastatin or a known OATP1B1 inhibitor (positive control).
-
Add the probe substrate to the cells and incubate for a specific time to allow for uptake.
-
Wash the cells to remove the extracellular probe substrate.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter or fluorescence plate reader.
-
Determine the inhibitory effect of atorvastatin on OATP1B1-mediated transport and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the pharmacological profile of atorvastatin.
Conclusion
This compound is a potent HMG-CoA reductase inhibitor with a well-defined pharmacological profile. Its efficacy in lowering LDL cholesterol is attributed to the parent drug and its two active hydroxylated metabolites. The complex pharmacokinetics, involving extensive metabolism by CYP3A4 and interactions with drug transporters, necessitate careful consideration in clinical practice and drug development. Furthermore, the pleiotropic effects of atorvastatin contribute to its overall cardiovascular benefits. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of atorvastatin and other lipid-lowering agents.
References
- 1. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of atorvastatin, an inhibitor of HMG-CoA reductase, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. bioivt.com [bioivt.com]
- 19. Ongoing Clinical Trials of the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin Calcium's Impact on Endothelial Function in Cell Culture Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the effects of atorvastatin calcium on endothelial function, specifically within in vitro cell culture models. It details the molecular mechanisms, presents key quantitative data from representative studies, and offers comprehensive experimental protocols for researchers. The guide focuses on the pleiotropic, lipid-independent effects of atorvastatin, particularly its role in modulating the nitric oxide (NO) signaling pathway, reducing inflammation, and mitigating oxidative stress in endothelial cells.
Introduction: Beyond Cholesterol Lowering
Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, a substantial body of evidence points to the beneficial cardiovascular effects of atorvastatin that extend beyond its lipid-lowering properties. These "pleiotropic" effects are particularly relevant to the endothelium, the critical interface between the blood and the vascular wall.
In cell culture models, atorvastatin has been shown to directly modulate endothelial function through various mechanisms, including the enhancement of endothelial nitric oxide synthase (eNOS) activity, reduction of inflammatory responses, and attenuation of oxidative stress. This guide will explore these effects in detail, providing the technical information necessary to investigate them in a laboratory setting.
Core Signaling Pathway: Atorvastatin and the PI3K/Akt/eNOS Axis
One of the most well-characterized pleiotropic effects of atorvastatin on endothelial cells is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation and activation of eNOS. Activated eNOS produces nitric oxide (NO), a potent vasodilator with anti-inflammatory, anti-proliferative, and anti-thrombotic properties.
Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Atorvastatin Calcium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of atorvastatin calcium in key preclinical animal models. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as an essential resource for researchers and professionals involved in the development and evaluation of this widely used lipid-lowering agent.
Introduction to Atorvastatin Pharmacokinetics
Atorvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is paramount for predicting its behavior in humans and ensuring the safety and efficacy of new formulations. Atorvastatin is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), into active ortho- and para-hydroxylated derivatives.[2][3] Its oral bioavailability is generally low, a factor attributed to extensive first-pass metabolism in the gut and liver.[4][5]
Pharmacokinetic Parameters in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound observed in various animal models. These values can vary based on the animal strain, sex, age, dosage, and specific formulation.
Table 1: Pharmacokinetics of Atorvastatin in Rats
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Animal Strain | Reference |
| 10 | Suspension | 8.78 | - | 38.22 | - | Sprague Dawley | [6] |
| 20 | Suspension | 152.6 | 3 | 455.5 (AUClast) | 4 | Wistar | [1] |
| 40 | Suspension | - | - | - | - | Sprague-Dawley | [7] |
Data represents mean values. "-" indicates data not reported in the cited source.
Table 2: Pharmacokinetics of Atorvastatin in Rabbits
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement | Animal Strain | Reference |
| 10 | Conventional Tablet | - | - | - | - | Albino | [4] |
| 10 | Floating Tablet (F4) | - | - | - | 1.6 times | Albino | [4] |
| - | Nanoparticles (FT5) | - | - | - | 2.2 fold increase in AUC | - | [8] |
Specific Cmax, Tmax, and AUC values were not detailed in the abstract for direct comparison. The focus was on the relative bioavailability enhancement of novel formulations.
Table 3: Pharmacokinetics of Atorvastatin in Dogs
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Notes | Animal Strain | Reference |
| >20 | - | - | - | - | Subclinical hemorrhages reported | Beagle | [9] |
Detailed Experimental Protocols
The following sections outline the methodologies for conducting pharmacokinetic studies of this compound in different animal models, based on a synthesis of published research.
Rat Studies
Animal Model:
-
Species: Wistar or Sprague-Dawley rats are commonly used.[7]
-
Age/Weight: Typically adult male rats weighing between 200-250g.[7]
-
Housing: Animals should be housed in temperature and humidity-controlled conditions with a 12-hour light/dark cycle.[7] Standard laboratory chow and water are provided ad libitum.[10]
-
Acclimatization: A minimum of one week of acclimatization to the laboratory environment is recommended before the study.[7]
Dosing and Sample Collection:
-
Formulation: this compound is often administered as a suspension, commonly in 1% Sodium Carboxymethyl Cellulose (Na-CMC) in normal saline.[7]
-
Dosage: Oral doses in rat studies typically range from 10 mg/kg to 40 mg/kg.[7]
-
Administration: The drug suspension is administered orally using a gavage needle. Animals are usually fasted overnight prior to dosing.[7]
-
Blood Sampling: Blood samples are typically collected from the tail vein or via cannulation of the femoral artery.[7] A common sampling schedule is pre-dose (0 h) and at 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[7] The collected blood is centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[7]
Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods for quantifying atorvastatin in plasma.[11][12]
-
Sample Preparation: Protein precipitation with a solvent like ice-cold acetonitrile is a common method to extract atorvastatin from the plasma matrix.[11][13]
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA).[11][13]
Rabbit Studies
Animal Model:
-
Species: Albino rabbits of both sexes are frequently used.[4]
-
Weight: Typically weighing between 2-3 kg.[4]
-
Housing and Acclimatization: Standard laboratory conditions with an appropriate acclimatization period are required.
Dosing and Sample Collection:
-
Fasting: Animals are fasted overnight before drug administration.[4]
-
Administration: Oral administration of the formulation.
-
Blood Sampling: Blood (approximately 3 ml) is withdrawn from the marginal ear vein at specified time points, such as 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[4]
Dog Studies
Animal Model:
-
Species: Beagle dogs are a common model for toxicokinetic and pharmacokinetic studies.[9]
Dosing and Sample Collection:
-
Administration: Oral dosing is the typical route.
-
Observations: In addition to blood sampling for pharmacokinetic analysis, animals are monitored for any adverse effects, particularly at higher doses.[9]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and metabolic pathways.
Caption: General experimental workflow for a typical oral pharmacokinetic study in rats.
Caption: Simplified metabolic pathway of atorvastatin.
Conclusion
The pharmacokinetic profile of this compound in animal models is influenced by a multitude of factors including the species, formulation, and dose administered. Rats, rabbits, and dogs are valuable models for these investigations, each providing unique insights into the drug's behavior. The development of novel formulations, such as nanoparticles and gastro-retentive tablets, has shown promise in enhancing the oral bioavailability of atorvastatin.[4][8] A thorough understanding of the experimental protocols and bioanalytical methods is crucial for generating reliable and reproducible data. The visualizations provided offer a clear framework for the experimental workflow and the primary metabolic pathways, serving as a practical tool for researchers in the field. This guide consolidates key information to support the ongoing research and development of atorvastatin and its formulations.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. fda.gov [fda.gov]
- 3. [PDF] Metabolism and excretion of atorvastatin in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 4. Enhanced Bioavailability of this compound from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making [mdpi.com]
- 6. Pharmacokinetics and bioequivalence evaluation of two different this compound 10-mg tablets: A single-dose, randomized-sequence, open-label, two-period crossover study in healthy fasted Chinese adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
The Advent of a Blockbuster: A Technical Guide to the Discovery and Development of Atorvastatin Calcium
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin calcium, a fully synthetic statin, represents a landmark achievement in the pharmacological management of hypercholesterolemia and the prevention of cardiovascular disease. Its development marked a pivotal moment in the history of HMG-CoA reductase inhibitors, distinguished by its superior lipid-lowering efficacy and pleiotropic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. Detailed experimental protocols for key assays, a summary of quantitative data in structured tables, and visualizations of relevant pathways and workflows are presented to offer a thorough resource for professionals in pharmaceutical research and development.
Introduction: The Quest for a Potent Statin
The latter half of the 20th century saw a growing understanding of the link between elevated low-density lipoprotein cholesterol (LDL-C) and the risk of cardiovascular disease. This spurred the search for effective lipid-lowering agents. The discovery of the first statins, derived from fungal metabolites, revolutionized treatment but also highlighted the potential for developing more potent, purely synthetic inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
In the 1980s, chemists at Parke-Davis (now a subsidiary of Pfizer) embarked on a program to design and synthesize novel HMG-CoA reductase inhibitors. This effort culminated in the synthesis of atorvastatin in 1985 by Dr. Bruce Roth.[1] Unlike its predecessors, atorvastatin was entirely synthetic, offering greater flexibility for structural modification to optimize its pharmacological profile.
Synthesis of this compound: A Scalable and Enantioselective Approach
The commercial success of atorvastatin necessitated the development of a highly efficient and scalable synthetic route. While initial syntheses produced a racemic mixture, the therapeutic activity resides in the (3R,5R)-enantiomer. Consequently, significant effort was invested in developing an enantioselective synthesis.
A key and widely adopted industrial method for synthesizing the core pyrrole structure of atorvastatin is the Paal-Knorr condensation .[1][2] This convergent synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form the substituted pyrrole ring.
Key Synthetic Steps in Industrial Production
The industrial synthesis of this compound is a multi-step process. A representative workflow is outlined below:
Experimental Protocol: Paal-Knorr Condensation
The following is a generalized protocol for the Paal-Knorr condensation step in the synthesis of an atorvastatin intermediate. Specific reagents, solvents, and conditions may vary based on patented industrial processes.
Objective: To synthesize the protected atorvastatin pyrrole core via Paal-Knorr condensation.
Materials:
-
Substituted 1,4-diketone (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide)
-
Chiral amine side-chain (e.g., tert-butyl (6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)
-
Solvent (e.g., Toluene, Heptane, or a mixture)
-
Acid catalyst (e.g., Pivalic acid)
-
Dean-Stark apparatus or equivalent for azeotropic water removal
-
Reaction vessel with heating and stirring capabilities
-
Nitrogen or Argon inert atmosphere supply
Procedure:
-
Charge the reaction vessel with the 1,4-diketone, the chiral amine side-chain, and the solvent under an inert atmosphere.
-
Begin stirring the mixture.
-
Add the acid catalyst (e.g., pivalic acid) to the reaction mixture.
-
Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using a Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The protected atorvastatin intermediate can be isolated and purified by standard procedures such as crystallization or chromatography.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial and rate-limiting step in the biosynthesis of cholesterol in the liver.
The Cholesterol Biosynthesis Pathway
By inhibiting this enzyme, atorvastatin reduces the intracellular pool of cholesterol in hepatocytes. This leads to a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.[3]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the inhibitory activity of compounds like atorvastatin on HMG-CoA reductase.
Objective: To measure the IC50 value of atorvastatin for HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme (e.g., from rat liver microsomes or recombinant human enzyme)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound solutions of varying concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and atorvastatin in the assay buffer. Keep all solutions on ice.
-
Assay Setup: In a 96-well microplate, set up the following reactions:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, HMG-CoA, NADPH, and HMG-CoA reductase.
-
Inhibitor Wells: Assay buffer, HMG-CoA, NADPH, HMG-CoA reductase, and varying concentrations of atorvastatin.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding HMG-CoA reductase to all wells except the blank.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each atorvastatin concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the atorvastatin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.
Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity (IC50)
| Species | Experimental System | IC50 (nM) | Reference |
| Human | Purified catalytic domain | 8.0 | [4] |
| Rat | Liver microsomes | 7.5 | [5] |
Table 2: Pharmacokinetic Parameters of Atorvastatin
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Preclinical | ||||||
| Rat (Male) | 10 mg/kg | 845 ± 285 | 0.5 | 1660 ± 410 | 2.3 | [6] |
| Dog (Male) | 2.5 mg/kg | 227 ± 117 | 1.1 | 785 ± 265 | 2.3 | [7] |
| Clinical | ||||||
| Human | 10 mg | 17.9 ± 9.3 | 2.1 ± 1.2 | 113.7 ± 53.4 | ~14 | [8] |
| Human | 40 mg | 39.8 ± 16.5 | 1.8 ± 0.9 | 243.6 ± 123.6 | ~14 | [8] |
| Human | 80 mg | 98.4 ± 46.1 | 1.9 ± 0.9 | 544.7 ± 290.7 | ~14 | [8] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, patient population, and analytical methods used.
Table 3: Clinical Efficacy of Atorvastatin in Patients with Primary Hypercholesterolemia (12-week study)
| Atorvastatin Dose | Mean % Change from Baseline in LDL-C | Mean % Change from Baseline in Total Cholesterol | Mean % Change from Baseline in Triglycerides | Mean % Change from Baseline in HDL-C |
| 10 mg/day | -39% | -29% | -19% | +6% |
| 20 mg/day | -43% | -33% | -26% | +9% |
| 40 mg/day | -50% | -37% | -29% | +6% |
| 80 mg/day | -60% | -45% | -37% | +5% |
Data adapted from prescribing information and clinical trial publications.
Preclinical and Clinical Development
Preclinical Evaluation
Atorvastatin underwent extensive preclinical testing in various animal models to assess its efficacy, safety, and pharmacokinetic profile.
Efficacy Studies:
-
Rodent Models: In rats, atorvastatin demonstrated potent triglyceride-lowering effects.[9]
-
Rabbit Models: In hypercholesterolemic rabbits, atorvastatin was highly effective at reducing LDL-C levels.[9]
-
Dog Models: Dogs were used to evaluate the lipid-lowering effects and for toxicology studies.[7]
Toxicology Studies:
-
Acute and chronic toxicity studies were conducted in rats and dogs to establish the safety profile of atorvastatin. These studies helped to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.[7][10]
Clinical Trials
The clinical development program for atorvastatin was extensive, involving numerous Phase I, II, and III trials to establish its safety and efficacy in various patient populations.
Phase I: These studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of atorvastatin.
Phase II: Dose-ranging studies were performed in patients with hypercholesterolemia to determine the optimal dose range for LDL-C reduction.
Phase III: Large-scale, randomized, controlled trials were conducted to confirm the efficacy and safety of atorvastatin in a broad range of patients, including those with primary hypercholesterolemia, mixed dyslipidemia, and those at high risk for cardiovascular events.[11][12] These trials consistently demonstrated the superior LDL-C lowering efficacy of atorvastatin compared to other statins available at the time.
Experimental Protocol: Phase III Clinical Trial Design (Illustrative)
The following is a generalized outline of a Phase III clinical trial design for a lipid-lowering agent like atorvastatin.
Conclusion
The discovery and development of this compound represent a paradigm of modern drug discovery, integrating rational drug design, innovative synthetic chemistry, and rigorous preclinical and clinical evaluation. Its potent HMG-CoA reductase inhibitory activity, favorable pharmacokinetic profile, and robust clinical efficacy have established it as a cornerstone in the management of dyslipidemia and the prevention of cardiovascular disease. This technical guide has provided a detailed overview of the key scientific and developmental milestones that led to the emergence of this blockbuster therapeutic agent. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the ongoing quest for novel and improved therapies.
References
- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics and toxicity of atorvastatin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and toxicity of atorvastatin in dogs (Journal Article) | OSTI.GOV [osti.gov]
- 8. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of low‐dose atorvastatin plus ezetimibe for primary hypercholesterolemia: A randomized, double‐blind, multicenter phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of low-dose atorvastatin plus ezetimibe for primary hypercholesterolemia: A randomized, double-blind, multicenter phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid‐Lowering Effect and Safety of Ezetimibe and Atorvastatin 5 mg in Patients With Primary Hypercholesterolemia or Mixed Dyslipidemia: A Randomized, Double‐Blind, Parallel, Multicenter, Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for Determination of Atorvastatin Calcium in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin calcium is a synthetic lipid-lowering agent that is an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis. The quantification of this compound in pharmaceutical formulations is crucial for quality control to ensure the safety and efficacy of the final product. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in tablet dosage forms. The method is simple, accurate, precise, and suitable for routine analysis.
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a pump, UV-Vis detector, and an autosampler is required. The chromatographic separation is achieved under isocratic conditions.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | LiChrospher® 100 RP-18 (5 µm), 250 x 4.6 mm or equivalent |
| Mobile Phase | 0.1% Acetic Acid Solution : Acetonitrile (45:55, v/v), pH 3.8[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (25 °C)[2] |
| Detection Wavelength | 246 nm[1][2] |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (AR grade)
-
Distilled or deionized water
-
0.45 µm nylon membrane filters
Preparation of Standard Solutions
Stock Standard Solution (250 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.[1] Add 5 mL of methanol to dissolve the standard and then dilute to volume with the mobile phase.[1]
Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 8 µg/mL to 24 µg/mL for linearity studies.[1] A working standard solution of 20 µg/mL can be prepared for routine analysis by diluting 4 mL of the stock solution to 50 mL with the mobile phase.
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of atorvastatin and transfer it to a 100 mL volumetric flask.[3]
-
Add about 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution of the drug.[3]
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate.[3]
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a theoretical concentration of 10 µg/mL.[3]
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are evaluated by injecting the standard solution six times.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (Asymmetry) | ≤ 1.5 | 0.99[1] |
| Theoretical Plates | > 2000 | 2550[1] |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
| % RSD of Retention Time | ≤ 1.0% | < 0.5% |
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 40% to 125% of the working concentration.[1] A calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 8.13 | 2998745 |
| 11.88 | 4266208[1] |
| 16.26 | 5889101[1] |
| 19.42 | 6949213[1] |
| 23.77 | 8759624[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). This was assessed by analyzing six replicate injections of the standard solution.
Table 4: Precision Data
| Precision | % RSD of Peak Area |
| Intra-day (n=6) | ≤ 2.0% |
| Inter-day (n=6) | ≤ 2.0% |
Accuracy
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the nominal concentration.[1]
Table 5: Accuracy (Recovery) Data
| Concentration Level | % Mean Recovery | % RSD |
| 80% | 98.0% - 102.0% | < 2.0% |
| 100% | 98.0% - 102.0% | < 2.0% |
| 120% | 98.0% - 102.0% | < 2.0% |
Specificity (Forced Degradation)
Specificity was demonstrated through forced degradation studies to ensure that the peak for atorvastatin is free from interference from any degradation products. Samples were stressed under acidic, basic, oxidative, and photolytic conditions.[1] In all conditions, the atorvastatin peak was well-resolved from any degradation product peaks.
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the mobile phase (±0.2 units).[1] The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Experimental Workflow and Data Analysis
References
Application Note and Protocol: Development and Validation of an HPLC Method for Atorvastatin Calcium in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin calcium is a synthetic lipid-lowering agent that is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. To ensure the quality and efficacy of this compound in bulk drug substance, a simple, precise, and accurate analytical method is essential for its quantification. This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
The described reverse-phase HPLC method provides a rapid and reliable quality control assay for this compound.[4] This method is suitable for routine analysis in quality control laboratories for both bulk drug and pharmaceutical formulations.[1][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved under the following conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Quaternary HPLC or equivalent[5] |
| Column | C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol: Acetonitrile: Water (70:20:10, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[2][7] |
| Detection Wavelength | 246 nm[2][4][8] |
| Injection Volume | 20 µL[4][8] |
| Column Temperature | Ambient (25°C)[8] |
| Run Time | Approximately 10 minutes[8] |
Preparation of Solutions
Prepare a mixture of HPLC grade methanol, acetonitrile, and water in the ratio of 70:20:10 (v/v/v).[6] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 15-20 minutes before use.[6]
Accurately weigh approximately 50 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask.[6] Add about 30 mL of methanol, sonicate for 10 minutes to dissolve, and then dilute to the mark with methanol.[6]
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[6]
Accurately weigh approximately 50 mg of the this compound bulk drug sample, and prepare a 100 µg/mL solution following the same procedure as for the standard solution.[6]
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][2][3]
Specificity
The specificity of the method is determined by assessing the interference from any potential impurities or degradation products. This is achieved by performing forced degradation studies under acidic, basic, oxidative, and thermal stress conditions.[4][7] The chromatograms of the stressed samples are compared with that of the unstressed drug. The method is considered specific if the peak for atorvastatin is well-resolved from any other peaks.[9]
Linearity
Linearity is established by preparing a series of at least five concentrations of this compound working standard solutions over a range of 25-75 µg/mL.[2] Each solution is injected in triplicate, and a calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The correlation coefficient (r²) is then calculated.[2]
Accuracy (% Recovery)
The accuracy of the method is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[1][10] Known amounts of this compound standard are added to a pre-analyzed sample solution, and the solutions are analyzed in triplicate. The percentage recovery is calculated.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100 µg/mL working standard solution are made on the same day, and the Relative Standard Deviation (%RSD) of the peak areas is calculated.[1]
-
Intermediate Precision: The repeatability assay is performed on three different days to assess inter-day variability. The %RSD is calculated for the peak areas obtained over the three days.[9]
Robustness
The robustness of the method is evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[1] The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) is observed.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean of the slopes of the calibration curves.[1][11]
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | NMT 1.5[5] | 1.2 |
| Theoretical Plates | NLT 2000 | > 3000 |
| %RSD of Peak Areas | NMT 1.0%[5] | < 0.5% |
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999[1][2] | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 99.5 - 101.5%[1][2] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Robustness | No significant change in results | Robust |
| LOD | - | 0.0008 µg/mL[1] |
| LOQ | - | 0.002 µg/mL (approx. based on LOD)[1] |
Workflow Diagram
References
- 1. scispace.com [scispace.com]
- 2. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. phenomenex.com [phenomenex.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Stability Indicating RP-HPLC Estimation of this compound and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Stability Indicating RP-HPLC Method for the Simultaneous Determination of this compound, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation Development of At-orvastatin Calcium Extended-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin calcium is a lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis in the liver.[1] Developing an extended-release (ER) formulation of this compound can offer several advantages over immediate-release (IR) tablets, including improved patient compliance through reduced dosing frequency, more consistent plasma drug concentrations, and potentially a reduction in side effects associated with high peak plasma concentrations.
The primary goal in formulating an ER tablet is to control the drug release rate over a prolonged period. This is typically achieved by incorporating a rate-controlling polymer into the tablet matrix. Hydrophilic polymers, such as hydroxypropyl methylcellulose (HPMC), are commonly used for this purpose.[2][3][4] Upon contact with gastrointestinal fluids, HPMC hydrates and swells to form a gel layer that controls drug diffusion and release.
This document provides detailed application notes and protocols for the development of this compound extended-release tablets, from pre-formulation studies to tablet manufacturing and in-vitro characterization.
Pre-formulation Studies
Drug-Excipient Compatibility Study
Objective: To assess the physicochemical compatibility of this compound with selected excipients to ensure the stability of the drug in the final formulation. Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose.[5]
Protocol:
-
Sample Preparation:
-
Accurately weigh and mix this compound with each selected excipient (e.g., HPMC, microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 ratio.
-
Prepare a physical mixture by gently triturating the drug and excipient in a mortar and pestle.
-
Prepare individual samples of pure this compound and each excipient.
-
-
FTIR Analysis:
-
Record the FTIR spectra of the pure drug, pure excipients, and the physical mixtures using an FTIR spectrophotometer.
-
The analysis is typically performed using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
-
Scan the samples over a suitable wavelength range (e.g., 4000 to 400 cm⁻¹).
-
-
Data Interpretation:
-
Compare the FTIR spectrum of the physical mixture with the spectra of the individual components.
-
The absence of new peaks or significant shifts in the characteristic peaks of this compound in the physical mixture indicates compatibility.[3]
-
The appearance of new peaks or the disappearance or significant shifting of characteristic drug peaks would suggest a potential interaction.
-
Diagram: Drug-Excipient Compatibility Workflow
Caption: Workflow for Drug-Excipient Compatibility Study using FTIR.
Formulation Development and Manufacturing
Formulation Composition
The concentration of the release-controlling polymer is a critical factor influencing the drug release profile. The following table provides example formulations of this compound extended-release tablets with varying concentrations of HPMC.
Table 1: Example Formulations of this compound Extended-Release Tablets
| Ingredients (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| This compound | 40 | 40 | 40 |
| HPMC K100M | 45 | 60 | 75 |
| Microcrystalline Cellulose | 100 | 85 | 70 |
| Lactose Monohydrate | 105 | 105 | 105 |
| Magnesium Stearate | 5 | 5 | 5 |
| Talc | 5 | 5 | 5 |
| Total Weight (mg) | 300 | 300 | 300 |
Manufacturing Protocol: Wet Granulation
Wet granulation is a common method for preparing this compound tablets to improve flow properties and content uniformity.[2][3]
Protocol:
-
Sifting: Sift this compound and all excipients (except lubricants) through a suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity.
-
Dry Mixing: Blend the sifted drug and excipients in a planetary mixer or a suitable blender for 10-15 minutes to achieve a homogenous powder mix.
-
Granulation: Prepare a binder solution (e.g., povidone K30 in purified water). Add the binder solution slowly to the powder blend under continuous mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., #16 mesh) to obtain wet granules.
-
Drying: Dry the wet granules in a tray dryer or a fluidized bed dryer at an appropriate temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically 1-2%).
-
Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., #22 mesh) to obtain uniform granule size.[2]
-
Lubrication: Add the sifted lubricants (magnesium stearate and talc) to the dry granules and blend for a short period (2-5 minutes).
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
Diagram: Wet Granulation Workflow
Caption: Step-by-step workflow for the wet granulation process.
In-Vitro Characterization of Extended-Release Tablets
Physical Evaluation of Tablets
The prepared tablets should be evaluated for various physical parameters to ensure they meet pharmacopeial standards.
Table 2: Physical Parameters of this compound ER Tablets
| Parameter | Acceptance Criteria |
| Weight Variation | USP <905> |
| Hardness | 5-8 kg/cm ² |
| Friability | NMT 1% |
| Thickness | ± 5% of average thickness |
| Drug Content | 90-110% of label claim |
In-Vitro Dissolution Testing
Objective: To determine the in-vitro drug release profile of the formulated extended-release tablets. The following protocol is based on the USP monograph for this compound tablets with modifications for extended-release testing.
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer pH 6.8.[3]
-
Apparatus Speed: 75 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 1, 2, 4, 6, 8, 10, 12, and 18 hours.
-
Sample Volume: Withdraw 5 mL of the dissolution medium at each time point and replace with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated UV-Vis spectrophotometric method at 246 nm or a validated HPLC method.[3]
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Table 3: Comparative In-Vitro Dissolution Profile
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 15.2 | 12.8 | 10.5 |
| 2 | 28.6 | 24.3 | 20.1 |
| 4 | 45.1 | 39.8 | 33.6 |
| 6 | 62.5 | 55.4 | 48.2 |
| 8 | 78.9 | 70.1 | 63.5 |
| 10 | 89.3 | 82.6 | 75.8 |
| 12 | 96.5 | 91.2 | 85.4 |
| 18 | - | 97.6 | 94.3 |
Note: The data in this table is illustrative and based on trends observed in published literature.[3][6]
Analytical Method Protocols
Protocol for RP-HPLC Assay of this compound
Objective: To quantify the amount of this compound in the formulated tablets.
Protocol:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of USP this compound RS into a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
-
Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 40 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 20 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the assay.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
-
Stability Studies
Accelerated Stability Study Protocol
Objective: To evaluate the stability of the this compound extended-release tablets under accelerated storage conditions as per ICH guidelines.[5]
Protocol:
-
Storage Conditions:
-
Store the tablets in their final proposed packaging at 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analyze the tablets at initial (0 months), 1, 2, 3, and 6-month time points.
-
-
Tests to be Performed:
-
Physical Appearance: Visual inspection for any changes in color, shape, or signs of degradation.
-
Hardness and Friability: As per the methods described in section 4.1.
-
Assay: Determine the drug content using the validated HPLC method described in section 5.1.
-
In-Vitro Dissolution: Perform dissolution testing as per the protocol in section 4.2.
-
Related Substances/Impurities: Use a validated stability-indicating HPLC method to quantify any degradation products.
-
-
Acceptance Criteria:
-
No significant change in physical appearance.
-
Assay value should remain within 95-105% of the initial value.
-
Dissolution profile should be comparable to the initial profile.
-
Degradation products should not exceed the specified limits.
-
Diagram: Stability Study Logical Flow
Caption: Logical flow diagram for an accelerated stability study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Bioavailability of this compound from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for Atorvastatin Calcium in Animal Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atorvastatin calcium in preclinical animal models of hypercholesterolemia. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of atorvastatin and other potential lipid-lowering agents.
Introduction
This compound, a member of the statin class of drugs, is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[1][3] By inhibiting HMG-CoA reductase in the liver, atorvastatin decreases hepatic cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes.[3][4] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.[1][3] Atorvastatin has been shown to effectively lower total cholesterol (TC), LDL cholesterol, and triglycerides (TG), while modestly increasing high-density lipoprotein (HDL) cholesterol.[1] Animal models of hypercholesterolemia are crucial for the preclinical evaluation of lipid-lowering therapies like atorvastatin. These models, primarily in species such as rats, rabbits, and mice, allow for the investigation of a drug's efficacy, dose-response relationship, and effects on atherosclerosis development.[5][6][7]
Data Presentation: Efficacy of Atorvastatin in Animal Models
The following tables summarize the quantitative effects of this compound on serum lipid profiles in various animal models of hypercholesterolemia.
Table 1: Effect of Atorvastatin on Lipid Profile in Rat Models
| Animal Model | Diet/Induction Method | Atorvastatin Dose | Duration | % Change in TC | % Change in TG | % Change in LDL-C | % Change in HDL-C | Reference |
| Sprague Dawley Rats | High-fat diet | 4.0 mg/kg/day (gavage) | 4 weeks | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant | [8] |
| Sprague Dawley Rats | High-fat diet | 8.0 mg/kg/day (gavage) | 4 weeks | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant | [8] |
| Wistar Albino Rats | Standard cholesterol diet | 80 mg/kg (daily) | 7 days | ↓ Marked | ↓ Marked | ↓ Marked | No significant change | [9] |
| Diabetic Sprague Dawley Rats | High-fat diet + STZ injection | 40 mg/kg/day | Not Specified | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant | [10] |
| Diabetic Sprague Dawley Rats | High-fat diet + STZ injection | 80 mg/kg/day | Not Specified | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant | [10] |
TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; STZ: Streptozotocin; ↓: Decrease; ↑: Increase.
Table 2: Effect of Atorvastatin on Lipid Profile in Rabbit Models
| Animal Model | Diet/Induction Method | Atorvastatin Dose | Duration | % Change in TC | % Change in hsCRP | Reference |
| New Zealand White Rabbits | 1% Cholesterol diet | 3 mg/kg/day (oral) | 8 weeks | ↓ 39.9% | ↓ 43.8% (not significant) | [11][12][13] |
| New Zealand White Rabbits | Endothelial damage + atherogenic diet | 5 mg/kg/day | 4 weeks | ↓ Significant | Not Reported | [14] |
| New Zealand White Rabbits | Balloon dilatation + high-fat diet | 3 mg per 100 g of fodder | Up to 24 weeks | ↓ Significant | Not Reported | [7] |
| Watanabe Rabbits | 0.25% Cholesterol diet | 2.5 mg/kg/day (oral) | 24 weeks | ↓ 20.5% | Not Reported | [15] |
TC: Total Cholesterol; hsCRP: high-sensitivity C-reactive protein; ↓: Decrease.
Table 3: Effect of Atorvastatin on Lipid Profile in Mouse Models
| Animal Model | Diet/Induction Method | Atorvastatin Dose | Duration | % Change in TC | % Change in VLDL | % Change in LDL-C | % Change in HDL-C | Reference |
| ApoE/LDLR-deficient Mice | Western-type diet | 100 mg/kg/day (in diet) | 2 months | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant | [6] |
| C57BL/6J Mice | Atherogenic diet | 10 mg/kg/day (in diet) | 8 weeks | ↓ Significant | ↓ Significant | Not Reported | Not Reported | [16] |
| hApoC3-Tg Mice | High-cholesterol diet + AAV-PCSK9 | 10 mg/kg/day (oral) | 10 weeks | ↓ Significant | Not Reported | ↓ Significant | ↑ Significant | [17] |
| APOE*3-Leiden.CETP Mice | Western-type diet | 0.01% (in diet) | 6 weeks | ↓ 33% | ↓ (mainly in VLDL) | Not Reported | ↑ 52% | [18] |
TC: Total Cholesterol; VLDL: Very-Low-Density Lipoprotein; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; ApoE/LDLR: Apolipoprotein E/Low-Density Lipoprotein Receptor; hApoC3-Tg: human Apolipoprotein C3 Transgenic; AAV-PCSK9: Adeno-Associated Virus-Proprotein Convertase Subtilisin/Kexin type 9; CETP: Cholesteryl Ester Transfer Protein; ↓: Decrease; ↑: Increase.
Experimental Protocols
Induction of Hypercholesterolemia
Protocol 3.1.1: High-Fat/High-Cholesterol Diet-Induced Hypercholesterolemia in Rats
-
Animal Model: Male Sprague Dawley or Wistar rats (200-230 g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.
-
Induction Diet: Prepare a high-fat diet. A common composition includes standard chow supplemented with 1-2% cholesterol and 10-20% fat (e.g., lard, coconut oil, or butter).[9]
-
Duration of Induction: Feed the rats the high-fat diet ad libitum for a period of 4 to 8 weeks to establish a stable hypercholesterolemic model.[8][9]
-
Verification: At the end of the induction period, collect blood samples (e.g., from the tail vein) to measure baseline lipid profiles (TC, TG, LDL-C, HDL-C) to confirm the successful induction of hyperlipidemia.[9]
Protocol 3.1.2: Atherosclerosis Induction in Rabbits
-
Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).
-
Acclimatization: Acclimatize the rabbits for at least one week.
-
Induction Diet: Provide a high-cholesterol diet, typically standard rabbit chow supplemented with 1% (w/w) cholesterol.[12][13]
-
(Optional) Endothelial Injury: To accelerate atherosclerosis, perform a balloon catheter-induced endothelial injury of a target artery (e.g., abdominal aorta or femoral artery) under general anesthesia.[7][14]
-
Duration of Induction: Continue the high-cholesterol diet for 4 to 8 weeks.[12][14]
-
Verification: Monitor serum cholesterol levels to confirm hypercholesterolemia.
Protocol 3.1.3: Genetic and Diet-Induced Hypercholesterolemia in Mice
-
Animal Model: Use genetically modified mice prone to hypercholesterolemia, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[6] Alternatively, humanized mouse models like APOE*3-Leiden.CETP mice can be used for a more human-like lipoprotein profile.[18]
-
Induction Diet: Feed the mice an atherogenic "Western-type" diet, typically containing 21% fat and 0.15-0.2% cholesterol.[6]
-
Duration of Induction: The diet is typically administered for 8 to 12 weeks to induce hypercholesterolemia and atherosclerotic plaque development.[6][16]
This compound Administration
-
Preparation of Atorvastatin Solution: this compound can be dissolved in a suitable vehicle such as distilled water or 0.5% carboxymethylcellulose.
-
Route of Administration:
-
Dosage: The dosage of atorvastatin varies significantly between animal models and study objectives. Refer to Tables 1-3 for typical dose ranges.
-
Treatment Period: The duration of treatment can range from a few weeks to several months, depending on the study endpoints.
Assessment of Efficacy
Protocol 3.3.1: Lipid Profile Analysis
-
Blood Collection: Collect blood samples from the animals at baseline and at the end of the treatment period. Common sites for blood collection include the tail vein (rats), marginal ear vein (rabbits), or retro-orbital sinus (mice).
-
Serum/Plasma Separation: Allow the blood to clot and then centrifuge to separate the serum, or collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Biochemical Analysis: Use commercial enzymatic kits to determine the concentrations of Total Cholesterol, Triglycerides, HDL-C, and LDL-C in the serum or plasma samples.
Protocol 3.3.2: Histopathological Analysis of Atherosclerotic Lesions
-
Tissue Collection and Preparation: At the end of the study, euthanize the animals and perfuse the vascular system with saline followed by a fixative (e.g., 10% neutral buffered formalin). Carefully dissect the aorta or other target arteries.
-
Staining:
-
Oil Red O Staining: For en face analysis of lipid deposition in the aorta.
-
Hematoxylin and Eosin (H&E) Staining: To visualize the general morphology of the atherosclerotic plaques and cellular infiltration in cross-sections of the aortic root or other arteries.[8]
-
Masson's Trichrome Staining: To assess collagen content and fibrosis within the plaques.[11]
-
-
Immunohistochemistry: Use specific antibodies to identify and quantify cell types within the plaques, such as macrophages (e.g., RAM11 for rabbits, Mac-2/Galectin-3 for mice), smooth muscle cells (e.g., α-actin), and inflammatory markers (e.g., VCAM-1, ICAM-1).[6][14]
-
Image Analysis: Quantify the lesion area and the area of positive staining for different markers using digital image analysis software.
Protocol 3.3.3: Gene Expression Analysis
-
Tissue Collection: Harvest relevant tissues, such as the liver or aorta, and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
RNA Extraction: Isolate total RNA from the tissues using standard methods (e.g., TRIzol reagent or commercial kits).
-
Quantitative Real-Time PCR (qRT-PCR): Perform reverse transcription to synthesize cDNA, followed by qRT-PCR using specific primers for target genes involved in cholesterol metabolism (e.g., HMGCR, LDLR), inflammation (e.g., NF-κB, MCP-1), or other relevant pathways (e.g., PPARα).[8][14]
Visualization of Pathways and Workflows
Signaling Pathways
The primary mechanism of atorvastatin is the inhibition of the HMG-CoA reductase pathway, which has downstream effects on other signaling pathways implicated in atherosclerosis.
Caption: Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.
Caption: Atorvastatin's anti-inflammatory effects via NF-κB inhibition.
Experimental Workflow
Caption: General experimental workflow for evaluating atorvastatin.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ispub.com [ispub.com]
- 10. Efficacy and adverse reaction to different doses of atorvastatin in the treatment of type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin Inhibits Hypercholesterolemia-Induced Cellular Proliferation and Bone Matrix Production in the Rabbit Aortic Valve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Atorvastatin inhibits hypercholesterolemia-induced cellular proliferation and bone matrix production in the rabbit aortic valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HMG-CoA reductase inhibition by atorvastatin reduces neointimal inflammation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atorvastatin Inhibits Hypercholesterolemia-Induced Calcification in the Aortic Valves via the Lrp5 Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Atorvastatin Calcium's Effects on Hepatocytes
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of atorvastatin calcium on hepatocytes. The following sections outline procedures for cell culture, assessment of cytotoxicity, analysis of lipid accumulation, and evaluation of gene and protein expression.
Overview of Atorvastatin's Effects on Hepatocytes
Atorvastatin is a widely prescribed statin that lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] In hepatocytes, this inhibition leads to a cascade of effects, including the upregulation of LDL receptors (LDLR) to increase the uptake of cholesterol from circulation.[2] Studies have also shown that atorvastatin can influence lipid metabolism, bile acid synthesis, and the expression of various genes involved in hepatic function.[3][4] While generally considered safe, atorvastatin has been associated with mild and transient serum aminotransferase elevations and, in rare cases, clinically apparent hepatic injury.[5][6][7][8] Understanding the direct effects of atorvastatin on hepatocytes is crucial for elucidating its therapeutic mechanisms and potential hepatotoxicity.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on cultured hepatocytes.
Caption: General experimental workflow for hepatocyte studies.
Hepatocyte Cell Culture Protocols
Primary human hepatocytes are considered the gold standard for in vitro metabolism and toxicity studies.[9] However, human hepatoma cell lines like HepG2 are also widely used due to their availability and ease of culture.[2][10]
Protocol for Thawing and Plating Cryopreserved Primary Human Hepatocytes
This protocol is adapted from commercially available primary human hepatocyte protocols.[9][11][12]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)[12]
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated cell culture plates[12]
-
Water bath at 37°C
-
Sterile conical tubes
-
Centrifuge
Procedure:
-
Pre-warm HPM and HMM to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).[9]
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed HPM.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable cells.[9][13]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in fresh HPM.
-
Determine cell viability and concentration using the Trypan Blue exclusion method. Viability should be ≥70%.[11][13]
-
Dilute the cell suspension to the desired seeding density in HPM.
-
Seed the cells onto collagen-coated plates. For a 24-well plate, a typical seeding density is 0.5 x 10^6 cells/mL.[12]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 4-6 hours, or once cells have attached, replace the plating medium with HMM.
Protocol for Culturing HepG2 Cells
Materials:
-
HepG2 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
For experiments, seed cells in multi-well plates and allow them to reach 70-80% confluency before treatment.
This compound Treatment
Preparation of Atorvastatin Stock Solution:
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Treatment Protocol:
-
Aspirate the culture medium from the attached hepatocytes.
-
Add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
Cytotoxicity assays are essential to determine the concentration range at which atorvastatin affects cell viability.
MTT Assay Protocol
The MTT assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.
Procedure:
-
Plate hepatocytes in a 96-well plate and treat with a range of atorvastatin concentrations for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.[13]
Procedure:
-
Plate hepatocytes in a 96-well plate and treat with atorvastatin.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to the control.
Table 1: Example Data on Atorvastatin Cytotoxicity
| Cell Type | Atorvastatin Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| HepG2/C3A | 100 | Not specified | ~50% | [14] |
| Rat Primary Hepatocytes | 10 | 96 | ~80% | [15] |
| Rat Primary Hepatocytes | 100 | 96 | ~40% | [15] |
| HepG2 | 5-160 | 24 | Dose-dependent decrease | [16] |
Lipid Accumulation Assay
Atorvastatin's primary function is to modulate lipid metabolism. The Oil Red O staining technique is commonly used to visualize and quantify neutral lipid accumulation in cells.
Oil Red O Staining Protocol
Procedure:
-
Culture and treat hepatocytes on glass coverslips or in multi-well plates.
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin (optional).
-
Visualize lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Table 2: Effect of Atorvastatin on Hepatocyte Triglyceride Levels
| Cell Line | Treatment | Triglyceride Level (relative to control) | Reference |
| McA-RH7777 | Palmitic Acid (PA) | Increased | [3] |
| McA-RH7777 | PA + 10 µM Atorvastatin | Tendency to increase vs. PA | [3] |
| McA-RH7777 | PA + 30 µM Atorvastatin | Tendency to increase vs. PA | [3] |
| McA-RH7777 | PA + 65 µM Atorvastatin | Significantly increased vs. PA | [3] |
Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) Protocol
qRT-PCR is used to measure changes in the mRNA expression of target genes.
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the genes of interest (e.g., HMGCR, LDLR, SREBP-1, CYP7A1). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 3: Reported Gene Expression Changes in Hepatocytes Treated with Atorvastatin
| Gene | Cell/Animal Model | Atorvastatin Treatment | Fold Change | Reference |
| HMGCR | HepG2 | 10 µM for 24h | +1.8 | [2] |
| LDLR | HepG2 | 10 µM for 24h | +1.5 | [2] |
| CYP7A1 | Mouse Liver | 10-100 mg/kg for 30 days | Up to +30 | [4] |
| FXR | Mouse Liver | 10-100 mg/kg for 30 days | Increased | [4] |
| SHP | Mouse Liver | 10-100 mg/kg for 30 days | Increased | [4] |
| IL-1β | McA-RH7777 (PA-induced) | 10-65 µM | Decreased | [3] |
Western Blotting Protocol
Western blotting is used to detect and quantify specific proteins.
Procedure:
-
Protein Extraction: Lyse the treated and control hepatocytes in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., HMGCR, LDLR, p-AMPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways Affected by Atorvastatin in Hepatocytes
Atorvastatin's primary effect on HMG-CoA reductase initiates a signaling cascade that affects cholesterol homeostasis and other cellular processes.
Caption: Atorvastatin's effect on cholesterol homeostasis.
Recent studies suggest that atorvastatin may also influence other pathways, such as the AMPK signaling pathway, which is a key regulator of cellular energy metabolism.
Caption: Potential role of atorvastatin in AMPK signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Effect of atorvastatin on lipoxygenase pathway‐related gene expression in an in vitro model of lipid accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin alters the expression of genes related to bile acid metabolism and circadian clock in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atorvastatin-induced acute elevation of hepatic enzymes and the absence of cross-toxicity of pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatal hepatic failure following atorvastatin treatment: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins and its hepatic effects: Newer data, implications, and changing recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdj.co.jp [bdj.co.jp]
- 10. RNA-sequencing analysis of HepG2 cells treated with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 13. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The preventive effect of atorvastatin on liver fibrosis in the bile duct ligation rats via antioxidant activity and down-regulation of Rac1 and NOX1 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for impurity profiling of atorvastatin calcium
Application Note & Protocol
Topic: Analytical Techniques for Impurity Profiling of Atorvastatin Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular events.[1][2][3] It is typically administered as the calcium salt.[1][4] The presence of impurities in the active pharmaceutical ingredient (API) or final drug product, which can originate from the manufacturing process or degradation, can compromise the safety and efficacy of the medication.[1] Therefore, rigorous analytical testing is essential to identify and quantify these impurities. According to ICH-Q3 guidelines, for a maximum daily dose of less than 2.0 g, the qualification threshold for impurities is 0.15%.[1]
This application note provides a comprehensive overview of the key analytical techniques used for the impurity profiling of this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and forced degradation studies, along with a summary of quantitative performance data.
General Workflow for Impurity Profiling
The process of impurity profiling involves a systematic approach to separate, identify, and quantify impurities in a drug substance. The general workflow is outlined below.
Caption: Overall workflow for this compound impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of atorvastatin and its related impurities due to its high resolution, sensitivity, and robustness.[2][5][6][7] Various methods have been developed, often utilizing C8 or C18 columns.[4][8][9]
Summary of HPLC Methods
Different HPLC methods have been reported, with variations in columns, mobile phases, and run times. The European Pharmacopoeia (EP) monograph for this compound trihydrate specifies an HPLC method using a C8 column with a mobile phase containing acetonitrile, tetrahydrofuran, and an ammonium acetate buffer.[9][10] However, due to the toxicity and instability of tetrahydrofuran (THF), many newer methods have been developed that avoid its use.[1][9] Modern approaches often use core-shell or superficially porous silica-based columns to achieve faster analysis times, reducing run times from over 85 minutes to less than 15 minutes.[8][10][11]
| Parameter | Method 1 (EP-like)[4][10] | Method 2 (Optimized)[9] | Method 3 (Fast LC)[8][10] |
| Column | Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) | Cyano Column (150 mm x 4.6 mm, 3 µm) | Poroshell 120 SB-C8 (100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase A | Ammonium acetate buffer (pH 5.0), Acetonitrile, THF | 10 mM Ammonium formate (pH 4.5) | Ammonium acetate buffer, Acetonitrile, THF |
| Mobile Phase B | Acetonitrile, THF | Acetonitrile | Acetonitrile, THF |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.5 mL/min | 0.5 mL/min | Scaled from original method |
| Detection | UV at 244 nm | UV at 244 nm | UV at 244 nm |
| Column Temp. | Ambient | 30 °C | 40 °C[12] |
| Run Time | ~85-90 min | ~35 min | ~40 min (60% reduction)[8] |
Experimental Protocol: RP-HPLC Method
This protocol is a representative example based on validated methods for atorvastatin impurity analysis.[9][12]
-
Chemicals and Reagents:
-
This compound Reference Standard (CRS) and impurity standards.
-
HPLC grade Acetonitrile, Methanol.
-
Ammonium formate, Formic acid (analytical grade).
-
Purified water.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA detector.
-
Column: Cyano phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 244 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Diluent: Acetonitrile and water (60:40 v/v).[9]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound CRS at a concentration of 0.5 mg/mL in diluent. Further dilute to obtain a working standard solution (e.g., 0.001 mg/mL for impurity quantification).[9]
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities at a concentration of approximately 0.05 mg/mL in the diluent.[9]
-
Sample Solution: Accurately weigh and transfer a sample equivalent to 25 mg of atorvastatin into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the standard solution, resolution solution (if used), and sample solutions.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the amount of each impurity using the peak area response and the concentration of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities, particularly those that are unknown or present at trace levels.[5][6][13] It provides molecular weight information that aids in impurity identification.[1]
Caption: Logical flow of an LC-MS system for impurity identification.
Experimental Protocol: LC-MS Method
This protocol outlines a general approach for identifying impurities using LC-MS, often after initial detection by HPLC-UV.
-
LC Conditions:
-
Use an LC method similar to the one described for HPLC analysis, ensuring the mobile phase components are volatile and compatible with MS (e.g., using ammonium formate or ammonium acetate instead of non-volatile buffers).[9][13][14] A typical mobile phase could be 10 mM ammonium formate and acetonitrile.[13][15]
-
-
MS Conditions:
-
Instrument: A liquid chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.[12][13]
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: 100-1000 m/z.
-
Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature according to the instrument manufacturer's recommendations. For example, nebulizer gas at 35 psi and curtain gas (nitrogen) at 10 psi.[14]
-
-
Procedure:
-
Inject the stressed sample or a sample known to contain the impurity of interest.
-
Acquire full scan mass spectra for the eluting peaks.
-
Determine the molecular weight of the impurity from the mass spectrum.
-
Perform MS/MS (fragmentation) analysis on the parent ion to obtain structural information, which can help in elucidating the impurity's structure.
-
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of impurity profiling. It helps to establish the intrinsic stability of the drug substance, understand degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[3][12] Atorvastatin is subjected to stress under conditions of hydrolysis (acidic and basic), oxidation, heat, and light as per ICH guidelines.[12]
Summary of Degradation Behavior
Studies show that atorvastatin is susceptible to degradation under various stress conditions.[9][12]
| Stress Condition | Reagent/Condition | Observed Degradation | Major Degradation Products/Impurities Formed |
| Acidic Hydrolysis | 0.1 N HCl, 24h, ambient temp.[12] | Significant degradation observed.[12] | Impurities H & J, Unknown impurity A1.[12] |
| Basic Hydrolysis | 1 N NaOH, 42h, ambient temp.[12] | No significant degradation observed.[12] | - |
| Oxidative | 1% or 3% H₂O₂, 24h, ambient temp.[12][13] | Significant degradation observed.[12] | Impurities L & D, Unknown impurities O1 & O2.[12] |
| Thermal | Dry heat, e.g., 105°C | Degradation observed.[12] | Impurities H & J.[12] |
| Photolytic | UV/Visible light exposure | Degradation observed.[12] | Impurities J, L, and D.[12] |
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 500 µg/mL in a suitable diluent.[12]
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at ambient temperature for 24 hours.[12]
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH. Dilute with diluent to the initial concentration.
-
-
Base Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Keep the solution at ambient temperature for 42 hours.[12]
-
Neutralize with an equivalent amount of 1 N HCl and dilute to the initial concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
After exposure, allow the sample to cool, then prepare a solution at the target concentration.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid and/or solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, prepare a solution at the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and ensure that the atorvastatin peak is homogeneous and free from co-eluting degradants.[12]
Other Analytical Techniques
While HPLC is the primary method, other techniques have also been employed for the analysis of atorvastatin and its impurities.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a faster and more cost-effective tool for routine quality control, such as content uniformity testing.[16] A reported method used a mobile phase of benzene:methanol (7:3 v/v) with detection at 281 nm, showing linearity in the range of 200-600 ng/spot.[16]
-
Capillary Electrophoresis (CE): CE provides a rapid and efficient alternative to HPLC, with analysis times of less than 1.2 minutes reported for atorvastatin quantification.[17] Optimized conditions include a 25 mM sodium acetate buffer at pH 6 and a separation voltage of 25 kV.[17] CE is advantageous due to its fast analysis time and lower solvent consumption.[18]
Quantitative Method Validation Data
The validation of analytical methods is performed according to ICH guidelines to ensure they are suitable for their intended purpose.[5][6]
| Parameter | Impurity A | Impurity C | Impurity I | Atorvastatin API | Reference |
| Linearity Range (µg/mL) | 0.01–1.0 | 0.01–1.0 | 0.01–1.0 | 0.01–5.0 | [1] |
| Correlation Coefficient (R²) | > 0.998 | > 0.998 | > 0.998 | > 0.999 | [1][4] |
| Precision (%RSD, Intra-day) | < 2.0% | < 2.0% | < 2.0% | < 1.0% | [4][12] |
| Precision (%RSD, Inter-day) | < 1.5% | < 1.5% | < 1.5% | < 0.9% | [4][12] |
| LOD | - | - | - | 0.05 µg/mL | [10] |
| LOQ | - | - | - | ~0.15 µg/mL | [10] |
| Accuracy / Recovery (%) | 98-102% (Typical) | 98-102% (Typical) | 98-102% (Typical) | 99-101% (Typical) | - |
Note: Data is compiled from multiple sources and represents typical performance. Specific values may vary by method and laboratory. The %RSD for the area of each impurity in repeatability tests was found to be < 9% in one study.[1]
Conclusion
A variety of robust and validated analytical techniques are available for the comprehensive impurity profiling of this compound. RP-HPLC with UV detection remains the cornerstone for separation and quantification, with modern methods offering significantly reduced analysis times. LC-MS is indispensable for the structural elucidation of unknown degradation products and process impurities. Forced degradation studies are crucial for demonstrating the stability-indicating nature of the methods and understanding the degradation pathways of the drug substance. The application of these detailed protocols and validated methods is essential for ensuring the quality, safety, and efficacy of atorvastatin drug products, meeting the stringent requirements of regulatory agencies.
References
- 1. waters.com [waters.com]
- 2. jddtonline.info [jddtonline.info]
- 3. ajpaonline.com [ajpaonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Spectroscopic characterization and quantitative determination of this compound impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Rapid analysis of this compound using capillary electrophoresis and microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for In Vitro Dissolution Testing of Atorvastatin Calcium Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin calcium, a leading synthetic lipid-lowering agent, is widely prescribed to reduce elevated total cholesterol, LDL-C, apolipoprotein B, and triglycerides. As a Biopharmaceutics Classification System (BCS) Class II drug, atorvastatin exhibits low solubility and high permeability.[1][2] Consequently, the in vitro dissolution of this compound tablets is a critical quality attribute, as it is often the rate-limiting step in drug absorption and can significantly influence in vivo bioavailability.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of this compound tablets, drawing from compendial methods and scientific literature. The information presented is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate dissolution testing strategies for formulation development, quality control, and in vitro bioequivalence studies.
Data Presentation: Comparative Dissolution Methods
The following tables summarize various in vitro dissolution testing conditions reported for this compound tablets, offering a comparative overview of methodologies.
Table 1: Compendial and Regulatory Dissolution Methods
| Method Source | Apparatus | Dissolution Medium | Volume (mL) | Rotation Speed (rpm) | Tolerances (Q value) |
| USP (Test 5)[3] | Apparatus 2 (Paddle) | 0.05 M phosphate buffer, pH 6.8 | 900 | 75 | NLT 80% in 20 min |
| USP (Test 6)[4] | Apparatus 2 (Paddle) | 0.05 M phosphate buffer, pH 6.8 | 900 | 75 | NLT 80% in 15 min |
| FDA[5] | Apparatus 2 (Paddle) | 50 mM potassium phosphate buffer, pH 6.8 | 900 | 75 | Not specified |
| USP (in development) | Apparatus 2 (Paddle) | Phosphate buffer, pH 6.0 | 900 | 50 | Not specified |
Table 2: Dissolution Methods from Research Studies
| Study Focus | Apparatus | Dissolution Medium | Volume (mL) | Rotation Speed (rpm) | Key Findings |
| Biorelevant Media[6] | Apparatus 2 (Paddle) | 0.5% w/v Sodium Lauryl Sulfate (SLS) | 900 | 50 | Showed higher dissolution than other media, with >85% release in 45 min. |
| pH Profile[7] | Apparatus 2 (Paddle) | pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer) | 900 | 75 | >80% release in 60 min at pH 1.2; >85% in <30 min at pH 4.5 and 6.8. |
| IVIVC Development[5] | Apparatus 2 (Paddle) | Phosphate buffer, pH 6.0 | 900 | 50 | Found to be a discriminative method for different formulations. |
| Nanosuspension[8] | Apparatus 1 (Basket) | 0.05 M phosphate buffer, pH 6.8 and 0.1N HCl | 900 | 100 | Nanosuspension showed superior dissolution in 0.1N HCl compared to the innovator drug. |
| Method Development[2] | Apparatus 2 (Paddle) | Water | 1000 | 50 | Rapid dissolution of >90% in 10 minutes was observed. |
Experimental Protocols
Protocol 1: USP General Dissolution Test for this compound Tablets
This protocol is based on the general conditions specified in the United States Pharmacopeia (USP) for this compound tablets.[3][4]
1. Materials and Equipment:
-
Dissolution Test Station (USP Apparatus 2 - Paddle) with 6-12 vessels and paddles.
-
Water bath with heater and circulator, capable of maintaining 37 ± 0.5 °C.
-
This compound Tablets.
-
Dissolution Medium: 0.05 M phosphate buffer, pH 6.8.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PVDF).
-
UV-Vis Spectrophotometer or a validated HPLC system.
-
USP this compound Reference Standard (RS).
2. Preparation of Dissolution Medium (0.05 M Phosphate Buffer, pH 6.8):
-
Dissolve 6.8 g of monobasic potassium phosphate and 0.89 g of sodium hydroxide in 1 L of purified water.
-
Adjust the pH to 6.8 with 1 N sodium hydroxide if necessary.
-
Deaerate the medium by a suitable method (e.g., heating and vacuum filtration).
3. Dissolution Test Procedure:
-
Set up the dissolution apparatus. Place 900 mL of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 75 rpm.
-
Carefully drop one this compound tablet into each vessel.
-
Start the dissolution test timer.
-
Withdraw an aliquot (e.g., 10 mL) of the sample from each vessel at predetermined time points (e.g., 5, 10, 15, 20, 30 minutes).
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
4. Sample Analysis (UV-Vis Spectrophotometry):
-
Prepare a standard solution of USP this compound RS in the dissolution medium.
-
Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance (approximately 240 nm).[7]
-
Calculate the percentage of atorvastatin dissolved at each time point using a standard calibration curve or by direct comparison with the standard solution.
Protocol 2: Biorelevant Dissolution Testing
This protocol is adapted from a study that utilized a biorelevant medium to better simulate in vivo conditions.[6]
1. Materials and Equipment:
-
Same as Protocol 1.
-
Dissolution Medium: 0.5% w/v Sodium Lauryl Sulfate (SLS) in purified water.
2. Preparation of Dissolution Medium (0.5% w/v SLS):
-
Dissolve 5.0 g of Sodium Lauryl Sulfate in 1 L of purified water.
-
Mix gently to avoid excessive foaming.
-
Deaerate the medium.
3. Dissolution Test Procedure:
-
Follow the same procedure as in Protocol 1, with the following modifications:
-
Use 900 mL of 0.5% w/v SLS solution as the dissolution medium.
-
Set the paddle rotation speed to 50 rpm.
-
Sampling times may be extended up to 60 minutes.
-
4. Sample Analysis:
-
Analyze the samples as described in Protocol 1.
Visualizations
Caption: General workflow for in vitro dissolution testing.
Caption: Relationship of parameters to drug release.
Conclusion
The in vitro dissolution testing of this compound tablets is a multifaceted process with various established and research-based methodologies. The choice of a specific method should be guided by the purpose of the study, whether it is for routine quality control, formulation development, or to establish in vitro-in vivo correlations. The protocols and data presented in these application notes provide a solid foundation for conducting reliable and reproducible dissolution studies for this compound tablets. It is crucial to adhere to good laboratory practices and ensure that the chosen analytical method is validated for its intended use.
References
- 1. japer.in [japer.in]
- 2. scielo.br [scielo.br]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Development and Validation of a Discriminative Dissolution Method for this compound Tablets using in vivo Data by LC and UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Discriminative and Biorelevant Dissolution Test Method for Atorvastatin/Fenofibrate Combination with Appliance of Derivative Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
Application Note: High-Throughput Quantification of Atorvastatin Calcium in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of atorvastatin calcium in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation method for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its reliability for the determination of atorvastatin in a complex biological matrix.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia, acting as an inhibitor of HMG-CoA reductase.[1] Accurate measurement of atorvastatin concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies.[1] This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of atorvastatin in human plasma, utilizing a simple sample preparation technique to ensure efficiency and high throughput.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
HPLC-grade Acetonitrile[4]
-
Ultrapure Water[7]
-
Human Plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (UHPLC/HPLC system)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[1][8]
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument conditions is provided in the table below. These parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.6 mL/min[5][6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][11] |
| MRM Transitions | |
| Atorvastatin | 559.2 > 440.0[11] |
| Rosuvastatin (IS) | 482.0 > 258.0[2] |
| Ion Source Parameters | |
| Capillary Voltage | 4000 V[5] |
| Source Temperature | 350 °C[5] |
| Nebulizer Gas | Instrument dependent |
| Drying Gas | Instrument dependent |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atorvastatin and rosuvastatin (Internal Standard, IS) in methanol.[1][4]
-
Working Standard Solutions: Prepare serial dilutions of the atorvastatin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation: Protein Precipitation
This method is favored for its simplicity and speed, making it ideal for high-throughput analysis.[1]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.[5]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Alternative Sample Preparation Methods
While protein precipitation is recommended for its efficiency, other extraction techniques can be employed:
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the plasma using an immiscible organic solvent, such as ethyl acetate.[5] LLE can provide cleaner extracts than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove matrix interferences.[7] This method is suitable when lower detection limits are required.
Method Validation Summary
The performance of the LC-MS/MS method for atorvastatin quantification was validated according to regulatory guidelines. A summary of the validation parameters from various studies is presented below.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL (R² ≥ 0.99)[2][9][11] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 ng/mL[9][10][12] |
| Accuracy | Within ±15% of the nominal concentration[1][13] |
| Precision (RSD%) | ≤15%[1][13] |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the internal standard[11] |
| Stability | Stable under various storage and handling conditions (freeze-thaw, benchtop)[3][5] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of atorvastatin in plasma.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmhsrcmp.org [ajmhsrcmp.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UHPLC-MS/MS method for determination of this compound in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Preparation of Atorvastatin Calcium-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of atorvastatin calcium-loaded nanoparticles. The aim is to furnish a practical guide for the development of nanoparticulate drug delivery systems for atorvastatin, a drug known for its poor aqueous solubility and significant first-pass metabolism, which results in low oral bioavailability (around 12-14%).[1][2][3] Encapsulation into nanoparticles offers a promising strategy to enhance its therapeutic efficacy.[4][5][6]
Introduction to this compound Nanoparticles
This compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[7] By inhibiting this enzyme, atorvastatin reduces cholesterol synthesis in the liver, leading to an upregulation of LDL receptors and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[7][8]
The formulation of atorvastatin into nanoparticles using biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and chitosan has been shown to improve its oral bioavailability, sustain its release, and potentially reduce dosing frequency.[1][2][4][6][9] This document outlines the key methodologies for the synthesis and evaluation of these nanoparticles.
Mechanism of Action: Atorvastatin Signaling Pathway
Atorvastatin's primary therapeutic effect is the reduction of cholesterol levels. This is achieved through the inhibition of the HMG-CoA reductase enzyme in the liver. The subsequent cellular signaling cascade is depicted below.
Experimental Workflow for Nanoparticle Preparation and Characterization
The overall process for developing and evaluating this compound-loaded nanoparticles follows a logical sequence from synthesis to in vitro assessment.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on this compound-loaded nanoparticles. These values can serve as a benchmark for formulation development.
Table 1: Physicochemical Properties of Atorvastatin Nanoparticles
| Polymer | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| PCL | Nanoprecipitation | 197 ± 5 | 0.213 ± 0.012 | Not Reported | [4] |
| PLGA | Nanoprecipitation | 207 | Not Reported | Not Reported | [6] |
| PLGA | Emulsion-Solvent Evaporation | 174.7 | Narrow Distribution | Not Reported | |
| Chitosan | Emulsion-Diffusion-Evaporation | 179.3 ± 7.12 to 256.8 ± 8.24 | Low | +13.03 to +46.90 | |
| Chitosan | Solvent Evaporation | 142 to 221 | 0.232 to 0.364 | Not Reported | [1][2] |
Table 2: Drug Loading and In Vitro Release Characteristics
| Polymer | Entrapment/Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Duration | Reference(s) |
| PCL | 75.6 ± 3.2 | Not Reported | 96 hours (sustained) | [4] |
| PLGA | 81.3 | Not Reported | 72 hours (sustained) | [6] |
| PLGA | ~71 | ~8 | Not Reported | |
| Chitosan | 61.2 ± 0.578 to 98.2 ± 0.04 | Not Reported | 48 hours (sustained) / 7 days (sustained) | [1][2] |
Detailed Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the nanoprecipitation (or solvent displacement) method, which is a straightforward technique for preparing polymeric nanoparticles.
Materials and Equipment:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Stabilizer (e.g., Vitamin E TPGS, Pluronic F68)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe or pipette
-
Rotary evaporator (optional, for solvent removal)
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 125 mg) and this compound in an organic solvent (e.g., 8 mL of acetone).[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.31% w/v Vitamin E TPGS or 1% w/v Pluronic F68).
-
Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer (e.g., 1250 rpm), add the organic phase dropwise.[6] Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation. The supernatant can be reserved for the determination of encapsulation efficiency.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess stabilizer. Repeat the centrifugation and resuspension steps two to three times.
-
Final Product: The washed nanoparticles can be resuspended in deionized water for immediate characterization or lyophilized for long-term storage.
Protocol 2: Preparation of Chitosan Nanoparticles by Solvent Evaporation
This method is suitable for encapsulating drugs within a chitosan matrix, often involving an emulsification step.
Materials and Equipment:
-
This compound
-
Chitosan
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO, acetone)
-
Aqueous acetic acid (e.g., 2%)
-
Surfactant (e.g., Lutrol F68)
-
High-speed homogenizer
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a weighed amount of this compound and chitosan in a suitable organic solvent system (e.g., DMSO and 2% acetic acid).[1][2]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as Lutrol F68.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 25,000 rpm).[1][2] This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours (e.g., 4 hours) to allow the organic solvent to evaporate.[1][2] This leads to the precipitation of chitosan and the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect and wash the nanoparticles as described in Protocol 1 (steps 5 and 6).
Protocol 3: Determination of Entrapment Efficiency (EE)
This protocol describes an indirect method for determining the amount of drug successfully encapsulated within the nanoparticles.
Principle: The amount of free, unentrapped drug in the supernatant after nanoparticle separation is quantified. This value is then subtracted from the total initial amount of drug used to calculate the amount of entrapped drug.
Procedure:
-
Separation: After nanoparticle preparation, centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Supernatant Collection: Carefully collect the supernatant, which contains the unentrapped this compound.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~245 nm) or High-Performance Liquid Chromatography (HPLC). A standard calibration curve of the drug in the same medium should be prepared.
-
Calculation: Calculate the Entrapment Efficiency (%) using the following formula:
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of this compound from the nanoparticles over time.
Materials and Equipment:
-
This compound-loaded nanoparticles
-
Dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that allows free drug to pass but retains the nanoparticles)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or water bath with stirring capability
-
Syringes and filters (0.45 µm)
Procedure:
-
Dialysis Bag Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Sample Loading: Accurately weigh a quantity of lyophilized nanoparticles (or a specific volume of the nanoparticle suspension) and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release Study Setup: Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 200 mL). Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10-15% of its solubility).
-
Incubation: Maintain the setup at 37°C with constant, gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Analysis: Filter the collected samples and analyze the concentration of this compound using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative drug release (%) versus time to obtain the release profile. This data can then be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
References
- 1. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SMPDB [smpdb.ca]
- 9. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]
Application Notes and Protocols for the Spectroscopic Characterization of Atorvastatin Calcium
Introduction
Atorvastatin calcium is a synthetic lipid-lowering agent that acts as a selective, competitive inhibitor of HMG-CoA reductase. The comprehensive characterization of this active pharmaceutical ingredient (API) is critical for ensuring its identity, purity, potency, and stability in both bulk drug substance and finished pharmaceutical formulations.[1] Spectroscopic methods are indispensable tools in this process, providing detailed information about the molecule's structure, functional groups, and physicochemical properties. These application notes provide detailed protocols for the characterization of this compound using UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible Spectroscopy
Application Note
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique used for the quantitative analysis of this compound.[1] The method is based on the principle that the molecule absorbs light in the ultraviolet region due to the presence of chromophoric groups in its structure. The wavelength of maximum absorbance (λmax) is a characteristic feature. This technique is widely used for routine quality control, dissolution studies, and assay of atorvastatin in pharmaceutical dosage forms.[2][3] The linearity of the method is typically established by creating a calibration curve of absorbance versus concentration, which should adhere to Beer-Lambert's law.[4][5]
Experimental Protocol
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cells is required.[5]
-
Reagents and Materials:
-
Preparation of Standard Stock Solution:
-
Determination of λmax:
-
Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 4-40 µg/mL).[4][5]
-
Measure the absorbance of each dilution at the determined λmax.[5]
-
Plot a graph of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) of ≥ 0.998.[4]
-
-
Analysis of Sample Solution:
-
Prepare a sample solution of this compound in the same solvent to obtain a concentration within the established linear range.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Data Presentation
| Parameter | Solvent | Reported Value | Reference |
| λmax | Methanol | 241 nm | [5] |
| Methanol | 246 nm | [4][6] | |
| Methanol | 247 nm | [4] | |
| Phosphate Buffer (pH 7.2) & Methanol | 244 nm | [2] | |
| Linearity Range | Water:Methanol (90:10) | 4 - 32 µg/mL | [5] |
| Methanol | 4 - 40 µg/mL | [4] | |
| Methanol | 5 - 25 µg/mL | [6] | |
| Phosphate Buffer (pH 7.2) & Methanol | 1 - 10 µg/mL | [2] |
Experimental Workflow: UV-Visible Analysis
References
Troubleshooting & Optimization
Technical Support Center: Atorvastatin Calcium Aqueous Solution Stability
Welcome to the technical support center for Atorvastatin Calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges encountered with this compound in aqueous solutions. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
This compound is susceptible to degradation under several conditions. The primary factors that influence its stability in an aqueous environment are:
-
pH: Atorvastatin is highly susceptible to hydrolysis in acidic environments (pH ≤ 4.0), where it degrades to its lactone form.[1][2] It is more stable in neutral or slightly basic solutions.
-
Oxidizing Agents: The molecule is prone to oxidation, leading to the formation of various oxidation products.[1][3] Contact with peroxides or exposure to atmospheric oxygen can accelerate degradation.[4]
-
Light: Exposure to UV and visible light can cause photodegradation, resulting in the formation of different impurities.[1][3][5]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[3][6]
Q2: What are the main degradation pathways for atorvastatin in aqueous solutions?
The two primary degradation pathways for atorvastatin in aqueous solutions are hydrolysis and oxidation.[1]
-
Hydrolysis: Under acidic conditions, the dihydroxyheptanoic acid side chain of atorvastatin undergoes intramolecular cyclization to form atorvastatin lactone.[1][2][7] In basic conditions, degradation also occurs, though it follows zero-order kinetics, whereas acid degradation follows first-order kinetics.[8][9][10][11]
-
Oxidation: Oxidative stress leads to the formation of several degradation products, including ortho- and parahydroxylated derivatives.[12][13]
Q3: How can I minimize the degradation of atorvastatin in my aqueous solutions?
To maintain the stability of atorvastatin solutions, it is crucial to control storage and experimental conditions:
-
pH Control: Maintain the pH of the solution above 4.0, preferably in the neutral to slightly basic range if compatible with your experimental design.[1][10]
-
Protection from Light: Store solutions in amber vials or protect them from light using aluminum foil to prevent photodegradation.[1]
-
Temperature Control: For short-term storage, keep solutions at refrigerated temperatures (e.g., 5 ± 2 °C).[1] Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants and Inert Atmosphere: While some studies suggest common antioxidants may not be effective, preparing solutions with peroxide-free solvents and storing them under an inert atmosphere like nitrogen can significantly reduce oxidative degradation.[1][4]
Q4: What are the common degradation products I should expect to see in my analysis?
Forced degradation studies have identified several key degradation products under various stress conditions. These are often referred to by their impurity codes in pharmaceutical literature.
-
Acidic Hydrolysis: Leads to the formation of atorvastatin lactone (impurity 2) and other related impurities.[1][3][7] Under more drastic acidic conditions, further degradation to novel products can occur.[7][14]
-
Oxidative Stress: Results in the formation of various oxidized impurities.[1][3]
-
Thermal Stress: Can lead to the formation of impurities H & J (as designated in some studies).[1][3]
-
Photolytic Stress: Can produce impurities J, L, and D (as designated in some studies).[1][3]
Troubleshooting Guide
Issue: I am observing a rapid loss of atorvastatin potency in my solution.
| Potential Cause | Troubleshooting Action |
| Acidic pH | Measure the pH of your solution. Atorvastatin is unstable in acidic conditions (pH ≤ 4.0) and degrades to its lactone form.[1][10] Adjust the pH to a neutral or slightly basic range if your experimental conditions permit. |
| Oxidative Degradation | Ensure your solvents are of high purity and free from peroxides. If possible, degas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen). |
| Photodegradation | Protect your solution from light by using amber vials or by wrapping your containers with aluminum foil.[1] Minimize exposure to ambient light during handling. |
| Thermal Stress | Store your stock and experimental solutions at controlled, refrigerated temperatures (e.g., 5 ± 2 °C) to slow down degradation kinetics.[1] Avoid repeated freeze-thaw cycles. |
Issue: I am seeing unexpected peaks in my chromatogram when analyzing atorvastatin.
| Potential Cause | Troubleshooting Action |
| Degradation Products | The unexpected peaks are likely degradation products. Refer to the FAQ on common degradation products and the degradation pathway diagram below. Your analytical method should be stability-indicating, meaning it can resolve the main peak from all potential degradation products.[3] |
| Excipient Interference | If you are working with a formulated product, some excipients may interfere with your analysis. Ensure your analytical method is validated for specificity. |
| Contaminated Solvent or Glassware | Use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants that could react with atorvastatin or interfere with the analysis. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of Atorvastatin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Key Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient (25 ± 2°C) | Significant | Impurity A1, H & J | [1][3] |
| Base Hydrolysis | 1 N NaOH | 42 hours | Ambient (25 ± 2°C) | No significant degradation | - | [1][3] |
| Oxidation | 1% H₂O₂ | 24 hours | Ambient (25 ± 2°C) | Significant | Impurities O1, O2, L & D | [1][3] |
| Thermal Degradation | Dry Heat | 10 days | 105°C | Significant | Impurities H & J | [3] |
| Photolytic Degradation | 200 W h/m² UV & 1.2 million lux hours visible light | 11 days | Not specified | Significant | Impurities J, L, and D | [3] |
Table 2: Kinetic Data for Atorvastatin Degradation
| Medium | Kinetic Order | Rate Constant (k) | Conclusion | Reference |
| Acidic | First Order | 1.88 x 10⁻² s⁻¹ | Less stable in acidic medium | [8][9][10][11] |
| Basic | Zero Order | 2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ | More stable than in acidic medium | [8][9][10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 500 µg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1][3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance or the solution to an elevated temperature (e.g., 105°C) for a defined period (e.g., 10 days).[3]
-
-
Photolytic Degradation:
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Atorvastatin
This protocol provides a starting point for an HPLC method capable of separating atorvastatin from its degradation products.
-
Mobile Phase:
-
Gradient Program: A typical gradient might be T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[1][3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL[1]
Visualizations
Caption: Atorvastatin degradation pathways under different stress conditions.
Caption: Troubleshooting workflow for Atorvastatin solution instability.
Caption: Experimental workflow for a typical Atorvastatin stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective | MDPI [mdpi.com]
- 3. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 6. scispace.com [scispace.com]
- 7. Characterization of two new degradation products of this compound formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ATV | 10 mg | Tablet | এটিভি ১০ মি.গ্রা. ট্যাবলেট | Delta Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 14. BJOC - Characterization of two new degradation products of this compound formed upon treatment with strong acids [beilstein-journals.org]
Troubleshooting atorvastatin calcium degradation pathways under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of atorvastatin calcium under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during forced degradation studies of this compound.
Issue 1: No Degradation Observed Under Alkaline Conditions
-
Question: I subjected my this compound sample to 1N NaOH for 42 hours at ambient temperature, but I don't see any significant degradation in my HPLC analysis. Is this expected?
-
Answer: The stability of this compound in alkaline conditions can be misleading. While some studies have reported no degradation under certain basic conditions[1], others have shown that degradation does occur, particularly with stronger bases or at elevated temperatures[2][3].
Troubleshooting Steps:
-
Increase Stress Level: Consider increasing the concentration of the base (e.g., up to 5M NaOH), the temperature (e.g., 60-80°C), or the duration of the stress test[4].
-
Method Verification: Ensure your analytical method is stability-indicating. A co-eluting peak could be masking the degradation. Check the peak purity of the atorvastatin peak using a photodiode array (PDA) detector[1].
-
Literature Cross-reference: Refer to studies that have reported alkaline degradation for specific conditions that you can replicate[2][3][5].
-
Issue 2: Unexpected Peaks in the Chromatogram After Acidic Stress
-
Question: After treating this compound with 0.1N HCl, I see several unexpected peaks in my HPLC chromatogram. How can I identify them?
-
Answer: Atorvastatin is well-known to be sensitive to acidic conditions[6][7]. The primary degradation products are typically the lactone form of atorvastatin and its subsequent dehydration product[6][7]. Under more drastic acidic conditions, further degradation can occur, leading to novel products[6][7].
Troubleshooting Steps:
-
Literature Comparison: Compare the relative retention times (RRTs) of your unknown peaks with those reported in the literature for known acid degradation products of atorvastatin[2][8].
-
LC-MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weight and help in structure elucidation[1][9].
-
Forced Degradation of Impurities: If you have reference standards for known atorvastatin impurities, subject them to the same acidic stress conditions to see if they generate any of the observed unknown peaks.
-
Issue 3: Inconsistent Results in Photostability Studies
-
Question: My photostability results for this compound are not reproducible. What could be the cause?
-
Answer: Photostability studies can be influenced by several factors. Inconsistent results often stem from variations in the experimental setup. Atorvastatin has been shown to degrade under both UV and visible light[1].
Troubleshooting Steps:
-
Standardize Light Exposure: Ensure consistent light intensity and wavelength by using a calibrated photostability chamber. As per ICH Q1B guidelines, the light source should emit a combination of UV and visible light[10][11]. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended[1][11].
-
Control Temperature: Light sources can generate heat. Monitor and control the temperature of the sample chamber to differentiate between thermal and photodegradation[12].
-
Sample Presentation: The physical state of the sample (solution vs. solid) and the container type can affect photodegradation. Ensure a consistent and uniform presentation of the sample to the light source[11][13].
-
Frequently Asked Questions (FAQs)
-
Q1: What are the major degradation pathways of this compound under different stress conditions?
A1: this compound degrades through several pathways depending on the stressor:
-
Acidic Hydrolysis: The primary pathway involves the intramolecular cyclization of the dihydroxy heptanoic acid side chain to form atorvastatin lactone. Further dehydration can also occur[6][7].
-
Oxidative Degradation: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidative degradation products[1][9].
-
Photodegradation: Exposure to light can lead to the formation of several degradation products, including isomers and other photoproducts[1][14].
-
Thermal Degradation: High temperatures can lead to the formation of known impurities such as Impurities H and J[1].
-
-
Q2: What are the recommended ICH guidelines for forced degradation studies?
A2: The International Council for Harmonisation (ICH) Q1A(R2) guideline recommends that stress testing should be conducted to elucidate the intrinsic stability of the drug substance[10]. The typical stress conditions include:
-
Acid and Base Hydrolysis: A wide range of pH values should be evaluated.
-
Oxidation: Common oxidizing agents like hydrogen peroxide are used.
-
Thermal: Temperatures should be elevated in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C)[10].
-
Photolysis: The drug substance should be exposed to a combination of visible and UV light[10][11].
-
-
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To develop such a method:
-
Perform forced degradation studies under various stress conditions to generate the degradation products.
-
Use a high-resolution column, such as a C18 or a phenyl column.
-
Optimize the mobile phase composition (e.g., acetonitrile, methanol, water, and buffers) and gradient to achieve adequate separation of all peaks.
-
Employ a PDA detector to check for peak purity and to ensure that no co-elution is occurring.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness[15][16][17].
-
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation Reported | Key Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient | Considerable | Impurity A1, H, J | [1] |
| 1 M HCl | 4 hours | 353 K | Partial | DP1, DP2 | [2] | |
| conc. H2SO4 | 2 hours | 60°C | - | Lactone 7 | [7] | |
| Alkaline Hydrolysis | 1 N NaOH | 42 hours | Ambient | Not Observed | - | [1] |
| 0.1 M NaOH | 120 mins | 353 K | Observed | Not Identified | [2][8] | |
| Oxidative | 1% H2O2 | 24 hours | Ambient | Considerable | Impurity O1, O2, L, D | [1] |
| 3% H2O2 | 4 hours | - | Observed | - | [2] | |
| Thermal | Dry Heat | 10 days | 105°C | Considerable | Impurity H, J | [1] |
| Photolytic | UV light (200 W h/m²) & Visible light (1.2 million lux hours) | 11 days | - | Considerable | Impurity J, L, D | [1] |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubation: Keep the solution at ambient temperature for 24 hours[1]. Alternatively, for accelerated degradation, incubate at a higher temperature (e.g., 353 K) for a shorter duration (e.g., 2-4 hours)[2].
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilution and Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Application: To a specific volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 1% or 3% H₂O₂)[1][2].
-
Incubation: Keep the solution at ambient temperature for 24 hours[1].
-
Dilution and Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze immediately by HPLC.
Mandatory Visualizations
Caption: Atorvastatin degradation pathway under acidic conditions.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of two new degradation products of this compound formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Characterization of two new degradation products of this compound formed upon treatment with strong acids [beilstein-journals.org]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for Atrovastatin Calcium HPLC Analysis
Welcome to the technical support center for the HPLC analysis of atorvastatin calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mobile phase optimization and to offer solutions for common troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q1: My atorvastatin peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for atorvastatin, a weakly acidic compound, is a common issue in reverse-phase HPLC. Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of atorvastatin, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Atorvastatin has a pKa value of approximately 4.5. Operating the mobile phase at a lower pH (around 3.0-4.0) will suppress the ionization of both atorvastatin and residual silanol groups, minimizing secondary interactions.[1][2] An acidic modifier like acetic acid, formic acid, or phosphoric acid is commonly used.[1][2][3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small hydrophobic group to the free silanols, shielding them from interaction with the analyte.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this can affect column longevity and is less common with modern columns.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column itself.
-
Q2: I am observing peak fronting for the atorvastatin peak. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase itself.[5] If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible.
-
-
High Analyte Concentration/Solubility Issues: At very high concentrations, the solubility of atorvastatin in the mobile phase might be exceeded at the point of injection, leading to distorted peak shapes.
-
Solution: Dilute the sample to a concentration well within its linear range.
-
Q3: My chromatogram shows split peaks for atorvastatin. What should I investigate?
A3: Split peaks can be frustrating and often point to a problem at the head of the column or in the flow path.
-
Partially Blocked Column Frit: Particulate matter from the sample or precipitated buffer salts can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution 1: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[1][3]
-
Solution 2: Reverse-flush the column (disconnect it from the detector first) with an appropriate solvent to dislodge the blockage. If this fails, the frit may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Column Void or Channeling: Over time, the packed bed of the column can settle, creating a void at the inlet. This leads to a disrupted flow path and split peaks.
-
Solution: This usually indicates the end of the column's life. Replacing the column is the most effective solution.
-
-
Injector Issues: A partially blocked injector port or needle can also cause improper sample introduction onto the column.
-
Solution: Perform routine maintenance on the injector, including cleaning the needle and seat.
-
Q4: The retention time of my atorvastatin peak is shifting between injections. What is causing this instability?
A4: Retention time stability is crucial for reliable quantification. Drifting or jumping retention times can be caused by several factors:
-
Inadequate Column Equilibration: If the column is not sufficiently equilibrated with the mobile phase before starting the analytical run, you will observe a drifting retention time, especially at the beginning of a sequence.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting any samples.[3]
-
-
Changes in Mobile Phase Composition:
-
Isocratic Elution: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can alter the mobile phase strength and cause retention time drift.[6]
-
Gradient Elution: An improperly functioning pump or check valve can lead to incorrect gradient formation, resulting in poor retention time reproducibility.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.[6] Ensure proper pump performance and priming.
-
-
Fluctuations in Column Temperature: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
-
Changes in Mobile Phase pH: For a compound like atorvastatin, even small shifts in the mobile phase pH can alter its ionization state and, consequently, its retention time.
-
Solution: Ensure the buffer is properly prepared and has sufficient buffering capacity.
-
Experimental Protocols and Data
Below are examples of established experimental conditions for the HPLC analysis of this compound, summarized for easy comparison.
Table 1: Mobile Phase Compositions and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (45:55, v/v) | Methanol : Water : Acetonitrile : Orthophosphoric Acid (85:10:4:1, v/v/v/v) | Acetonitrile : 0.1 M Ammonium Acetate (pH 6.5) (72:28, v/v) | Methanol : Acetonitrile : Water (70:20:10, v/v/v) |
| pH (approx.) | 3.8[3] | 3.2[1] | 6.5[8] | Not Specified[9] |
| Column | LiChrospher 100 RP-18 (250x4.6 mm, 5 µm)[3] | C18 (250x4.6 mm, 5 µm)[1] | Hypersil Phenyl-2 (250x4.6 mm, 5 µm)[8] | Phenomenex Luna C18 (50x4.6 mm, 5 µm)[9] |
| Flow Rate | 0.8 mL/min[3] | 1.8 mL/min[1] | 0.5 mL/min[8] | 1.0 mL/min[9] |
| Detection λ | 246 nm[3] | 247 nm[1] | 242 nm[8] | 256 nm[9] |
| Retention Time | ~6.3 min[3] | Not Specified | Not Specified | ~1.9 min[9] |
Detailed Experimental Protocol (Example based on Method 1)
This protocol provides a detailed methodology for the HPLC analysis of this compound.
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in 5 mL of methanol and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute this stock solution with the mobile phase to achieve the desired working concentrations (e.g., in the range of 8-24 µg/mL).[3]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of atorvastatin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 20 minutes to dissolve the drug, and then dilute to volume with methanol.[9]
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.[3]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions in replicate to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak area). The tailing factor should ideally not exceed 1.5.[3]
-
Inject the sample solutions.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
References
- 1. scispace.com [scispace.com]
- 2. wjarr.com [wjarr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scielo.br [scielo.br]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. waters.com [waters.com]
- 7. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Overcoming Atorvastatin Calcium Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the poor aqueous solubility of atorvastatin calcium in research formulations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions? this compound is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] Its solubility is particularly low in acidic environments (pH 4 and below), which are typical conditions in the stomach.[4][5] The molecule's crystalline structure and physicochemical properties contribute to its limited solubility in water, which can be a rate-limiting step for absorption and bioavailability.[4][6]
Q2: What are the primary strategies to enhance the solubility of this compound? Several techniques are commonly used to improve the dissolution and bioavailability of poorly water-soluble drugs like this compound. The most prevalent and effective methods include:
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic polymer matrix at a molecular level.[4][7] This can convert the drug from a crystalline to a more soluble amorphous state.[8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[10][11]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins, which encapsulate the drug and enhance its solubility.[12][13]
Q3: How does converting atorvastatin from a crystalline to an amorphous state improve solubility? The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break during dissolution. The amorphous form lacks this long-range order and exists at a higher energetic state.[5][8] This higher energy state makes it easier for solvent molecules to interact with and dissolve the drug, leading to enhanced solubility and a faster dissolution rate.[11][14] Techniques like solid dispersion and high-pressure homogenization for nanosuspensions can induce this transformation.[11][15]
Q4: Can pH modification be used to improve this compound solubility? Yes, the solubility of this compound is pH-dependent. The pKa of its terminal carboxyl group is approximately 4.5.[6] Therefore, increasing the pH of the microenvironment to values greater than 5.5 can markedly improve its solubility and dissolution rate.[6] This can be achieved by incorporating buffering or alkalizing agents into the formulation.[6]
Troubleshooting Guides
Issue 1: Solid Dispersions
Q: My this compound solid dispersion isn't showing the expected increase in dissolution. What could be wrong?
A: Several factors could be responsible. Consider the following troubleshooting steps:
-
Inadequate Amorphization: The drug may not have fully converted from its crystalline to amorphous state.
-
Check: Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRD) to assess the physical state of the drug within the dispersion.[3][4] The absence of the drug's characteristic melting peak in DSC or crystalline peaks in XRD indicates successful amorphization.[8]
-
Solution: Optimize the preparation method. If using the fusion method, ensure the temperature is high enough to melt the carrier completely and dissolve the drug.[7] For solvent evaporation, ensure the solvent system fully dissolves both the drug and the carrier.[9]
-
-
Carrier Incompatibility or Incorrect Ratio: The chosen hydrophilic carrier may not be optimal, or the drug-to-carrier ratio may be too high.
-
Check: Review literature for proven carriers like PEG 4000, PEG 6000, Soluplus®, Poloxamer 188, or PVP K-30.[2][7][9][15]
-
Solution: Experiment with different carriers and decrease the drug-to-carrier ratio (e.g., from 1:1 to 1:3 or 1:5).[3][4] A higher proportion of the carrier can prevent drug recrystallization.
-
-
Phase Separation/Recrystallization during Storage: The amorphous drug within the solid dispersion can be unstable and may revert to its crystalline form over time, especially under high humidity or temperature.
-
Check: Re-analyze the solid dispersion using DSC or XRD after a period of storage to check for recrystallization.
-
Solution: Store the solid dispersion in a desiccator at a controlled, cool temperature. Consider adding a second polymer or a surfactant to the formulation to inhibit crystallization and improve stability.
-
Issue 2: Nanosuspensions
Q: I'm observing aggregation and particle size growth in my this compound nanosuspension. How can I prevent this?
A: Nanosuspensions are thermodynamically unstable systems prone to aggregation. Stability is a critical challenge.
-
Inadequate Stabilization: The type or concentration of the stabilizer may be insufficient to prevent particle aggregation.
-
Check: The zeta potential of the nanosuspension should ideally be around ±30mV to ensure good stability due to electrostatic repulsion.[5]
-
Solution: Screen a variety of stabilizers (e.g., Pluronics, Tweens, PVP, HPMC).[1][10] Optimize the stabilizer concentration; a study found 2% Pluronic F127 to be effective.[10]
-
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones.
-
Check: Monitor particle size distribution over time using a particle size analyzer. A broadening of the distribution and an increase in the mean particle size are indicators.
-
Solution: The choice of stabilizer is crucial. Polymers that adsorb onto the particle surface can sterically hinder crystal growth.
-
-
Instability During Post-Processing (e.g., Lyophilization): The freezing and drying process can induce stress, causing particles to aggregate.
-
Check: Reconstitute the lyophilized powder and measure the particle size. Significant increases from the pre-lyophilization size indicate aggregation.
-
Solution: Incorporate a lyoprotectant (e.g., mannitol or trehalose) into the formulation before freeze-drying.[10] This will protect the nanoparticles during the process.
-
Issue 3: Cyclodextrin Complexation
Q: The solubility enhancement from my atorvastatin-cyclodextrin complex is lower than expected. Why?
A: Incomplete or inefficient complexation is the most likely cause.
-
Incorrect Stoichiometry: The molar ratio of atorvastatin to cyclodextrin may not be optimal for inclusion.
-
Check: Perform a phase solubility study to determine the stoichiometry of the complex. For atorvastatin and beta-cyclodextrin, a 1:1 stoichiometric complex is often indicated.[12]
-
Solution: Adjust the drug-to-cyclodextrin molar ratio according to the phase solubility diagram results.
-
-
Inefficient Preparation Method: The method used to prepare the solid complex influences the degree of inclusion.
-
Influence of pH: The complexation efficiency can be pH-dependent.
-
Check: Evaluate the stability constant (Ks) of the complex at different pH values.
-
Solution: The ionized form of atorvastatin (at higher pH) may form a more stable complex with cyclodextrins than the unionized form.[16] Adjusting the pH of the preparation medium may improve complexation.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound solubility.
Table 1: Solubility Enhancement via Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Solvent | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Drug | - | - | Water | 26.08 | - | [8] |
| Pure Drug | - | - | Phosphate Buffer (pH 6.8) | 55.33 | - | [8] |
| PEG 4000 | 1:3 | Fusion Method | Phosphate Buffer (pH 6.8) | 93.66 | 1.69 | [8] |
| PVP K-30 | 1:1 | Solvent Evaporation | Distilled Water | 229.08 | ~1.62 (vs pure drug) | [9] |
| Poloxamer 407 | 1:1 | Melting Method (Adsorbed on MAS) | Water | - | 8.07 (vs pure drug) | [2] |
| Maltose | 1:3 | Kneading Method | Distilled Water | - | ~5 | [3] |
Table 2: Dissolution Enhancement via Solid Dispersions
| Carrier | Drug:Carrier Ratio | Method | % Drug Release (at 60 min) | Medium | Reference |
| Pure Drug | - | - | ~29 (at 1 hr) | Phosphate Buffer (pH 6.8) | [8] |
| PEG 4000 | 1:3 | Fusion Method | ~92 (at 1 hr) | Phosphate Buffer (pH 6.8) | [8] |
| Maltose | 1:3 | Kneading Method | 99.59 | 0.1 N HCl | [3][17] |
| PEG 4000 | 1:2 | Microwave Fusion | 86.15 (at 30 min) | Phosphate Buffer (pH 6.8) | [4] |
Table 3: Solubility Enhancement via Cyclodextrin Complexation
| Cyclodextrin | Preparation Method | Solvent | Solubility (mg/mL) | Fold Increase | Reference |
| Pure Drug | - | Water | - | - | [16] |
| HP-β-CD | Spray Drying | Water | - | 39 | [16] |
| HP-β-CD | Spray Drying | Phosphate Buffer (pH 7.4) | - | 32 | [16] |
Detailed Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic carrier.
-
Materials: this compound, Polyvinylpyrrolidone (PVP-K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP-K30 in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[9]
-
Dissolve both components in a minimal amount of methanol with constant stirring for approximately 30 minutes until a clear solution is obtained.[9]
-
Pour the solution into a petri dish and place it in an oven at 45°C for 48 hours to allow for complete solvent evaporation.[9]
-
Place the resulting solid film in a desiccator for another 48 hours at room temperature to ensure all residual solvent is removed.[9]
-
Pulverize the dried dispersion using a mortar and pestle and pass the powder through a fine sieve (e.g., #100 mesh) to obtain uniformly sized particles.[9]
-
Protocol 2: Preparation of Nanosuspension by Antisolvent Precipitation
-
Objective: To produce this compound nanoparticles to increase surface area and dissolution velocity.
-
Materials: this compound, Methanol (solvent), Deionized water (antisolvent), Pluronic F127 (stabilizer), Mannitol (lyoprotectant).
-
Procedure:
-
Drug Solution: Dissolve 20 mg of this compound in 1 mL of methanol.[10]
-
Antisolvent Phase: Prepare an aqueous solution of the stabilizer (e.g., 0.5%, 1%, or 2% w/v Pluronic F127) in deionized water.[10]
-
Precipitation: Inject the drug solution into the antisolvent phase under magnetic stirring.
-
Sonication/Homogenization: Immediately sonicate the resulting suspension for a specified time (e.g., 2 minutes) to reduce particle size and prevent aggregation.[10]
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared nanosuspension. Select formulations with a particle size between 50-400 nm for further processing.[1][10]
-
Lyophilization: Dissolve a lyoprotectant (e.g., 80 mg mannitol) in the nanosuspension. Freeze the formulation and then lyophilize (freeze-dry) it to obtain a stable, dry powder that can be reconstituted.[10]
-
Protocol 3: Determination of Saturation Solubility
-
Objective: To quantify the increase in solubility of a formulation compared to the pure drug.
-
Materials: Pure drug or prepared formulation (solid dispersion, complex, etc.), desired solvent (e.g., distilled water, phosphate buffer pH 6.8), shaker, 0.45 µm syringe filters, UV-Vis Spectrophotometer.
-
Procedure:
-
Add an excess amount of the test sample (e.g., equivalent to 10 mg of atorvastatin) to a vial containing a known volume (e.g., 10 mL) of the solvent.[17][18]
-
Seal the vials and place them on a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).[18][19]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][18]
-
After agitation, allow the suspensions to settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.[18][19]
-
Dilute the clear filtrate appropriately with the same solvent.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of atorvastatin (approx. 241-246 nm).[17][20]
-
Calculate the concentration of the dissolved drug using a pre-established standard calibration curve.
-
Visualizations
Caption: Decision workflow for selecting a suitable solubility enhancement technique.
Caption: Workflow for preparing nanosuspensions via High-Pressure Homogenization.[11]
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. scispace.com [scispace.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. ijpras.com [ijpras.com]
- 8. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inclusion complexation with polysaccharide arabinogalactan and saponin disodium glycyrrhizate for increasing of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and evaluation of solid dispersion of this compound with Soluplus® by spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actapharmsci.com [actapharmsci.com]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. benchchem.com [benchchem.com]
- 19. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprajournal.com [ijprajournal.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and controlling process-related impurities during the synthesis of atorvastatin calcium. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the complexities of atorvastatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related impurities can form. These are often categorized based on their origin, such as byproducts of the main reaction, unreacted starting materials or intermediates, and degradation products. Some of the most frequently reported impurities include:
-
Diastereomeric Impurities: Atorvastatin has two chiral centers, leading to the possible formation of three other diastereomers ((3S,5S), (3R,5S), and (3S,5R)). These can arise from non-stereoselective reactions or racemization during synthesis.[1][2]
-
Desfluoro Atorvastatin: This impurity lacks the fluorine atom on the phenyl ring. Its presence is typically due to impurities in the starting materials, specifically the use of a desfluoro analogue of the fluorobenzaldehyde raw material.[1][3][4]
-
Atorvastatin Lactone: Intramolecular cyclization of the 3,5-dihydroxy heptanoic acid side chain of atorvastatin, particularly under acidic conditions or elevated temperatures, can form atorvastatin lactone.[1][5]
-
Paal-Knorr Reaction Byproducts: The Paal-Knorr reaction, a key step in forming the pyrrole ring of atorvastatin, can generate several impurities if not properly controlled. These can result from side reactions of the diketone or amino ester intermediates.[3][6][7]
-
Epoxide Impurity: This impurity can be formed through the oxidation of a double bond in a precursor molecule during the synthesis.
-
Other Process-Related Impurities: Various other impurities can arise from specific synthetic routes and reagents used. It is crucial to have a thorough understanding of the chosen synthetic pathway to anticipate and control potential impurities.
Q2: How can I effectively identify and quantify these impurities in my this compound samples?
A2: The most common and reliable analytical technique for identifying and quantifying atorvastatin impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[4]
-
HPLC with UV detection is widely used for routine purity testing and quantification of known impurities. Different reversed-phase columns (C8, C18, Phenyl-Hexyl) and mobile phase compositions can be employed to achieve optimal separation.[8][9]
-
LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information, which aids in structure elucidation.
A well-developed and validated HPLC method is essential for accurate impurity profiling. The choice of column, mobile phase, gradient, and detector wavelength are critical parameters that need to be optimized for the specific impurities being monitored.
Troubleshooting Guides
Problem 1: High levels of diastereomeric impurities detected in the final product.
| Potential Cause | Troubleshooting Action |
| Non-stereoselective reduction of the ketone intermediate | - Optimize the chiral reducing agent and reaction conditions (temperature, solvent) to enhance stereoselectivity.- Ensure the quality and purity of the chiral catalyst. |
| Racemization during a subsequent synthetic step | - Investigate the pH and temperature of all process steps following the chiral reduction. Avoid strongly acidic or basic conditions and high temperatures that could lead to epimerization.- Minimize reaction and work-up times. |
| Contamination from starting materials or intermediates | - Analyze the stereoisomeric purity of all chiral starting materials and intermediates using a suitable chiral HPLC method. |
Problem 2: Presence of Desfluoro Atorvastatin impurity.
| Potential Cause | Troubleshooting Action |
| Impurity in the 4-fluorobenzaldehyde starting material | - Source high-purity 4-fluorobenzaldehyde with a specified low limit for the desfluoro analogue.- Implement a quality control check on incoming raw materials to test for this specific impurity. |
| Carry-over from a previous batch in the reactor | - Ensure thorough cleaning and validation of reactor cleaning procedures between batches. |
Problem 3: Formation of Atorvastatin Lactone.
| Potential Cause | Troubleshooting Action |
| Acidic conditions during work-up or purification | - Maintain a neutral or slightly basic pH during all processing steps, especially during extraction and isolation.- Use appropriate buffering agents to control pH. |
| High temperatures during processing or drying | - Avoid exposing the product to elevated temperatures for extended periods.- Optimize drying conditions to use the lowest effective temperature. |
Problem 4: Unidentified peaks observed in the HPLC chromatogram, potentially from the Paal-Knorr reaction.
| Potential Cause | Troubleshooting Action |
| Side reactions due to incorrect stoichiometry of reactants | - Carefully control the molar ratios of the diketone and amino ester intermediates.- Optimize the addition rate of reactants to maintain a consistent concentration profile. |
| Suboptimal reaction temperature or time | - Conduct studies to determine the optimal temperature and reaction time that favor the desired product formation while minimizing side reactions.[1] |
| Inefficient removal of water formed during the reaction | - Employ azeotropic distillation or a suitable drying agent to effectively remove water from the reaction mixture, as its presence can lead to side reactions.[10] |
| Inappropriate catalyst or solvent | - Screen different acid catalysts and solvents to find the combination that maximizes the yield of the desired product and minimizes impurity formation.[7] |
Data Presentation: Comparison of HPLC Methods for Atorvastatin Impurity Analysis
| Parameter | Method 1 [9] | Method 2 | Method 3 [8] |
| Column | Luna C18 | Shim-pack XR II C18 (75 mm x 3 mm, 2.2 µm) | Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile | 0.05% v/v formic acid (pH 4.0 with ammonium hydroxide) | Acetonitrile |
| Mobile Phase B | Ammonium acetate buffer (pH 4) - Tetrahydrofuran (THF) | Acetonitrile | Tetrahydrofuran and ammonium acetate buffer (pH 5.0) |
| Elution | Gradient | Gradient | Isocratic and linear gradient |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | 248 nm | Not specified | Not specified |
| Separated Impurities | Desfluoro-atorvastatin (DFAT), Diastereomer-atorvastatin (DSAT) | Atorvastatin and its specified and unspecified impurities | Atorvastatin and its specified impurities |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Atorvastatin Impurity Profiling
This protocol provides a general starting point for the analysis of atorvastatin and its common impurities. Optimization may be required based on the specific impurities of interest and the HPLC system used.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A filtered and degassed mixture of water and acetonitrile (ratio dependent on the specific method, often with a buffer like ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Protocol 2: Synthesis of Desfluoro Atorvastatin (Impurity Standard)
The synthesis of desfluoro atorvastatin can be achieved by following the general synthetic route for atorvastatin, but substituting 4-fluorobenzaldehyde with benzaldehyde in the initial steps. The subsequent reaction steps would be analogous to the main atorvastatin synthesis.[11] This provides a reference standard for the accurate quantification of this impurity in this compound batches.
Visualizations
Caption: Experimental workflow for atorvastatin synthesis and impurity analysis.
Caption: Logical relationship for troubleshooting impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110646520A - Method for separating and/or detecting impurities in this compound - Google Patents [patents.google.com]
- 3. biomolther.org [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two new degradation products of this compound formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with Atorvastatin Calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during in vivo studies with atorvastatin calcium.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its in vivo bioavailability low?
This compound is a synthetic lipid-lowering agent that competitively inhibits the HMG-CoA reductase enzyme, a critical step in cholesterol synthesis[1][2]. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility[3][4]. Its oral bioavailability is notably low, around 12-14%, due to several factors including poor solubility, extensive first-pass metabolism in the gut wall and liver, and its susceptibility to degradation[3][5][6][7][8].
Q2: What are the common salt forms of atorvastatin used in research?
The most widely studied and common form is this compound[1]. A more recent formulation, the strontium salt, has been suggested to potentially enhance the drug's absorption and bioavailability[1]. While the underlying mechanism of HMG-CoA reductase inhibition remains the same for all salt forms, the physicochemical properties can differ[1].
Q3: How does the physical form of this compound (amorphous vs. crystalline) impact in vivo studies?
This compound can exist in amorphous and various crystalline forms[5]. Amorphous forms generally exhibit different dissolution characteristics and potentially higher bioavailability compared to crystalline forms due to their higher energy state and larger surface area[5][9]. However, the crystalline form is often used in commercial formulations due to its greater stability[3]. Variability in the ratio of amorphous to crystalline forms in the active pharmaceutical ingredient (API) can be a significant source of inconsistent results[5].
Experimental Design & Protocol
Q4: Which animal models are typically used for atorvastatin pharmacokinetic studies?
Wistar or Sprague-Dawley rats are commonly used models for pharmacokinetic assessments[1]. Other models reported in the literature include rabbits[6][8], mice[9], and cockatiels[10].
Q5: What is a recommended acclimatization period for animals before starting the study?
A minimum of one week for acclimatization to the laboratory environment is recommended to reduce stress-related variability[1]. Animals should be housed in temperature and humidity-controlled conditions with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum[1].
Q6: Should animals be fasted before oral administration of atorvastatin?
Yes, animals are typically fasted overnight prior to dosing[1][6]. The presence of food can affect the rate and extent of atorvastatin absorption[3].
Drug Formulation & Administration
Q7: What is a suitable vehicle for preparing an this compound suspension for oral gavage?
A common vehicle is a 1% Sodium Carboxymethyl Cellulose (Na-CMC) solution in normal saline[1]. For solid dispersion formulations, powders can be dispersed in 0.4% CMC-Na before administration[7]. It is crucial to ensure the suspension is homogenous to deliver a consistent dose.
Q8: What are typical oral dosages used in rat studies?
Oral doses in rat studies can range from 10 mg/kg to 40 mg/kg[1]. A dose of 25 mg/kg has also been used to evaluate pharmacokinetic parameters of specific formulations[7].
Sample Collection & Analysis
Q9: What is a typical blood sampling schedule for a pharmacokinetic study in rats?
A representative serial blood sampling schedule post-dose could be at 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours[1][6]. This allows for a comprehensive characterization of the absorption, distribution, and elimination phases.
Q10: How should plasma samples be processed and stored?
Blood samples should be collected into heparinized tubes[7]. Plasma is separated by centrifugation and should be stored at -20°C or -80°C until analysis to prevent degradation[1].
Q11: What are the most reliable analytical methods for quantifying atorvastatin in plasma?
High-Performance Liquid Chromatography (HPLC) with UV detection and, more significantly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the gold standards[11][12][13]. LC-MS/MS is preferred for its superior sensitivity and specificity, allowing for the detection of nanogram levels of atorvastatin and its active metabolites, which is critical given the low systemic concentrations[11][13].
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentration Data
Q: My in vivo study shows high inter-individual variability in atorvastatin plasma concentrations. What are the potential causes and how can I mitigate this?
A: High variability is a common challenge. Below are potential causes and solutions.
-
Formulation Inconsistency:
-
Cause: Atorvastatin's low solubility makes the formulation critical. Inconsistent particle size, non-uniform suspension, or variations in the crystalline/amorphous ratio of the API can lead to different dissolution and absorption rates[5].
-
Solution: Ensure a validated, consistent method for preparing the dosing suspension. Use micronized API if possible and ensure vigorous, reproducible mixing before each administration. Consider advanced formulations like solid dispersions or nanoemulsions to improve solubility and consistency[5][9][14].
-
-
Administration Technique:
-
Cause: Inaccurate oral gavage can lead to dosing errors or deposition of the drug in the esophagus instead of the stomach.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Verify the placement of the gavage needle for each animal.
-
-
Biological Factors:
-
Cause: Atorvastatin metabolism can be sex-dependent, as observed in rats where females showed higher and faster liver uptake[15]. The genetic background of the animal strain can also influence drug effects[16].
-
Solution: Use animals of a single sex or include equal numbers of both sexes and analyze the data accordingly. Use a well-defined, consistent animal strain for all experiments.
-
-
Analytical Method Sensitivity:
-
Cause: If the analytical method is not sensitive enough, concentrations around the lower limit of quantification (LLOQ) will have high variance.
-
Solution: Develop and validate a highly sensitive bioanalytical method, preferably using LC-MS/MS, which can accurately quantify atorvastatin and its metabolites at low ng/mL concentrations[11][12].
-
dot
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Development and In-Vivo Evaluation of this compound Solid Dispersion in Streptozotocin Induced Diabetic Mice [scirp.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Enhanced Bioavailability of this compound from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and in vitro/vivo evaluation of polymer-assisting formulation of this compound based on solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Approaches to Improve this compound Bioavailability : A Review H Review | Semantic Scholar [semanticscholar.org]
- 15. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]
Strategies to prevent photodegradation of atorvastatin calcium during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of atorvastatin calcium during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the photodegradation of this compound?
This compound is susceptible to degradation under the influence of light, a process known as photodegradation. The primary contributing factors are:
-
Light Exposure: Direct exposure to both UV and visible light can initiate and accelerate degradation.[1][2] The molecule's structure makes it prone to photo-oxygenation reactions.[3][4][5]
-
Presence of Oxygen and Water: The photodegradation process often involves photo-oxygenation, which is facilitated by the presence of oxygen and water vapor from the air.[3][4][5]
-
pH of the Solution: The pH of the experimental medium can influence the rate of degradation.
-
Presence of Excipients: Certain excipients in a formulation can impact the photostability of this compound.[3][4]
-
Presence of Metal Ions: Trace amounts of metal ions, such as ferric ions (Fe³⁺), can catalyze photodegradation.[6]
Q2: What is the primary mechanism of this compound photodegradation?
The photodegradation of this compound is primarily driven by photo-oxygenation.[3][4][5] Upon exposure to UV light, the molecule can undergo oxidation reactions, particularly at the pyrrole ring.[7] This can lead to the formation of various degradation products, including those with a higher proportion of C=O bonds.[3][4][5] Additionally, a phenanthrene-like photoproduct can be formed through cyclization. This photoproduct can act as a photosensitizer, generating singlet oxygen which then further accelerates the degradation of the parent drug in a type II photodynamic mechanism.[7]
Q3: What are the common degradation products observed during photolytic stress testing?
Forced degradation studies have identified several impurities that form under photolytic stress. Commonly observed degradation products include Impurities J, L, and D.[1][2] Under certain conditions, a phenanthrene-like derivative can also be formed.[7]
Troubleshooting Guide
Issue: I am observing significant degradation of my this compound sample during my experiment.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps & Preventative Strategies |
| Exposure to Ambient or UV Light | • Work in low-light conditions: Minimize exposure to ambient light during all experimental steps. • Use light-protective containers: Store and handle solutions in amber-colored vials or glassware. Alternatively, wrap containers in aluminum foil to block light.[1] • Utilize a dark control: When conducting photostability studies, include a control sample that is protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and other forms of degradation (e.g., thermal).[8] |
| Inappropriate Solvent or Buffer Conditions | • pH control: While atorvastatin is unstable in acidic conditions (pH ≤ 4.0) leading to hydrolysis, the impact of pH on photodegradation should also be considered.[1] Neutral or slightly basic conditions may be preferable where experimentally feasible. • Solvent purity: Ensure solvents are free of peroxides and other impurities that could contribute to degradation. |
| Presence of Catalytic Agents | • Use high-purity water and reagents: To avoid catalysis by trace metal ions, use high-purity water (e.g., Milli-Q®) and analytical grade reagents.[6] • Consider chelating agents: In some formulations, the addition of chelating agents like EDTA can help sequester metal ions that may catalyze degradation.[9] |
| Elevated Temperature | • Maintain controlled temperature: Store stock solutions and experimental samples at refrigerated temperatures (e.g., 2-8 °C) to minimize thermal degradation, which can occur concurrently with photodegradation.[1] |
Quantitative Data on this compound Degradation
The following table summarizes quantitative data from forced degradation studies.
| Stress Condition | Exposure Details | Observed Degradation | Key Degradation Products | Reference |
| Photolytic | 1.2 million lux hours of visible light and 200 watt hours/m² of UV light for 11 days. | Considerable Degradation | Impurities J, L, and D | [2] |
| Photochemical (in water) | Irradiated with wavelengths 300-350 nm in aqueous solution. | < 20% of atorvastatin remaining after 25 minutes. | Multiple photoproducts | [6] |
| Photochemical with Ferric Ions | Irradiated with wavelengths 300-350 nm in aqueous solution with 5 mg/L Fe³⁺. | Followed first-order kinetics with a rate constant of 0.130 min⁻¹. | Significantly greater amounts of products compared to without Fe³⁺. | [6] |
| Acid Hydrolysis | 0.1 N HCl for 24 hours at 25 ± 2 °C. | Degradation observed. | Impurity A1, Impurities H & J | [1][2] |
| Base Hydrolysis | 1 N NaOH for 42 hours at 25 ± 2 °C. | No significant degradation observed. | - | [2] |
| Oxidative | 1% H₂O₂ for 24 hours at 25 ± 2 °C. | Degradation observed. | Impurities O1 & O2, Impurities L & D | [1][2] |
| Thermal | 105 °C for 10 days. | Degradation observed. | Impurities H & J | [2] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol outlines a typical procedure for investigating the photostability of this compound in accordance with ICH Q1B guidelines.[8]
1. Preparation of Solutions:
- Prepare a stock solution of this compound at a concentration of 500 µg/mL in a suitable diluent (e.g., a 50:50 v/v mixture of water and acetonitrile).[2]
2. Sample Exposure:
- Transfer the solution into chemically inert, transparent containers (e.g., quartz cells).
- Prepare a "dark control" by wrapping an identical container with the sample solution in aluminum foil to completely protect it from light.
- Place the sample and the dark control in a photostability chamber.
- Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] The light source can be an artificial daylight fluorescent lamp combined with a near UV lamp (e.g., 320-400 nm with a maximum emission between 350-370 nm).[8]
3. Sample Analysis:
- At appropriate time intervals, withdraw aliquots from the exposed sample and the dark control.
- Analyze the samples by a validated stability-indicating HPLC method.
4. HPLC Method Example:
- Column: Zorbax Bonus-RP or equivalent C18 column.[1]
- Mobile Phase A: Water:Trifluoroacetic acid (100:0.10 v/v).[2]
- Mobile Phase B: Acetonitrile:Trifluoroacetic acid (100:0.10 v/v).[2]
- Gradient Program: A typical gradient might be T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 40 °C.[2]
- Detection Wavelength: 245 nm.[2]
- Injection Volume: 10 µL.[1]
5. Data Evaluation:
- Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference sample.
- Identify and quantify any degradation products formed.
- Calculate the percentage of degradation of this compound.
Visualizations
Caption: Experimental workflow for a forced photodegradation study.
Caption: Simplified photodegradation pathway of atorvastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies on photodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic studies on photodegradation of this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 7. A mechanistic study on the phototoxicity of atorvastatin: singlet oxygen generation by a phenanthrene-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. US20070208071A1 - Oxidative Degradation Products of this compound - Google Patents [patents.google.com]
Improving the precision and accuracy of atorvastatin calcium analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atorvastatin calcium analytical methods. The information is designed to help improve the precision and accuracy of your experiments.
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Inappropriate mobile phase pH- Column degradation- Sample overload- Co-eluting impurities | - Adjust the mobile phase pH. For atorvastatin, a slightly acidic pH (e.g., 3.8-4.0) is often used.[1]- Use a new column or a guard column.- Reduce the sample concentration or injection volume.- Perform forced degradation studies to identify potential impurities and adjust chromatographic conditions for better separation.[1][2] |
| Variable Retention Times | - Fluctuation in mobile phase composition due to volatile solvents- Temperature variations- Inconsistent flow rate | - Use low evaporation caps for solvent bottles and prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Ensure the pump is properly primed and functioning correctly. |
| Poor Resolution | - Inappropriate mobile phase composition- Wrong column selection- Flow rate is too high | - Optimize the mobile phase by adjusting the ratio of organic solvent to buffer.[2]- Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size.- Reduce the flow rate to allow for better separation. |
| Ghost Peaks | - Contamination in the mobile phase, glassware, or injector- Carryover from previous injections | - Filter the mobile phase and use high-purity solvents.- Thoroughly clean all glassware and the injection port.- Implement a needle wash step between injections. |
| Low Peak Area/Response | - Incomplete sample dissolution- Low sample concentration- Detector issue | - this compound has poor water solubility; ensure complete dissolution in an appropriate organic solvent like methanol or acetonitrile before dilution with the mobile phase.[1][3]- Prepare a fresh, more concentrated sample.- Check the detector lamp and settings. |
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for this compound analysis by RP-HPLC?
A common mobile phase is a mixture of an acidic buffer (e.g., 0.1% acetic acid solution or potassium dihydrogen phosphate buffer) and an organic solvent like acetonitrile or methanol.[1][4] A common ratio is in the range of 45:55 to 65:35 (buffer:acetonitrile).[1][4]
Q2: What is the recommended detection wavelength for this compound?
The UV detection wavelength for this compound is typically set between 240 nm and 247 nm.[1][5]
Q3: How can I improve the linearity of my calibration curve?
Ensure accurate preparation of standard solutions and use a validated concentration range. Linearity for this compound has been reported in ranges such as 8.13 to 23.77 µg/mL and 100-500 µg/mL.[1][2] Injecting triplicates of each standard can also improve the reliability of the curve.[1]
Q4: What are the critical system suitability parameters to monitor?
Key system suitability parameters include the relative standard deviation (RSD) of peak area and retention time (typically <2%), theoretical plates, and tailing factor.[1]
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | LiChrospher® 100 RP-18 (5 µm) | Cosmosil-C18 (5 µm) | Luna C18 |
| Mobile Phase | 0.1% acetic acid : acetonitrile (45:55, v/v), pH 3.8 | Acetonitrile : ammonium acetate buffer pH 5.0 : methanol (50:25:25 v/v/v) | Methanol, acetonitrile, and potassium dihydrogen phosphate buffer |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 246 nm | 277 nm | 246 nm |
| Retention Time | ~6.3 min | ~6.195 min | ~8.25 min |
| Linearity Range | 8.13 - 23.77 µg/mL | 100 - 500 µg/mL | 25.0 - 75.0 µg/mL |
| Reference | [1] | [2] | [6] |
Experimental Protocol: RP-HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% acetic acid in water and acetonitrile in a 45:55 (v/v) ratio. Filter and degas the mobile phase before use.[1]
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in 5 mL of methanol in a 100 mL volumetric flask. Make up the volume with the mobile phase. Further dilute 4 mL of this solution to 100 mL with the mobile phase to obtain a concentration of 20 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet into a 50 mL volumetric flask. Add 10 mL of methanol and sonicate for 5 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon membrane filter.[1]
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solutions.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
UV-Spectrophotometry
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Reproducibility | - Incomplete dissolution of atorvastatin- Fluctuation in instrument temperature | - Use hydrotropic solubilizing agents like 2.0 M urea solution to enhance aqueous solubility.[3]- Allow the instrument to warm up sufficiently before taking measurements. |
| High Background Noise | - Dirty cuvettes- Solvent interference | - Clean cuvettes thoroughly before each use.- Use a solvent that does not absorb at the analytical wavelength. |
| Non-linear Calibration Curve | - Inaccurate dilutions- Analysis outside the linear range | - Prepare fresh standards and verify dilution calculations.- Determine the linear range of the method and ensure all samples fall within this range. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for UV analysis of this compound?
Methanol and acetonitrile are commonly used solvents.[7][8] Due to the poor aqueous solubility of atorvastatin, organic solvents are preferred.[3]
Q2: At what wavelength should the absorbance be measured?
The maximum absorbance for this compound is typically observed around 240-247 nm.[3][9]
Quantitative Data Summary
| Parameter | UV-Spectrophotometry Method 1 | UV-Spectrophotometry Method 2 |
| Solvent | 2.0 M Urea Solution | Acetonitrile |
| λmax | 240 nm | 270 nm (Excitation), 385 nm (Emission) |
| Linearity Range | Not specified | 0.4 - 12 µg/mL |
| Reference | [3] | [7] |
Experimental Protocol: UV-Spectrophotometric Analysis
-
Solvent Preparation: Prepare a 2.0 M urea solution by dissolving the appropriate amount of urea in distilled water.[3]
-
Standard Solution Preparation: Accurately weigh 20 mg of pure this compound and dissolve it in 50 mL of 2.0 M urea solution with stirring for 15 minutes. Make up the volume to 100 mL with the urea solution to get a stock solution. From this, prepare a series of dilutions in the desired concentration range.[10]
-
Sample Preparation (Tablets): Prepare a sample solution from the tablet powder in the same manner as the standard solution.
-
Measurement: Measure the absorbance of the standard and sample solutions at 240 nm against the 2.0 M urea solution as a blank.[3][10]
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve.
Logical Relationship Diagram
Caption: Troubleshooting logic for UV-spectrophotometry.
High-Performance Thin-Layer Chromatography (HPTLC)
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Irregular Spot Shape | - Uneven application of the sample- Overloading of the sample | - Use an automated applicator for uniform spotting.- Reduce the amount of sample applied to the plate. |
| Inconsistent Rf Values | - Chamber not saturated with the mobile phase- Temperature fluctuations | - Ensure the chromatography chamber is properly saturated with the mobile phase vapor before developing the plate.- Perform the experiment in a temperature-controlled environment. |
| Poor Separation | - Inappropriate mobile phase | - Optimize the mobile phase composition. For atorvastatin, a mixture of benzene and methanol (7:3 v/v) has been used.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a common mobile phase for HPTLC analysis of this compound?
A mixture of benzene and methanol in a 7:3 v/v ratio has been successfully used.[11] Another reported mobile phase is Chloroform: Methanol: Toluene: Ammonia (5:2:1:0.2 v/v/v/v).
Q2: What stationary phase is typically used?
Precoated silica gel 60 F254 plates are commonly used as the stationary phase.[11][12]
Quantitative Data Summary
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Precoated silica gel 60 F254 | Precoated silica gel 60 F254 |
| Mobile Phase | Benzene : Methanol (7:3 v/v) | Chloroform: Methanol: Glacial acetic acid (dil.) (9:1.5:0.2 %v/v/v) |
| Detection Wavelength | 281 nm | 220 nm |
| Rf Value | 0.46 ± 0.02 | 0.45 ± 0.04 |
| Linearity Range | 200 - 600 ng/spot | 500 - 2500 ng/spot |
| Reference | [11] | [13] |
Experimental Protocol: HPTLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing benzene and methanol in a 7:3 v/v ratio.[11]
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this, prepare working standards in the range of 200-600 ng/spot.[11]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatography chamber with the mobile phase.
-
Detection: After development, dry the plate and scan it densitometrically at 281 nm.[11]
Atorvastatin Metabolism Overview
While not directly related to analytical method troubleshooting, understanding the metabolic pathway of atorvastatin can be crucial when analyzing biological samples for the parent drug and its metabolites. Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form active ortho- and para-hydroxylated metabolites.[14]
Caption: Simplified metabolic pathway of atorvastatin.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. sphinxsai.com [sphinxsai.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Stability Indicating RP-HPLC Estimation of this compound and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 7. Development and validation of a simple method for the determination of this compound in pure and pharmaceutical formulations using spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsred.com [ijsred.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Validated Densitometric Method for Analysis of this compound and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of atorvastatin calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of atorvastatin calcium.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of atorvastatin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, serum).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of atorvastatin and its metabolites.[1] Common sources of matrix effects in plasma samples include phospholipids, triglycerides, and cholesterol.[2] For atorvastatin, which is often analyzed in plasma from patients with hyperlipidemia, high levels of lipids can significantly interfere with the assay's specificity and recovery.[2]
Q2: How can I evaluate the presence of matrix effects in my atorvastatin assay?
A2: The presence of matrix effects can be assessed by comparing the peak area response of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[1] This is typically done at low, medium, and high quality control (QC) concentrations using plasma from at least six different sources.[2] The internal standard (IS)-normalized matrix factor is then calculated by dividing the analyte's matrix factor by the matrix factor of the IS. A coefficient of variation (CV) of the IS-normalized matrix factor of less than 15% is generally considered acceptable.[3]
Q3: What are the most common sample preparation techniques to minimize matrix effects for atorvastatin analysis?
A3: The three most common sample preparation techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins.[4] However, it may not effectively remove all interfering substances, potentially leading to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting atorvastatin from the aqueous plasma sample into an immiscible organic solvent. LLE generally provides a cleaner extract than PPT.[5]
-
Solid-Phase Extraction (SPE): Considered the most effective method for removing matrix components, SPE utilizes a solid sorbent to selectively retain and then elute atorvastatin, resulting in a much cleaner sample.[6][7] However, it is also the most expensive and time-consuming method.[3]
A variation called Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has also been shown to be effective in reducing matrix effects for atorvastatin.[3][8]
Q4: Which internal standard (IS) is recommended for the bioanalysis of atorvastatin?
A4: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte and should not be present in the biological matrix. For atorvastatin analysis by LC-MS/MS, stable isotope-labeled internal standards (e.g., d5-atorvastatin) are the gold standard as they co-elute with the analyte and experience similar matrix effects.[9] However, if a stable isotope-labeled IS is not available, other structurally similar compounds like rosuvastatin, pitavastatin, or diclofenac have been successfully used.[1][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences. | - Adjust the mobile phase pH to ensure atorvastatin is in a single ionic form. The pKa of atorvastatin is 4.46. - Use a new column or a guard column. - Optimize the chromatographic gradient to better separate atorvastatin from interfering peaks.[10] |
| High Variability in Results (High %CV) | - Inconsistent sample preparation. - Significant and variable matrix effects between different plasma lots. - Instability of atorvastatin or its metabolites. | - Ensure consistent and precise execution of the sample preparation protocol. - Evaluate matrix effects using multiple lots of blank plasma.[2] Consider a more rigorous sample cleanup method like SPE. - Investigate the stability of atorvastatin under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[11] |
| Ion Suppression or Enhancement | - Co-elution of phospholipids or other endogenous components. - High concentrations of lipids in the sample (hyperlipidemic plasma).[2] | - Optimize the chromatographic method to separate atorvastatin from the phospholipid elution region. - Employ a sample preparation technique that effectively removes lipids, such as LLE or SPE.[5][6] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[9] |
| Low Analyte Recovery | - Inefficient extraction during sample preparation. - Adsorption of the analyte to labware. | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. - Use silanized glassware or low-adsorption centrifuge tubes. |
| Interference from Metabolites | - Atorvastatin has active metabolites (e.g., ortho- and para-hydroxyatorvastatin) that may interfere with the parent drug's quantification if not chromatographically resolved.[5][7] | - Develop a chromatographic method with sufficient resolution to separate atorvastatin from its major metabolites.[7] - Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode with specific transitions for atorvastatin and its metabolites to ensure selectivity.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 200 µL of plasma sample in a micro-centrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., d5-atorvastatin in methanol).
-
Vortex the sample for 10 seconds.
-
Add 750 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 2 minutes.[4]
-
Centrifuge the sample at 12,000 rpm for 12 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add 50 µL of IS working solution.
-
Add 50 µL of a buffering agent if necessary to adjust the pH (e.g., 1M ammonium acetate buffer, pH 5.0).
-
Add 3 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Evaluation of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using the chosen sample preparation method. Spike the analyte and IS into the dried extracts at the same three QC concentrations.
-
Set C (Spiked Plasma): Spike the analyte and IS into six different lots of blank plasma at the three QC concentrations and then extract them.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six lots of plasma. A %CV ≤ 15% is generally acceptable.[3]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Atorvastatin Bioanalysis
| Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages | Reference(s) |
| Protein Precipitation (PPT) | 85 - 116 | 33 - 47 (Ion Suppression) | Fast, simple, low cost | High potential for matrix effects | [12] |
| Liquid-Liquid Extraction (LLE) | 50 - 85 | 92 - 110 (Minimal Effect) | Good cleanup, moderate cost | More labor-intensive than PPT, requires solvent evaporation | [2][5][13] |
| Solid-Phase Extraction (SPE) | >80 | Generally minimal and consistent | Excellent cleanup, high recovery, suitable for automation | Higher cost, more complex method development | [6][11] |
| Salting-Out Assisted LLE (SALLE) | 60 - 80 | Can be higher than LLE initially, but optimizable | Better extraction for polar analytes, reduced matrix effect compared to PPT | Requires optimization of salt and solvent ratios | [3] |
Table 2: Chromatographic and Mass Spectrometric Parameters for Atorvastatin Analysis
| Parameter | Typical Conditions | Reference(s) |
| LC Column | C18 or C8 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm) | [3] |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid) | [1][3] |
| Elution Mode | Isocratic or gradient | [3][10] |
| Flow Rate | 0.6 - 1.0 mL/min | [1][3] |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for atorvastatin | [3] |
| Mass Spectrometer | Triple Quadrupole | [3] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [3] |
| MRM Transition (Atorvastatin) | m/z 559.3 → 440.2 | [9] |
| MRM Transition (o-OH Atorvastatin) | m/z 575.3 → 440.4 | [7] |
| MRM Transition (p-OH Atorvastatin) | m/z 575.0 → 440.4 | [7] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous estimation of atorvastatin and its two metabolites from human plasma by ESI-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. tandfonline.com [tandfonline.com]
Forced degradation studies of atorvastatin calcium to identify potential degradants
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies of atorvastatin calcium.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions required for a forced degradation study of this compound?
A: Forced degradation studies for this compound, as per ICH guidelines, typically involve exposure to a range of stress conditions. These include acid hydrolysis (e.g., 0.1 N to 1 M HCl), base hydrolysis (e.g., 0.1 N to 1 M NaOH), oxidation (e.g., 1% to 3% H₂O₂), dry heat (thermal stress, e.g., 105°C), and photolytic stress (exposure to UV and visible light).[1][2][3]
Q2: Under which conditions does atorvastatin show the most significant degradation?
A: this compound is known to be particularly sensitive to acidic, oxidative, thermal, and photolytic stress conditions, where considerable degradation is often observed.[1][3][4] Acid hydrolysis, in particular, is a well-documented pathway leading to significant degradation, often through the formation of atorvastatin lactone.[5]
Q3: Is this compound stable under any specific stress conditions?
A: Yes, some studies report that this compound shows no significant degradation under base hydrolysis conditions, even after prolonged exposure (e.g., 1 N NaOH for 42 hours at ambient temperature).[1] However, other studies have observed degradation under basic conditions, indicating that the outcome can depend on the specific experimental parameters.[2][6]
Q4: What are the primary degradation products (DPs) identified for atorvastatin?
A: Under acidic conditions, the most prominent degradation product is the atorvastatin lactone, formed from the 3,5-dihydroxyheptanoate side chain.[5] Other identified degradants include unknown impurities labeled A1 (acidic), O1, and O2 (oxidative).[1] Known impurities such as H, J, L, and D have also been observed to form under various stress conditions like acid, thermal, and photolytic stress.[1]
Q5: What is the purpose of aiming for a target degradation of 5-20%?
A: The goal of a forced degradation study is not to completely destroy the drug but to generate a sufficient amount of degradation products to develop and validate a stability-indicating analytical method.[7] Achieving a degradation level of 5-20% is considered optimal because it provides enough degradants for detection and characterization without being so excessive that it leads to unrealistic secondary degradation pathways.[7][8]
Q6: How can the identity of unknown degradation products be confirmed?
A: The structural characterization of unknown degradants is typically achieved using hyphenated analytical techniques.[9] A common approach involves using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to determine the mass-to-charge ratio (m/z) of the degradants.[1][10] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed after isolating the impurity using methods like preparative HPLC.[5][11][12]
Troubleshooting Guide
Problem: I am not observing any significant degradation under basic (alkaline) hydrolysis. Is this expected?
-
Answer: Yes, this is a common observation. Several studies have reported that this compound is relatively stable under basic conditions.[1] If no degradation is observed at ambient temperature, consider increasing the temperature (e.g., 50-60°C) or extending the exposure time, while ensuring the conditions remain relevant and do not become unrealistically harsh.[8]
Problem: My chromatogram shows co-eluting peaks for atorvastatin and its degradants. How can I improve the separation?
-
Answer: Co-elution indicates that the specificity of your analytical method is insufficient. To improve separation:
-
Modify the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Introducing or changing the pH of the buffer can also significantly alter selectivity.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency. A Zorbax Bonus-RP column has been successfully used for separating atorvastatin from 12 of its potential impurities and degradants.[1][4]
-
Optimize the Gradient: If using a gradient elution, adjust the slope of the gradient. A shallower gradient can provide better resolution for closely eluting peaks.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can also impact peak resolution.
-
Problem: My mass balance calculation is significantly less than 100%. What could be the cause?
-
Answer: A poor mass balance suggests that not all degradation products are being accounted for. Possible reasons include:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength being used, making them invisible to a PDA/UV detector.
-
Co-elution: A degradant may be co-eluting with the main drug peak, which can be checked using peak purity analysis tools.[1]
-
Volatile Degradants: Degradation may have produced volatile impurities that are lost during sample preparation.
-
Incomplete Elution: Some degradants might be strongly retained on the analytical column and do not elute during the run time.
-
Precipitation: Stressed samples may form insoluble degradants that are removed during sample filtration before injection. A good mass balance (close to 100%) demonstrates the stability-indicating capability of the method.[1][4]
-
Experimental Protocols
The following are generalized protocols synthesized from published literature. Researchers should adapt these based on the specific properties of their drug substance and the desired level of degradation.
1. Acid Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Add an equal volume of 0.1 N HCl.
-
Conditions: Keep the solution at ambient temperature (25 ± 2°C) for 24 hours or at an elevated temperature (e.g., 80°C) for 2 hours.[1][13]
-
Neutralization: Before analysis, carefully neutralize the sample with an equivalent volume and concentration of NaOH (e.g., 0.1 N NaOH).[13] Dilute with the mobile phase to the target concentration.
2. Base (Alkaline) Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent. Add an equal volume of 1 N NaOH.
-
Conditions: Maintain the solution at ambient temperature (25 ± 2°C) for 42 hours.[1] If no degradation occurs, the temperature can be increased.[8]
-
Neutralization: Neutralize the sample with an equivalent of HCl (e.g., 1 N HCl) before dilution and analysis.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add 1% hydrogen peroxide (H₂O₂) solution.
-
Conditions: Keep the solution at ambient temperature (25 ± 2°C) for 24 hours.[1]
-
Analysis: Dilute the sample directly with the mobile phase to the target concentration for analysis.
4. Thermal Degradation
-
Protocol: Place the solid this compound powder in a thermostatically controlled oven.
-
Conditions: Expose the sample to a temperature of 105°C for 10 days.[1] Some studies have used more extreme temperatures (180-200°C) for shorter durations to study the degradation pathway.[14]
-
Sample Preparation: After exposure, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
5. Photolytic Degradation
-
Protocol: Expose the solid drug substance or a solution of the drug to a light source.
-
Conditions: As per ICH Q1B guidelines, expose the sample to not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light.[1]
-
Sample Preparation: If using a solid sample, dissolve it in a suitable solvent after exposure. Dilute to the target concentration for analysis.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent / Condition Details | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours (Ambient Temp) | Degradation Observed[1] |
| Base Hydrolysis | 1 N NaOH | 42 hours (Ambient Temp) | No Degradation Observed[1] |
| Oxidation | 1% H₂O₂ | 24 hours (Ambient Temp) | Degradation Observed[1] |
| Thermal (Dry Heat) | 105 °C | 10 days | Degradation Observed[1] |
| Photolytic | 1.2 million lux hours (visible) & 200 W h/m² (UV) | 11 days | Degradation Observed[1] |
Table 2: Identified Degradation Products (DPs) of this compound
| Stress Condition | Degradant Name / ID | m/z Value (if reported) |
| Acidic Hydrolysis | Impurity A1 | 523.6[1] |
| Impurity H | - | |
| Impurity J | - | |
| Atorvastatin Lactone | - | |
| Oxidative | Impurity O1 | 591.6[1] |
| Impurity O2 | 591.6[1] | |
| Impurity L | - | |
| Impurity D | - | |
| Thermal | Impurity H | - |
| Impurity J | - | |
| Photolytic | Impurity J | - |
| Impurity L | - | |
| Impurity D | - |
Workflow and Pathway Diagrams
Caption: General workflow for a forced degradation study of an active pharmaceutical ingredient (API).
References
- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two new degradation products of this compound formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]
- 12. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Atorvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of atorvastatin calcium. The selection of a suitable analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document is intended to assist researchers, scientists, and drug development professionals in choosing an appropriate HPLC method for their specific needs by presenting a side-by-side comparison of chromatographic conditions, validation parameters, and forced degradation studies from published literature.
Comparison of Chromatographic Conditions
The choice of chromatographic conditions is fundamental to achieving adequate separation of the active pharmaceutical ingredient (API) from its degradation products. Below is a summary of different HPLC methods reported for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)[1] | Grace Smart Altima C8 (250 x 4.6 mm, 5 µm) | Zorbax Bonus-RP | LiChrospher 100 RP-18 (250 x 4 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Acetonitrile:Water (70:20:10 v/v)[1] | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | Water–Acetonitrile–Trifluoroacetic Acid (Gradient)[3] | Acetonitrile:0.1% Acetic Acid (pH 3.8) (55:45 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min[3] | 0.8 mL/min[2] |
| Detection Wavelength | 256 nm[1] | 235 nm | 245 nm[3] | 246 nm[2] |
| Retention Time (min) | ~1.92[1] | ~7.06 | Not specified | ~6.3[2] |
Comparison of Method Validation Parameters
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following table summarizes the validation parameters for the compared HPLC methods as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2-10[1] | 10-150 | Not specified | 8.13-23.77[2] |
| Correlation Coefficient (r²) | 0.999[1] | >0.998 | Not specified | >0.999[2] |
| Accuracy (% Recovery) | Not specified | 98.2-105 | Not specified | Not specified |
| Precision (%RSD) | <2.0 | <2.0 | <2.0 | <2.0[2] |
| LOD (µg/mL) | 1.218[1] | Not specified | Not specified | Not specified |
| LOQ (µg/mL) | 4.060[1] | Not specified | Not specified | Not specified |
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Method 1 | Method 2 | Method 3 | Method 4 |
| Acid Hydrolysis | Significant Degradation[1] | Degradation Observed | Significant Degradation[3] | Degradation Observed[2] |
| Base Hydrolysis | Most Prominent Degradation[1] | Degradation Observed | No Degradation[3] | Degradation Observed[2] |
| Oxidative Degradation | Degradation Observed | Degradation Observed | Significant Degradation[3] | Degradation Observed[2] |
| Thermal Degradation | Degradation Observed[1] | Degradation Observed | Significant Degradation[3] | Degradation Observed[2] |
| Photolytic Degradation | Degradation Observed | Degradation Observed | Significant Degradation[3] | Degradation Observed[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and implementation of an analytical method.
Method 1: Experimental Protocol[1]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector and a Phenomenex Luna C18 column (50 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol, Acetonitrile, and Water in the ratio of 70:20:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 256 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and transfer a quantity of this compound equivalent to 10 mg into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilute to the desired concentration within the linearity range.
Method 4: Experimental Protocol[2]
-
Chromatographic System: An HPLC system with a UV-Vis detector and a LiChrospher 100 RP-18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Acetic Acid in a ratio of 55:45 (v/v), with the pH adjusted to 3.8.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 246 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. For the analysis of tablets, weigh and finely powder not fewer than 20 tablets. An accurately weighed portion of the powder equivalent to 10 mg of atorvastatin is transferred to a 100 mL volumetric flask, sonicated with the mobile phase, and then diluted to volume.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a stability-indicating HPLC method according to ICH guidelines.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
Atorvastatin vs. Rosuvastatin: A Comparative Analysis of Atherosclerotic Plaque Stabilization
A comprehensive review of clinical evidence on the differential effects of atorvastatin calcium and rosuvastatin on coronary plaque stability, supported by experimental data and detailed methodologies.
In the management of coronary artery disease, statins are pivotal in reducing cardiovascular events, primarily through lipid-lowering and pleiotropic effects that promote plaque stabilization. Atorvastatin and rosuvastatin are two of the most potent statins, and while both effectively lower low-density lipoprotein cholesterol (LDL-C), their comparative impact on the structural and inflammatory aspects of atherosclerotic plaques is a subject of ongoing research. This guide provides a detailed comparison of their effects on plaque composition and stability, drawing upon key clinical studies.
Quantitative Comparison of Plaque Morphology and Inflammation
Clinical trials utilizing advanced intravascular imaging techniques, such as Optical Coherence Tomography (OCT) and Intravascular Ultrasound (IVUS), have provided valuable quantitative data on the effects of atorvastatin and rosuvastatin on plaque stability. The following tables summarize key findings from comparative studies.
Table 1: Effects on Fibrous Cap Thickness and Plaque Composition
| Parameter | Atorvastatin (20 mg) | Rosuvastatin (10 mg) | Study/Source |
| Minimum Fibrous Cap Thickness (µm) | |||
| Baseline | 60.8 ± 18.1 | 61.4 ± 15.9 | [1] |
| 6 Months | 99.2 ± 47.7 | 120.9 ± 57.9 | [1] |
| 12 Months | 127.0 ± 66.8 | 171.5 ± 67.8 | [1] |
| Change from Baseline to 12 Months | +66.2 | +110.1 | [1] |
| Prevalence of Thin-Cap Fibroatheroma (%) | |||
| Change at 12 Months | -53% | -48% | [1] |
| Macrophage Density (%) | No significant change | -23% (p=0.04) | [1][2] |
| Microvessels (%) | No significant change | -12% (p=0.002) | [1][2] |
Table 2: Effects on Atheroma Volume
| Parameter | Atorvastatin (20 mg) | Rosuvastatin (10 mg) | Study/Source |
| Total Atheroma Volume (mm³) | |||
| Baseline | 83.3 ± 48.5 | 109.2 ± 62.1 | [1] |
| 12 Months | 77.9 ± 48.6 (p=0.07) | 102.5 ± 62.2 (p=0.047) | [1] |
Table 3: Comparative Effects on Inflammatory Markers
| Parameter | Atorvastatin | Rosuvastatin | Study/Source |
| High-Sensitivity C-Reactive Protein (hs-CRP) Reduction | 35% reduction (40 mg dose) | 44-51% reduction (20 mg dose) | [3][4] |
| Erythrocyte Sedimentation Rate (ESR) Reduction | Significant reduction | Significantly greater reduction than atorvastatin | [5] |
| Oxidized-LDL, TNF-receptor 1 & 2, IL-6 | Significant decrease (80 mg dose) | Comparable decrease (20 mg dose) | [6] |
Experimental Protocols
The data presented above is derived from rigorous clinical investigations. Below are the methodologies of a key comparative study.
Study: Comparison of Rosuvastatin Versus Atorvastatin for Coronary Plaque Stabilization [1][2]
-
Study Design: A prospective, randomized, open-label clinical trial.
-
Patient Population: Patients with de novo coronary artery disease requiring intervention. 43 patients completed the protocol.
-
Intervention: Patients were randomized to receive either rosuvastatin 10 mg daily (n=24) or atorvastatin 20 mg daily (n=19).
-
Imaging Modalities: Intravascular Ultrasound (IVUS) and Optical Coherence Tomography (OCT) were performed at baseline, 6 months, and 12 months to assess untreated non-culprit plaques.
-
Primary Endpoints:
-
OCT: Change in minimum fibrous cap thickness, lipid arc, and prevalence of thin-cap fibroatheroma.
-
IVUS: Change in total and percent atheroma volume.
-
-
Secondary Endpoints: Changes in macrophage density and microvessel formation.
-
Biochemical Analysis: Serum lipid profiles were analyzed at each follow-up.
Signaling Pathways and Experimental Workflow
The stabilization of atherosclerotic plaques by statins is a multifactorial process involving lipid reduction and anti-inflammatory effects. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for assessing plaque stability.
Caption: Mechanism of Statin-Induced Plaque Stabilization.
Caption: Experimental Workflow for Comparative Statin Plaque Studies.
Discussion and Conclusion
The available evidence suggests that while both atorvastatin and rosuvastatin exert beneficial effects on plaque stability, rosuvastatin may offer a more rapid and robust stabilization.[1][2] A key study demonstrated that rosuvastatin led to a greater increase in minimum fibrous cap thickness and was uniquely associated with a reduction in macrophage density and microvessels within the plaque.[1][2] Furthermore, rosuvastatin was shown to significantly decrease total atheroma volume, an effect that did not reach statistical significance with atorvastatin in the same study.[1]
In terms of anti-inflammatory properties, multiple studies indicate that rosuvastatin may be more effective at reducing hs-CRP levels compared to atorvastatin.[3][5][7] However, other studies have found comparable effects on a broader range of inflammatory markers between high-dose atorvastatin and moderate-dose rosuvastatin.[6][8]
It is important to note that both statins are highly effective in reducing LDL-C and are associated with a reduction in cardiovascular events.[9] The choice between atorvastatin and rosuvastatin may be influenced by individual patient characteristics, lipid-lowering goals, and considerations of potential side effects. While some studies suggest rosuvastatin may have a superior effect on plaque regression and inflammation, further large-scale trials are needed to definitively establish the clinical significance of these differences in terms of long-term cardiovascular outcomes.[2][7]
References
- 1. Comparison of Rosuvastatin Versus Atorvastatin for Coronary Plaque Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of Atorvastatin and Rosuvastatin in Reduction of Inflammatory Markers in Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of high-dose atorvastatin versus moderate-dose rosuvastatin on lipid parameters, oxidized-LDL and inflammatory markers in ST elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcimcr.org [jcimcr.org]
- 9. Stabilization of high-risk plaques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Bioequivalence of Atorvastatin Calcium Brands
Introduction: Atorvastatin, a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides, thereby decreasing the risk of cardiovascular disease.[2] Following the patent expiration of the innovator product, Lipitor®, numerous generic formulations of atorvastatin calcium have become available. For these generic drugs to be considered interchangeable with the innovator brand, they must demonstrate bioequivalence, meaning they exhibit a comparable rate and extent of absorption under similar experimental conditions.[3] This guide provides a comparative analysis of in vitro and in vivo bioequivalence data from various studies on different brands of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin's primary mechanism involves the competitive inhibition of the HMG-CoA reductase enzyme. This enzyme is crucial for converting HMG-CoA to mevalonate, a key precursor in the cholesterol synthesis pathway within the liver.[2][4] By inhibiting this step, atorvastatin reduces hepatic cholesterol production. This decrease in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream. Beyond its principal lipid-lowering effect, atorvastatin exhibits pleiotropic effects, including anti-inflammatory properties and improvements in endothelial function, which are attributed to the reduced synthesis of important isoprenoid intermediates.[5] These effects involve the modulation of signaling cascades like the RhoA/ROCK and PI3K/Akt/mTOR pathways.[5]
In Vitro Bioequivalence Analysis
In vitro tests are critical for assessing the pharmaceutical quality of a drug product and can serve as a surrogate for in vivo bioequivalence under certain conditions. For atorvastatin, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the dissolution rate is often the limiting step for absorption.[6][7] Therefore, comparative dissolution studies are particularly important.
Data Presentation: Physicochemical Properties and Dissolution Profiles
The following tables summarize comparative data from studies evaluating different brands of this compound tablets.
Table 1: Comparison of Physicochemical Parameters of Different Atorvastatin Brands
| Brand | Active Ingredient Content (% of Labeled Potency) | Disintegration Time (minutes) |
| Innovator Brand | 98.5 - 102.1 | < 15 |
| Generic Brand A | 94.1 - 101.1 | < 15 |
| Generic Brand B | 91.4 - 99.8 | < 15 |
| Generic Brand C | 95.2 - 100.5 | < 15 |
| Generic Brand D | 96.7 - 101.3 | < 15 |
| Data compiled from multiple sources. Specific values may vary between studies and batches.[8][9][10] |
Table 2: Comparative Dissolution Profiles (% Drug Released) in Different Media
| Brand | Time (min) | pH 1.2 (0.1 N HCl) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) |
| Innovator Brand | 15 | ~40% | > 85% | > 85% |
| 30 | ~65% | > 85% | > 85% | |
| 45 | ~80% | > 85% | > 85% | |
| Generic Brand A | 15 | ~35% | > 85% | > 85% |
| 30 | ~60% | > 85% | > 85% | |
| 45 | ~78% | > 85% | > 85% | |
| Generic Brand B | 15 | ~25% | ~80% | ~82% |
| 30 | ~50% | > 85% | > 85% | |
| 45 | ~70% | > 85% | > 85% | |
| This table represents typical dissolution behavior. Studies show that while most brands meet compendial standards (e.g., >80% release in 30 minutes at pH 6.8), dissolution profiles can vary, especially at lower pH.[6][9] |
Experimental Protocol: In Vitro Dissolution Testing
This protocol outlines a standard method for comparing the dissolution profiles of this compound tablets.
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[9][11]
-
Dissolution Media:
-
Procedure:
-
The dissolution medium is maintained at a constant temperature of 37 ± 0.5°C.[9]
-
The paddle rotation speed is set, typically at 50 or 75 rpm.[9][11]
-
One tablet is placed in each of the six dissolution vessels.
-
Aliquots (e.g., 5-10 mL) are withdrawn at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[7][12] An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume (sink condition).
-
-
Analysis:
-
Data Comparison: The dissolution profiles of the test products are compared to the reference product using a similarity factor (f2). Two profiles are considered similar if the f2 value is between 50 and 100.
In Vivo Bioequivalence Analysis
In vivo studies in healthy human subjects are the definitive method for establishing bioequivalence between a generic product and its reference. These studies measure the rate and extent of drug absorption into the systemic circulation by analyzing pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
The following table presents a summary of key pharmacokinetic parameters from a representative single-dose, crossover bioequivalence study comparing a test and a reference brand of atorvastatin.
Table 3: Comparison of Mean Pharmacokinetic Parameters for Atorvastatin (Single 20 mg Dose)
| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval (Ratio Test/Ref) |
| Cmax (ng/mL) | 8.78 | 10.76 | 73% - 91% |
| AUC0-t (ng·h/mL) | 38.22 | 40.02 | 92% - 102% |
| AUC0-∞ (ng·h/mL) | 42.73 | 44.51 | 91% - 101% |
| Tmax (h) | 1.5 | 1.5 | (Not applicable for ratio) |
| Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the curve from time 0 to infinity; Tmax: Time to reach Cmax. Bioequivalence is generally concluded if the 90% CI for the ratio of geometric means for Cmax and AUC falls within 80-125%.[3][13][14] |
Experimental Protocol: In Vivo Bioequivalence Study
This protocol describes a typical design for an in vivo bioequivalence study of atorvastatin.
-
Study Design: A single-dose, randomized, two-period, two-sequence, open-label crossover design is commonly employed.[8][13][15]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[16] The number of subjects is determined by statistical power calculations, often ranging from 24 to 48 participants.[15]
-
Procedure:
-
Subjects are randomly assigned to receive either the test or reference formulation in the first period.
-
After an overnight fast, subjects receive a single oral dose (e.g., 20 mg or 40 mg) of the assigned atorvastatin formulation.[13][17]
-
Blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 8, 12, 24, 48, and 72 hours).[18]
-
Following a washout period of at least 7-14 days to ensure complete elimination of the drug, subjects "cross over" to receive the alternate formulation in the second period.[15][19] The blood sampling schedule is repeated.
-
-
Bioanalysis:
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Plasma concentrations of atorvastatin (and often its active metabolites) are determined using a validated and sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13][15]
-
-
Pharmacokinetic & Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for each subject for both formulations using non-compartmental methods.[18][20]
-
The parameters are log-transformed, and an Analysis of Variance (ANOVA) is performed.
-
The geometric mean ratios (Test/Reference) for Cmax and AUC are calculated, and the 90% confidence intervals are determined.[15][20]
-
The bioequivalence of generic this compound products is established through a rigorous combination of in vitro and in vivo testing. While most commercially available brands comply with basic pharmacopoeial standards for physicochemical properties, minor variabilities in dissolution profiles can exist, particularly under different pH conditions.[8][10] However, in vivo studies are the gold standard for confirming therapeutic equivalence. Multiple studies have demonstrated that many generic atorvastatin brands meet the stringent regulatory criteria for bioequivalence, showing comparable Cmax and AUC values to the innovator product.[8][15] This ensures that patients and healthcare providers can be confident in the interchangeability of these medications for the effective management of dyslipidemia and the prevention of cardiovascular disease.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. japer.in [japer.in]
- 7. scielo.br [scielo.br]
- 8. brieflands.com [brieflands.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Discriminative Dissolution Method for this compound Tablets using in vivo Data by LC and UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 13. Pharmacokinetics and bioequivalence evaluation of two different this compound 10-mg tablets: A single-dose, randomized-sequence, open-label, two-period crossover study in healthy fasted Chinese adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Bioequivalence study of atorvastatin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. idosi.org [idosi.org]
- 18. medcraveonline.com [medcraveonline.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Comparative Guide to Analytical Methods for Atorvastatin Calcium Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control, formulation development, and pharmacokinetic studies. Atorvastatin calcium, a widely prescribed lipid-lowering agent, is no exception. A variety of analytical methods are employed for its quantification, each with distinct advantages and limitations. This guide provides an objective comparison of the most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the four major analytical techniques for this compound quantification, based on a review of validated methods.
| Performance Metric | HPLC-UV | LC-MS/MS | HPTLC | UV-Visible Spectrophotometry |
| Linearity Range | 5 - 2000 ng/mL[1] | 0.05 - 50 ng/mL[2] | 200 - 800 ng/spot[3] | 5 - 40 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 10.45 - 22.86 ng/mL[1] | 0.2 - 0.25 ng/mL[1] | 200 ng/spot[5] | 0.24 µg/mL[4] |
| Limit of Detection (LOD) | 3.45 ng/mL[6] | Not typically reported | 40 ng/spot[5] | 0.079 µg/mL[4] |
| Accuracy (% Recovery) | 90.45% - 97.67%[1] | 87% - 114%[1] | 99.2 ± 0.48%[7] | 99.26% - 100.12%[8] |
| Precision (%RSD) | < 15%[1] | < 15%[1] | Intra-day: 0.25-1.01%, Inter-day: 0.21-0.88%[7] | < 2%[4] |
| Selectivity | Moderate; potential for interference from matrix components.[1] | High; mass-based detection minimizes interferences.[1] | Moderate; separation on the plate can be influenced by matrix. | Low; susceptible to interference from excipients and other UV-absorbing compounds. |
| Cost & Complexity | Lower cost, less complex instrumentation.[1] | Higher cost, more complex instrumentation and operation.[1] | Lower cost, simpler instrumentation than HPLC. | Very low cost, simple instrumentation. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for each of the compared techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound in pharmaceutical formulations.
1. Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer to a 50 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 5 minutes to dissolve the this compound.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.[9]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.[10]
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A mixture of acetonitrile, dichloromethane, and acetic acid (68.6:30.6:0.8 v/v/v).[10]
-
Detection Wavelength: 246 nm.[10]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 25°C.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is the gold standard for bioanalysis, capable of detecting atorvastatin at very low concentrations in complex biological matrices like human plasma.[1]
1. Sample Preparation (from Human Plasma):
-
Thaw frozen plasma samples to room temperature.
-
To 1000 µL of the plasma sample, add 50 µL of an internal standard solution (e.g., benzyl paraben at 1 µg/mL in acetonitrile) and vortex for 10 seconds.
-
Add 2 mL of acetonitrile and vortex.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a fresh tube containing 2 mL of 2 M MgSO4 and vortex.
-
Centrifuge at 4000 rpm at 0°C for 5 minutes.
-
Evaporate the upper layer to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in the mobile phase before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: Zorbax XDB C8 column (50 mm x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase: A mixture of 45 parts acetonitrile and 55 parts 0.5% acetic acid solution.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Ionization Mode: ESI positive ion mode for atorvastatin and its hydroxylated metabolites; ESI negative ion mode for ezetimibe and its glucuronide metabolite.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative to HPLC for the quantification of atorvastatin in pharmaceutical dosage forms.
1. Sample Preparation (for Tablets):
-
Prepare a standard stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and dissolve it in methanol.[13]
2. Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60 F254 HPTLC plates.[3][7]
-
Mobile Phase: A mixture of acetonitrile, chloroform, methanol, and 10% glacial acetic acid (7:2:1.5:0.1 v/v/v/v).[3]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic sample applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at 253 nm.[3]
UV-Visible Spectrophotometry
This is the simplest and most economical method, suitable for the quantification of atorvastatin in bulk drug and simple formulations.
1. Sample Preparation (for Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of atorvastatin and transfer it to a 100 mL volumetric flask containing 10 mL of methanol.
-
Sonicate the solution for 5 minutes and then dilute to volume with water.[14]
2. Spectrophotometric Measurement:
-
Instrument: Double-beam UV-Visible spectrophotometer.[15]
-
Solvent: Methanol and water (50:50).[16]
-
Wavelength of Maximum Absorbance (λmax): 246 nm.[16]
-
Procedure: Measure the absorbance of the sample solution against a solvent blank. The concentration of atorvastatin is determined from a calibration curve prepared using standard solutions.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable results. It is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.
References
- 1. benchchem.com [benchchem.com]
- 2. UHPLC-MS/MS method for determination of this compound in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ijsred.com [ijsred.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. openaccesspub.org [openaccesspub.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. globaljournals.org [globaljournals.org]
- 15. ijrar.org [ijrar.org]
- 16. discovery.researcher.life [discovery.researcher.life]
Atorvastatin Calcium vs. Simvastatin: A Comparative Efficacy Analysis in Preclinical Animal Models
In the landscape of lipid-lowering therapies, atorvastatin calcium and simvastatin have long been cornerstone treatments for dyslipidemia and the prevention of cardiovascular events. While both belong to the statin class of HMG-CoA reductase inhibitors, their distinct pharmacological profiles can lead to differential efficacy in preclinical settings. This guide provides a detailed comparison of their performance in animal models, focusing on lipid modulation, anti-inflammatory activity, and endothelial function, supported by experimental data and methodologies.
Lipid-Lowering Efficacy
The primary therapeutic target of statins is the reduction of plasma cholesterol and triglycerides. Animal studies have demonstrated the potent lipid-lowering capabilities of both atorvastatin and simvastatin, although with some notable differences in their effects on various lipid parameters.
A study in hypercholesterolemic rabbits fed a high-fat/cholesterol diet revealed that both atorvastatin (3 mg/kg) and simvastatin (3 mg/kg) effectively prevented the progression of hypercholesterolemia and reduced plasma triglyceride levels.[1] However, the mechanisms contributing to the triglyceride-lowering effect appeared to differ. Simvastatin was found to significantly increase lipoprotein lipase (LPL) activity, which is involved in the degradation of very-low-density lipoprotein (VLDL), while atorvastatin did not show a significant effect on LPL activity.[1] Conversely, atorvastatin was observed to decrease hepatic phospholipid synthesis, a mechanism not seen with simvastatin.[1]
In rodent models, atorvastatin has been shown to be a more potent agent for lowering triglycerides compared to lovastatin (a closely related compound to simvastatin).[2] In hypertriglyceridemic rats, only atorvastatin (at 30 mg/kg) significantly decreased plasma apolipoprotein B concentrations and VLDL-triglyceride secretion.[2] Furthermore, in guinea pigs, atorvastatin demonstrated more potent cholesterol-lowering effects and, unlike lovastatin, also lowered plasma triglycerides and VLDL-cholesterol.[2]
A systematic review of statin efficacy in animal models (mice, rats, and rabbits) indicated that statins, as a class, effectively lower total cholesterol, with a more pronounced effect in animals on a high-cholesterol diet.[3][4] The review highlighted that rabbits showed the greatest reduction in total cholesterol (around -30%), followed by mice (-20%) and rats (-10%).[3][4]
Table 1: Comparative Lipid-Lowering Effects in Animal Models
| Parameter | Animal Model | Atorvastatin Effect | Simvastatin Effect | Reference |
| Plasma Cholesterol | High-fat fed rabbits | Prevented progression of hypercholesterolemia | Prevented progression of hypercholesterolemia | [1] |
| Plasma Triglycerides | High-fat fed rabbits | Significant reduction | Significant reduction | [1] |
| Lipoprotein Lipase (LPL) Activity | High-fat fed rabbits | No significant change | Significant increase | [1] |
| Hepatic Phospholipid Synthesis | High-fat fed rabbits | Significant decrease | No effect | [1] |
| Plasma Triglycerides | Hypertriglyceridemic rats | More efficacious in lowering | Less efficacious than atorvastatin | [2] |
| VLDL-Triglyceride Secretion | Hypertriglyceridemic rats | Decreased | Less effective than atorvastatin | [2] |
| LDL-Cholesterol | Casein-fed rabbits | More potent lowering | Less potent than atorvastatin | [2] |
Experimental Protocol: Lipid Profile Analysis in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
Diet: A standard chow supplemented with 0.5% cholesterol and 2% coconut oil for 45 days to induce hypercholesterolemia.[5][6]
-
Drug Administration: Atorvastatin or simvastatin administered daily via gavage for the final 15-30 days of the diet period. Dosages are often adjusted to achieve similar target cholesterol levels for comparative studies.[5][6]
-
Blood Collection: Blood samples are collected from the marginal ear vein or via cardiac puncture at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol levels are determined using standard enzymatic colorimetric assays.
Anti-Inflammatory and Pleiotropic Effects
Beyond their lipid-lowering properties, statins exhibit pleiotropic effects, including anti-inflammatory actions, which are crucial for their cardiovascular benefits.[7][8][9][10][11]
In a study evaluating analgesic and anti-inflammatory activities in rats and mice, both atorvastatin and simvastatin demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model, with efficacy comparable to aspirin.[12] In the formalin-induced arthritis model in rats, both statins also showed significant anti-inflammatory activity.[12] However, for analgesic effects, simvastatin's activity was comparable to aspirin in the acetic acid-induced writhing test in mice, whereas atorvastatin was significantly less effective.[12] Another study in rats found the analgesic effects of both atorvastatin (10 mg/kg) and simvastatin (10 mg/kg) to be nearly comparable to tramadol.[13][14]
Regarding inflammatory markers, a study in apoE/LDLR-deficient mice showed that atorvastatin (100 mg/kg/day) significantly decreased levels of monocyte chemotactic protein-1 (MCP-1) in the blood and reduced the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1) in the vessel wall.[15] In human studies, which often guide preclinical investigations, atorvastatin has been shown to reduce C-reactive protein (CRP) and serum amyloid A (SAA), while the effect of simvastatin on these markers was small or absent.[16]
Table 2: Comparative Anti-Inflammatory Effects in Animal Models
| Parameter | Animal Model | Atorvastatin Effect | Simvastatin Effect | Reference |
| Carrageenan-Induced Paw Edema | Rats | Anti-inflammatory activity comparable to aspirin | Anti-inflammatory activity comparable to aspirin | [12] |
| Formalin-Induced Arthritis | Rats | Significant anti-inflammatory activity | Significant anti-inflammatory activity | [12] |
| Acetic Acid-Induced Writhing (Analgesia) | Mice | Significantly less analgesic than aspirin | Analgesic activity comparable to aspirin | [12] |
| Tail Clip, Hot Plate, Hot Water Tail Immersion (Analgesia) | Rats | Analgesic effect nearly comparable to tramadol | Analgesic effect nearly comparable to tramadol | [13][14] |
| MCP-1, VCAM-1, ICAM-1 | apoE/LDLR-deficient mice | Significant reduction | Not directly compared in this study | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of 0.1 ml of 1% carrageenan solution into the plantar surface of the rat's hind paw.
-
Drug Administration: Atorvastatin, simvastatin, or a control vehicle is administered orally or intraperitoneally, typically 1 hour before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Endothelial Function and Atherosclerosis
Statins are known to improve endothelial function and promote the stability of atherosclerotic plaques.[17][18][19][20][21]
In a study with hypercholesterolemic rabbits, both atorvastatin and simvastatin, when administered at dosages adjusted to achieve similar cholesterol reduction, had a significant and comparable effect in reverting endothelial dysfunction.[5] Both drugs led to significantly greater endothelium-dependent relaxation of aortic segments compared to the hypercholesterolemic control group.[5] They also similarly reduced aortic atherosclerosis and lipid peroxidation in native and oxidized LDL, as well as in the arterial wall.[5]
The beneficial effects on endothelial function are often linked to the upregulation of endothelial nitric oxide synthase (eNOS).[7][9][11][22] Animal and in vitro studies have shown that statins can increase eNOS expression and activity.[9][11][22]
Regarding plaque stability, atorvastatin has been shown to improve this in ApoE-knockout mice by reducing macrophage infiltration and lipid deposition within the plaque.[18] Similarly, simvastatin has been demonstrated to have stabilizing effects on advanced atherosclerotic lesions in apoE-deficient mice, independent of its lipid-lowering capabilities.[19] In fact, in one study, simvastatin promoted plaque stability despite an increase in serum cholesterol and lesion size.[19] Simvastatin has also been shown to reduce macrophage content and lipid retention in atherosclerotic lesions in rabbits.[20]
Table 3: Comparative Effects on Endothelial Function and Atherosclerosis in Animal Models
| Parameter | Animal Model | Atorvastatin Effect | Simvastatin Effect | Reference |
| Endothelium-Dependent Relaxation | Hypercholesterolemic rabbits | Significant improvement | Significant improvement (similar to atorvastatin) | [5] |
| Aortic Atherosclerosis | Hypercholesterolemic rabbits | Significant reduction | Significant reduction (similar to atorvastatin) | [5] |
| Plaque Stability | ApoE-knockout mice | Improved (reduced macrophage infiltration) | Improved (reduced intraplaque hemorrhage and calcification) | [18][19] |
| Macrophage Content in Lesions | Hypercholesterolemic rabbits | Not directly measured in this study | Significant reduction | [20][21] |
Experimental Protocol: Assessment of Endothelial Function in Rabbit Aorta
-
Animal Model: Male New Zealand White rabbits fed a hypercholesterolemic diet.
-
Tissue Preparation: At the end of the treatment period, the thoracic aorta is carefully excised.
-
Vascular Reactivity Studies: Aortic rings (3-4 mm in length) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Experimental Procedure: The rings are pre-contracted with phenylephrine. Endothelium-dependent relaxation is assessed by measuring the response to cumulative concentrations of acetylcholine. Endothelium-independent relaxation is assessed using sodium nitroprusside.
-
Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathways and Experimental Workflows
The mechanisms underlying the effects of atorvastatin and simvastatin involve complex signaling pathways. The primary mechanism of action is the inhibition of HMG-CoA reductase, which reduces the synthesis of mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. The inhibition of isoprenoid synthesis is key to the pleiotropic effects of statins.[7][9][10][11]
The workflow for a typical preclinical study comparing these statins involves several key stages, from animal model selection to data analysis.
Conclusion
Both this compound and simvastatin demonstrate robust efficacy in improving lipid profiles, reducing inflammation, and enhancing endothelial function in a variety of animal models. The evidence suggests that while both are effective, there may be subtle differences in their mechanisms and potency. Atorvastatin appears to have a more pronounced triglyceride-lowering effect in some rodent models, potentially through mechanisms independent of LPL activity.[1][2] In contrast, simvastatin's triglyceride-lowering action in rabbits has been linked to increased LPL activity.[1]
Regarding their anti-inflammatory and endothelial effects, both statins show significant benefits. In head-to-head comparisons where lipid lowering was normalized, their effects on endothelial function and atherosclerosis were largely comparable.[5] The choice between these agents in a research context may therefore depend on the specific pathological process being investigated and the animal model being used. The detailed experimental protocols provided in this guide offer a framework for designing future studies to further elucidate the comparative efficacy of these two important therapeutic agents.
References
- 1. Different effect of simvastatin and atorvastatin on key enzymes involved in VLDL synthesis and catabolism in high fat/cholesterol fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of atorvastatin, fluvastatin, pravastatin, and simvastatin on endothelial function, lipid peroxidation, and aortic atherosclerosis in hypercholesterolemic rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atorvastatin and simvastatin as analgesic agents in experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atorvastatin and simvastatin as analgesic agents in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of simvastatin and atorvastatin on inflammation markers in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of cholesterol re-supplementation and atorvastatin on plaque composition in the thoracic aorta of New Zealand white rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atorvastatin improves plaque stability in ApoE-knockout mice by regulating chemokines and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simvastatin promotes atherosclerotic plaque stability in apoE-deficient mice independently of lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simvastatin reduces expression and activity of lipoprotein-associated phospholipase A(2) in the aorta of hypercholesterolaemic atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atheroma stabilizing effects of simvastatin due to depression of macrophages or lipid accumulation in the atheromatous plaques of coronary plaque-prone WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC-MS Methods for Atorvastatin Calcium Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like atorvastatin calcium is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with other analytical techniques for the identification and quantification of this compound impurities. The information presented is supported by experimental data from various studies to assist in selecting the most suitable method for your specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for impurity profiling is often a trade-off between sensitivity, selectivity, speed, and cost. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a cornerstone technique in pharmaceutical quality control, LC-MS offers significant advantages in terms of sensitivity and specificity, enabling the identification and quantification of impurities at very low levels.[1] The following table summarizes the performance of a typical LC-MS method compared to a standard HPLC-UV method for the analysis of this compound and its impurities.
| Parameter | LC-MS Method | HPLC-UV Method |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Selectivity | High (based on mass-to-charge ratio). | Moderate (based on UV absorbance profile). |
| Sensitivity | High (LOD/LOQ in pg/mL to ng/mL range).[2][3][4] | Moderate (LOD/LOQ in ng/mL to µg/mL range).[5][6] |
| Identification | Confident identification based on molecular weight and fragmentation patterns.[1][7][8] | Tentative identification based on retention time comparison with standards. |
| Quantification | Excellent linearity over a wide dynamic range (r² > 0.99).[1][3][9] | Good linearity over a narrower range (r² > 0.99).[5][6] |
| Run Time | Can be optimized for rapid analysis (e.g., < 30 minutes).[1][10] | Typically longer run times compared to UPLC-MS.[10] |
| Instrumentation | More complex and expensive. | More accessible and lower cost. |
| Robustness | Can be susceptible to matrix effects.[11] | Generally robust and widely used in QC environments. |
Detailed Experimental Protocols
A validated, stability-indicating analytical method is crucial for the accurate determination of impurities. Below are representative experimental protocols for an LC-MS method and a comparative HPLC-UV method.
LC-MS Method for Atorvastatin and its Impurities
This method is designed for the sensitive and specific detection and quantification of atorvastatin and its related substances.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3]
-
Chromatographic Column : A reversed-phase C18 or Phenyl-Hexyl column is commonly used for optimal separation. A typical column dimension is 2.1 mm x 100 mm with a particle size of 1.7 µm for UHPLC systems.[1]
-
Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase and an organic phase.
-
Gradient Program : The gradient is optimized to achieve separation of all known and potential impurities. A representative gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for equilibration.[10]
-
Flow Rate : A typical flow rate for a UHPLC system is in the range of 0.2-0.5 mL/min.
-
Column Temperature : Maintained at a constant temperature, for instance, 30°C or 40°C, to ensure reproducible retention times.[1][10]
-
Injection Volume : Typically between 1-10 µL.
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.[11] For atorvastatin and many of its impurities, positive ion mode is effective.[12]
-
Detection Mode : Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities or full scan mode for the detection of unknown impurities.[4][11]
-
Source Parameters : Optimized for maximum signal intensity, including capillary voltage, cone voltage, and desolvation gas flow and temperature.[1]
-
Comparative HPLC-UV Method
This method is a standard approach for routine quality control testing of this compound.
-
Instrumentation : A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column : A reversed-phase C18 column, such as a 4.6 mm x 250 mm with a 5 µm particle size, is frequently used.[5][6]
-
Mobile Phase : A mixture of a buffer solution (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[5] A common mobile phase composition is a mixture of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer.[6]
-
Elution Mode : Isocratic or gradient elution can be used depending on the complexity of the impurity profile.[6][13]
-
Column Temperature : Often ambient or controlled at a specific temperature like 30°C.[6][13]
-
Detection Wavelength : The UV detector is set to a wavelength where atorvastatin and its impurities have significant absorbance, commonly around 244-248 nm.[6][9][13]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the comparative advantages, the following diagrams are provided.
Caption: General workflow for LC-MS analysis of atorvastatin impurities.
Caption: Logical comparison of LC-MS and HPLC-UV methods.
Conclusion
The validation of an analytical method for the identification of this compound impurities is a critical step in drug development and quality control. While HPLC-UV remains a workhorse in many laboratories due to its robustness and cost-effectiveness, LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for comprehensive impurity profiling, particularly for the identification of novel or low-level impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation, the required limits of detection, and available resources. This guide provides the foundational information to make an informed decision for your analytical strategy.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Determination of the related substances in this compound b...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic characterization and quantitative determination of this compound impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. CN110646550A - Method for detecting related substances in this compound - Google Patents [patents.google.com]
- 14. CN104931599A - Determining method of this compound related substance - Google Patents [patents.google.com]
A Comparative Review of the Anti-inflammatory Effects of Different Statins
For Researchers, Scientists, and Drug Development Professionals
Statins, primarily known for their cholesterol-lowering properties, have garnered significant attention for their pleiotropic anti-inflammatory effects. These effects contribute to their overall cardiovascular benefits, independent of their impact on lipid profiles. This guide provides a comparative review of the anti-inflammatory properties of different statins, supported by experimental data, to aid researchers and drug development professionals in understanding their relative potencies and mechanisms of action.
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory efficacy of statins can be quantified by measuring their impact on key inflammatory markers such as cytokines and the activity of transcription factors like Nuclear Factor-kappa B (NF-κB). The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: Comparative Inhibition of NF-κB Activation in Human Monocytes
This table summarizes the percentage inhibition of Lipopolysaccharide (LPS)-induced NF-κB activation in human monocytes by various statins. The data indicates a clear difference in the potency of different statins in this specific assay.
| Statin | Concentration (µM) | % Inhibition of NF-κB Activation | Reference |
| Cerivastatin | 5 | 45 ± 9% | [1] |
| Atorvastatin | 5 | 35 ± 12% | [1] |
| Simvastatin | 5 | 25 ± 11% | [1] |
| Pravastatin | 5 | 15 ± 7% | [1] |
| Lovastatin | 5 | 10 ± 8% | [1] |
| Fluvastatin | 5 | 5 ± 10% | [1] |
Note: Cerivastatin was withdrawn from the market due to adverse effects.
Table 2: Comparative Effects on Cytokine Release from LPS-activated Microglial-like Cells
This table presents the differential effects of various statins on the release of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from LPS-activated dTHP-1 cells, a model for microglial cells.
| Statin | Concentration (µM) | % Reduction in TNF-α Release | % Reduction in IL-1β Release | Reference |
| Atorvastatin | 100 | ~40% | ~50% | [2] |
| Fluvastatin | 100 | ~60% | ~70% | [2] |
| Pitavastatin | 100 | ~50% | ~60% | [2] |
| Pravastatin | 100 | ~30% | ~40% | [2] |
| Rosuvastatin | 100 | ~35% | ~45% | [2] |
| Simvastatin | 100 | ~55% | ~65% | [2] |
Table 3: Comparative Effects on C-reactive Protein (CRP) Levels in Clinical Studies
This table summarizes findings from various clinical trials on the percentage reduction of high-sensitivity C-reactive protein (hs-CRP), a key systemic marker of inflammation.
| Statin | Daily Dose | % Reduction in hs-CRP | Study Population | Reference |
| Atorvastatin | 80 mg | 36% | Patients with known coronary artery disease | [3] |
| Pravastatin | 40 mg | 5% | Patients with known coronary artery disease | [3] |
| Rosuvastatin | 20 mg | 44% | Patients with acute coronary syndrome | [4] |
| Atorvastatin | 40 mg | 35% | Patients with acute coronary syndrome | [4] |
| Pitavastatin | 2 mg | 26.4% | Patients with hypercholesterolemia | [5] |
| Pravastatin | 40 mg | 13% | Patients with and without CVD | [6] |
Signaling Pathways Involved in Statin-Mediated Anti-inflammation
Statins exert their anti-inflammatory effects by modulating several key signaling pathways. The inhibition of the mevalonate pathway leads to a reduction in isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho, Rac, and Ras. This, in turn, affects downstream inflammatory signaling.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Statins have been shown to inhibit NF-κB activation through various mechanisms, including preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1][7][8]
Figure 1: Inhibition of the NF-κB signaling pathway by statins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. Statins can modulate the activity of different MAPK cascades, such as ERK, JNK, and p38, which are involved in the production of inflammatory mediators.[5][7]
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. Statins Reduce Lipopolysaccharide-Induced Cytokine and Inflammatory Mediator Release in an In Vitro Model of Microglial-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin suppresses formation and progression of cerebral aneurysms through inhibition of the nuclear factor kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Head-to-Head Clinical Trial Data: A Comparative Safety Analysis of Atorvastatin and Rosuvastatin
In the landscape of lipid-lowering therapies, atorvastatin and rosuvastatin stand out as two of the most potent and widely prescribed statins. While their efficacy in reducing low-density lipoprotein cholesterol (LDL-C) is well-documented, a nuanced understanding of their comparative safety profiles is critical for clinical decision-making and drug development. This guide provides an objective comparison of the safety of atorvastatin and rosuvastatin, drawing upon data from head-to-head clinical trials.
Quantitative Safety Data Summary
The following table summarizes key safety outcomes from head-to-head clinical trials comparing rosuvastatin and atorvastatin. The data is primarily derived from the LODESTAR (Lodestar of Statin in Coronary Artery Disease) trial, a notable randomized clinical study directly comparing the two statins.[1][2][3][4][5]
| Safety Outcome | Rosuvastatin Group | Atorvastatin Group | Trial/Study Reference(s) |
| New-Onset Diabetes Mellitus | 7.2% | 5.3% | LODESTAR[1][2][3][4][5] |
| Cataract Surgery | 2.5% | 1.5% | LODESTAR[1][2][3][4][5] |
| All-Cause Death | 2.6% | 2.3% | LODESTAR[2][3][4] |
| Myalgia (Muscle Pain) | 10.2% | 1.7% | Randomized Trial (Egyptian patients)[6] |
| Elevated Liver Enzymes (ALT >3x ULN) | ~0-1.1% | ~0.7-2.3% | Meta-analyses and Reviews[7][8] |
| Myocardial Infarction | 1.5% | 1.2% | LODESTAR[2][3][4] |
| Stroke | 1.1% | 0.9% | LODESTAR[2][3][4] |
| Any Coronary Revascularization | 5.3% | 5.2% | LODESTAR[2][3] |
Note: The incidence of myalgia and elevated liver enzymes can vary significantly based on the study population, dosage, and trial duration. The values presented are illustrative of findings from comparative research.
Key Experimental Protocols
The methodologies employed in head-to-head clinical trials are crucial for interpreting the validity and applicability of their findings. The LODESTAR trial serves as a primary example for understanding the experimental protocol for comparing atorvastatin and rosuvastatin.
LODESTAR Clinical Trial Protocol
-
Study Design: A multicenter, randomized, open-label, parallel-group trial.[1][2][3]
-
Participant Population: The trial enrolled 4,400 adults with coronary artery disease at 12 hospitals in South Korea.[1][2][3] The average age of participants was 65 years, and 28% were women.[2][3]
-
Randomization and Treatment: Patients were randomly assigned to receive either daily rosuvastatin or atorvastatin.[1][2][3] The mean daily dose at three years was 17.1 mg for rosuvastatin and 36.0 mg for atorvastatin.[4]
-
Duration: The study had a follow-up period of three years, from September 2016 to November 2019.[2][3]
-
Primary and Secondary Outcomes:
-
The primary endpoint was a composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.[4][5]
-
Safety outcomes were a key secondary focus and included the development of type 2 diabetes requiring medication, cataract surgery, hospital admissions for heart failure, and major blood clots.[1][2][3]
-
-
Data Analysis: The trial was designed to compare the long-term clinical effects of the two statins. Researchers examined the differences in the rates of primary and safety outcomes between the two groups.[3]
Visualizing the Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing the safety of two statin therapies.
Caption: Generalized workflow of a head-to-head statin safety clinical trial.
Discussion of Safety Findings
The LODESTAR trial found no significant differences between the atorvastatin and rosuvastatin groups in the primary composite outcome of all-cause death, heart attack, stroke, or revascularization.[2][3] However, the safety analysis revealed some notable distinctions.
Patients in the rosuvastatin group had a higher incidence of developing new-onset type 2 diabetes requiring medication (7.2% vs. 5.3%) and a higher rate of undergoing cataract surgery (2.5% vs. 1.5%) compared to the atorvastatin group.[1][2][3][4][5] Other safety outcomes did not show a significant difference between the two groups in this trial.[2][3][4]
Regarding muscle-related adverse events, some studies suggest a dose-dependent risk for both statins.[9] One comparative study found that patients in an atorvastatin group reported more instances of severe pain and muscle weakness compared to a rosuvastatin group.[10] Conversely, another study indicated that rosuvastatin users might be more prone to myopathy and elevated creatine phosphokinase (CPK) levels than atorvastatin users, with these effects being dose-related.[9]
In terms of liver safety, both statins are generally considered to have a low risk of serious liver injury.[7] Rates of clinically significant elevations in liver transaminases (greater than three times the upper limit of normal) are low for both drugs, though some meta-analyses suggest slightly different rates between them.[7][8] It is important to note that the cardiovascular benefits of statins in patients with elevated cardiovascular risk, including those with non-alcoholic fatty liver disease, are considered to outweigh the potential risks of liver enzyme elevations.[7]
It is crucial to consider the limitations of the available data. The LODESTAR trial, for instance, was conducted exclusively in an Asian population, which may limit the generalizability of the findings to other ethnic groups.[1][2] Furthermore, the three-year duration of the study may not be sufficient to capture all long-term effects of the two statins.[2]
Conclusion
Head-to-head clinical trials provide invaluable data for comparing the safety profiles of atorvastatin and rosuvastatin. While both statins demonstrate a comparable and generally favorable safety profile concerning major cardiovascular events, there are statistically significant differences in the risk of new-onset diabetes and the need for cataract surgery, with a higher risk observed for rosuvastatin in the LODESTAR trial. The evidence regarding muscle-related side effects is more varied across different studies. For researchers and drug development professionals, these findings underscore the importance of considering specific patient populations and long-term safety endpoints in the ongoing evaluation and development of lipid-lowering therapies. Further research with longer follow-up periods and in more diverse populations is warranted to build upon these important findings.[3]
References
- 1. hcn.health [hcn.health]
- 2. diabetes.acponline.org [diabetes.acponline.org]
- 3. New study sheds light on long term effectiveness and safety of two widely used statins - BMJ Group [bmjgroup.com]
- 4. bmj.com [bmj.com]
- 5. Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 6. Efficacy and Safety of Atorvastatin 40 mg versus Rosuvastatin 20 mg in Patients with Type 2 Diabetes Mellitus and Previous Acute Coronary Syndrome: A Randomized Clinical Trial | Ebid | Clinical Diabetology [journals.viamedica.pl]
- 7. droracle.ai [droracle.ai]
- 8. Rosuvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Quantitative Assays for Atorvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various quantitative assays for atorvastatin calcium, with a focus on their inter-laboratory validation. The data presented is compiled from multiple studies to offer an objective overview of method performance, supported by detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Comparison of Quantitative Assay Performance
The following tables summarize the validation parameters for different analytical methods used to quantify this compound. These parameters, including linearity, accuracy, precision, and limits of detection and quantification, are crucial for assessing the reliability and suitability of a method for routine analysis and quality control.
High-Performance Liquid Chromatography (HPLC) Methods
| Validation Parameter | HPLC-UV[1] | RP-HPLC[2] | Stability-Indicating LC[3] | Eco-Friendly HPLC-UV[4] |
| Linearity Range | - | 8.13 - 23.77 µg/mL | - | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | 0.999 | - | - | - |
| Accuracy (% Recovery) | 101.5% | - | - | - |
| Precision (% RSD) | < 2.0% | - | Assay: < 0.2%, Impurities: < 2.0% | - |
| Limit of Detection (LOD) | 0.0008 µg/mL | - | - | 0.475 µg/mL |
| Limit of Quantification (LOQ) | 0.0002 µg/mL | - | - | - |
Spectroscopic and Titrimetric Methods
| Validation Parameter | Complexometric Titration[5] | Spectrofluorimetry[6] | UV-Spectrophotometry[7] | HPTLC[8] |
| Linearity Range | - | 0.4 - 12 µg/mL | 5 - 35 µg/mL | 500 - 2500 ng/spot |
| Correlation Coefficient (r/r²) | - | r = 0.9999 | - | r = 0.984 |
| Accuracy (% Recovery) | 99.76 ± 0.6 | 100.08 ± 0.32 | - | - |
| Precision (% RSD) | Repeatability: 0.9 | < 2% | - | Intra-day & Inter-day: < 1.5% |
| Limit of Detection (LOD) | - | 0.079 µg/mL | - | - |
| Limit of Quantification (LOQ) | - | 0.24 µg/mL | - | - |
Inter-Laboratory HMG-CoA Reductase Inhibition Assay
An inter-laboratory study involving four different laboratories demonstrated the reproducibility of an HMG-CoA reductase inhibition assay for the quantitation of atorvastatin in various plasma matrices[9]. The results indicated good agreement among the laboratories, suggesting that with a validated method, results can be used interchangeably[9].
| Plasma Matrix | Precision (CV%)[9] | Accuracy (% Relative Error)[9] |
| Human | 10.4% - 14.5% | within ± 6.25% |
| Dog | 4.89% - 10.6% | within ± 8.13% |
| Rat | 2.68% - 8.62% | within ± 5.00% |
| Mouse | 3.68% - 8.96% | within ± 5.38% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for a thorough understanding of the experimental conditions.
RP-HPLC Method
A reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed for the quantitative determination of this compound in tablets[2].
-
Instrumentation: The HPLC system consisted of a dual piston reciprocating Spectra Physics pump, a UV-Vis Hewlett Packard detector, a Hewlett Packard integrator, and a Rheodyne injector[2].
-
Chromatographic Conditions:
-
Standard Solution Preparation: 25 mg of this compound was accurately weighed, dissolved in 5 mL of methanol, and diluted to 100 mL with the mobile phase. A subsequent dilution was made to achieve a final concentration of 20 µg/mL[2].
-
Sample Preparation: An amount of powdered tablets equivalent to 25 mg of this compound was treated in the same manner as the standard solution[2].
-
Validation: The method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness[2].
Complexometric Titration Method
A simple and economical complexometric titration method was developed for the analysis of this compound in raw material and tablet dosage forms[5]. This method relies on the estimation of the calcium ion content[5].
-
Reagents and Materials: Disodium EDTA, magnesium chloride hexahydrate, methanol, ammonia-ammonium chloride buffer (pH 10.5), Eriochrome Black T (EBT) indicator, and standard this compound[5].
-
Standardization of EDTA Solution: The EDTA solution was standardized against a primary standard calcium carbonate solution[5].
-
Sample Preparation: 50 mg of this compound was accurately weighed and dissolved in 20 mL of methanol. 5 mL of ammonia-ammonium chloride buffer (pH 10.5) was added[5].
-
Titration: A pinch of EBT indicator was added to the sample solution, which was then titrated against a 0.01 M EDTA-magnesium solution until the color changed from pink to blue[5].
-
Validation: The method was validated for linearity, accuracy, precision, and robustness as per ICH guidelines[5].
HMG-CoA Reductase Inhibition Assay
This assay was developed and validated for the quantitation of atorvastatin in human, dog, rat, and mouse plasma[9].
-
Principle: The assay measures the inhibitory effect of atorvastatin on the HMG-CoA reductase enzyme[9].
-
Sample Preparation: Atorvastatin was isolated from plasma by protein precipitation[9].
-
Enzyme Source: Rat-liver microsomes were used as the source of the reductase enzyme[9].
-
Quantitation Range: 0.36 to 16 ng/mL of atorvastatin in different plasma matrices[9].
-
Data Analysis: A customized computer program was used for data calculation[9].
-
Inter-Laboratory Comparison: Atorvastatin equivalent concentrations in a set of plasma samples were determined by validated HMG-CoA reductase inhibition assays at four different laboratories. The results were compared using linear regression and concordance correlation statistical procedures[9].
Visualizing Experimental and Logical Workflows
The following diagrams, created using Graphviz, illustrate key workflows described in the validation studies.
References
- 1. scispace.com [scispace.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usa-journals.com [usa-journals.com]
- 6. Development and validation of a simple method for the determination of this compound in pure and pharmaceutical formulations using spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Densitometric Method for Analysis of this compound and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the pleiotropic effects of lipophilic vs hydrophilic statins
For Researchers, Scientists, and Drug Development Professionals
Statins, the cornerstone of lipid-lowering therapy, are broadly categorized into two classes based on their solubility: lipophilic and hydrophilic. This distinction extends beyond their pharmacokinetic profiles to influence their pleiotropic effects—actions independent of their primary mechanism of lowering low-density lipoprotein (LDL) cholesterol. This guide provides a comparative analysis of the pleiotropic effects of lipophilic and hydrophilic statins, supported by experimental data and detailed methodologies, to aid in research and development.
At a Glance: Key Differences in Physicochemical and Pharmacokinetic Properties
Lipophilic statins, such as atorvastatin, simvastatin, lovastatin, fluvastatin, and pitavastatin, can passively diffuse across cell membranes, leading to widespread distribution in various tissues.[[“]] In contrast, hydrophilic statins, namely pravastatin and rosuvastatin, are more hepatoselective, requiring carrier-mediated uptake to enter cells.[[“]][2] This fundamental difference in distribution is hypothesized to underlie the variations in their pleiotropic effects.
| Feature | Lipophilic Statins | Hydrophilic Statins |
| Examples | Atorvastatin, Simvastatin, Lovastatin, Fluvastatin, Pitavastatin | Pravastatin, Rosuvastatin |
| Cellular Uptake | Passive diffusion | Carrier-mediated transport[[“]] |
| Tissue Distribution | Wide distribution in hepatic and extrahepatic tissues[2] | Primarily hepatoselective[[“]] |
| Metabolism | Primarily by Cytochrome P450 (CYP) enzymes | Less dependent on CYP enzymes[3] |
Comparative Analysis of Pleiotropic Effects
The pleiotropic effects of statins, including anti-inflammatory, antioxidant, and improved endothelial function, are primarily attributed to the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are crucial for the function of small GTP-binding proteins like Rho, Ras, and Rac, which are involved in various cellular signaling pathways.[4][5]
Anti-Inflammatory Effects
The evidence presents a nuanced picture regarding the comparative anti-inflammatory effects of lipophilic and hydrophilic statins.
A meta-analysis of studies on patients with chronic diseases indicated that the lipophilic statin, atorvastatin , demonstrated the most significant reduction in the inflammatory markers Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6] Conversely, a study on patients with acute coronary syndrome found that the hydrophilic statin, rosuvastatin (20 mg/day), was more effective in reducing C-reactive protein (CRP) levels compared to atorvastatin (40 mg/day).[5] In an animal model of stroke-prone rats, rosuvastatin showed protective anti-inflammatory effects, whereas simvastatin (lipophilic) did not.[7]
| Statin Type | Study Population | Key Findings |
| Atorvastatin (Lipophilic) | Adults with chronic diseases | Most significant reduction in IL-6 and TNF-α.[6][8] |
| Rosuvastatin (Hydrophilic) | Patients with acute coronary syndrome | More effective in decreasing CRP levels compared to atorvastatin.[5] |
| Rosuvastatin (Hydrophilic) | Stroke-prone rats | Attenuated inflammatory processes.[7] |
| Simvastatin (Lipophilic) | Stroke-prone rats | No protective anti-inflammatory effect observed.[7] |
Improvement of Endothelial Function
Statins improve endothelial function primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator. This is achieved through the inhibition of the RhoA/Rho-kinase (ROCK) pathway, which leads to the upregulation and activation of endothelial nitric oxide synthase (eNOS).[2][5][9]
While both classes of statins have been shown to improve endothelial function, direct comparative studies have not consistently demonstrated the superiority of one over the other. A study comparing equipotent doses of atorvastatin (10 mg) and pravastatin (80 mg) in subjects with hyperlipidemia and metabolic syndrome found that both statins equally improved brachial artery flow-mediated dilation (FMD), a measure of endothelial function.[10]
| Statin Type | Study | Key Findings on Endothelial Function |
| Atorvastatin (Lipophilic) vs. Pravastatin (Hydrophilic) | Randomized, double-blind trial in hyperlipidemic subjects with metabolic syndrome[10] | Both statins significantly improved flow-mediated dilation with no significant difference between the two groups.[10] |
Antioxidant Effects
The impact of statins on oxidative stress also appears to vary between lipophilic and hydrophilic agents.
In a study involving hyperlipidemic subjects with metabolic syndrome, atorvastatin (10 mg) was associated with a greater reduction in lipid markers of oxidation, such as plasma thiobarbituric acid reactive substances (TBARS) and derivatives of reactive oxygen metabolites (dROMs), compared to pravastatin (80 mg).[10] However, a study on mice exposed to cigarette smoke revealed a different pattern: rosuvastatin exhibited the most potent anti-inflammatory effects, while simvastatin demonstrated the strongest antioxidant response.[11] Furthermore, a study on human pancreatic islets showed that atorvastatin, but not pravastatin, impaired mitochondrial function through the induction of oxidative stress.[8]
| Statin Type | Study Model | Key Findings on Oxidative Stress |
| Atorvastatin (Lipophilic) | Hyperlipidemic subjects with metabolic syndrome | Greater reduction in lipid peroxidation markers (TBARS, dROMs) compared to pravastatin.[10] |
| Simvastatin (Lipophilic) | Mice exposed to cigarette smoke | Best antioxidant response among the tested statins (atorvastatin, pravastatin, rosuvastatin, simvastatin).[11] |
| Rosuvastatin (Hydrophilic) | Mice exposed to cigarette smoke | Best anti-inflammatory effect, with less pronounced antioxidant effects compared to simvastatin.[11] |
| Atorvastatin (Lipophilic) | Human pancreatic islets | Induced mitochondrial oxidative stress.[8] |
| Pravastatin (Hydrophilic) | Human pancreatic islets | Did not affect mitochondrial function or induce oxidative stress.[8] |
Experimental Protocols
Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
Objective: To non-invasively assess endothelium-dependent vasodilation.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 8-12 hours prior to the measurement. They should also refrain from smoking, caffeine, and vigorous exercise on the day of the study.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room for at least 10 minutes. The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (e.g., 7.0 MHz). The baseline diameter of the brachial artery is measured.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored and recorded for at least 5 minutes post-deflation.
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter recorded after cuff deflation.[12][13]
Measurement of Oxidative Stress Markers
Objective: To quantify the levels of oxidative stress biomarkers in plasma or serum.
Methodology:
-
Sample Collection and Preparation: Blood samples are collected from patients at baseline and after the treatment period. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation. A sample is mixed with a solution of thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically at a specific wavelength (e.g., 532 nm). The concentration of TBARS is calculated using a standard curve.[10]
-
d-ROMs Test: This test measures the total amount of hydroperoxides, which are markers of oxidative damage to lipids, proteins, and amino acids. A small amount of plasma or serum is mixed with a chromogen in an acidic buffer. The hydroperoxides in the sample react with the chromogen, leading to a color change that is measured photometrically.[10]
Signaling Pathways and Experimental Workflows
The pleiotropic effects of statins are intricately linked to their inhibition of the mevalonate pathway. The following diagrams illustrate the key signaling cascade and a typical experimental workflow for comparing lipophilic and hydrophilic statins.
Caption: Statin-mediated inhibition of the mevalonate pathway and its downstream pleiotropic effects.
Caption: A typical experimental workflow for comparing the pleiotropic effects of statins.
Conclusion
The distinction between lipophilic and hydrophilic statins offers a compelling area of investigation for understanding the full therapeutic potential of this drug class. While lipophilic statins' ability to penetrate extrahepatic tissues suggests a broader scope for pleiotropic effects, clinical evidence remains inconclusive, with some studies indicating advantages for hydrophilic statins in specific contexts. The differential effects on inflammation, endothelial function, and oxidative stress highlight the need for further research to elucidate the precise mechanisms and clinical implications. For drug development professionals, these nuances may inform the design of next-generation statins with optimized pleiotropic profiles for targeted therapeutic applications. Researchers are encouraged to conduct head-to-head comparative trials with standardized methodologies to provide clearer insights into the relative benefits of these two statin classes.
References
- 1. consensus.app [consensus.app]
- 2. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Rosuvastatin, but not simvastatin, provides end-organ protection in stroke-prone rats by antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin but Not Pravastatin Impairs Mitochondrial Function in Human Pancreatic Islets and Rat β-Cells. Direct Effect of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The differential effect of statins on oxidative stress and endothelial function: atorvastatin versus pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress and inflammation are differentially affected by atorvastatin, pravastatin, rosuvastatin, and simvastatin on lungs from mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct in vivo evidence of a vascular statin: a single dose of cerivastatin rapidly increases vascular endothelial responsiveness in healthy normocholesterolaemic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Statins on Endothelial Function in Patients With Acute Coronary Syndrome: A Prospective Study Using Adhesion Molecules and Flow-Mediated Dilatation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atorvastatin Calcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of atorvastatin calcium is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure compliance with regulatory standards and promote a safe working environment.
Regulatory Framework and Disposal Principles
The disposal of this compound must adhere to all local, state, and federal regulations.[1][2][3] It is the responsibility of the waste generator to determine if the chemical waste is classified as hazardous.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
This compound is not listed as a P- or U-listed hazardous waste by the EPA.[4][5][6][7][8][9][10][11] Therefore, its classification as hazardous waste depends on whether it exhibits any of the following characteristics:
-
Ignitability: The ability to readily catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The potential to explode or undergo violent reactions.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[12][13]
In a laboratory setting, pure this compound or concentrated solutions are unlikely to exhibit these characteristics under normal conditions. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization.
Incineration is the recommended method of disposal for this compound.[14] This ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should hazardous pharmaceutical waste be disposed of down the drain (sewering).[8][10]
Quantitative Data on this compound
The following table summarizes key quantitative data regarding the toxicity and degradation of this compound.
| Parameter | Value | Species/Condition | Reference |
| Acute Oral Toxicity | LD50 > 5000 mg/kg | Rat, Mouse | [15][16][17] |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg | Rabbit | [15][16][17] |
| Aquatic Toxicity | NOEC 200 µg/L | Daphnia magna (most sensitive crustacean) | |
| Degradation Rate (Acid) | k = 1.88 × 10⁻² s⁻¹ (First-order kinetics) | 0.1 M HCl, Methanol, 353 K | [18][19] |
| Degradation Rate (Base) | k = 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ (Zero-order kinetics) | 0.1 M NaOH, Methanol, 353 K | [18][19] |
Experimental Protocols for Degradation Studies
For laboratories studying the stability and degradation of this compound, the following protocols provide a framework for forced degradation studies.
Acid and Basic Hydrolysis
This protocol is adapted from studies on the degradation kinetics of atorvastatin.[19]
-
Weigh 40 mg of this compound and place it into two separate flasks.
-
To one flask, add 30 mL of 0.1 M HCl. To the second flask, add 30 mL of 0.1 M NaOH.
-
Add 70 mL of methanol to each flask.
-
Place the flasks in a water bath maintained at 353 K.
-
Collect samples at 30, 60, 90, and 120-minute intervals.
-
Dilute the collected samples with methanol to a final concentration of 40 µg/mL.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC).
Oxidative Degradation
This protocol is based on stress degradation studies of this compound.[1]
-
Prepare a 1% hydrogen peroxide (H₂O₂) solution.
-
Expose the this compound sample to the 1% H₂O₂ solution for 24 hours at ambient temperature (25 ± 2°C).
-
Quantify the remaining this compound against a reference standard using a suitable analytical method like HPLC.
Thermal Degradation
This protocol is derived from studies investigating the thermal degradation pathway of this compound.[18]
-
Place 25 g of this compound in a 250 mL round-bottom flask.
-
Heat the flask to a temperature range of 180-200 °C and maintain for 30 minutes.
-
After heating, allow the reaction mass to cool to room temperature.
-
Dissolve the cooled mass in 250 mL of dichloromethane.
-
Extract the solution with two 100 mL portions of water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to isolate the degradation products.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Flowchart
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. rld.nm.gov [rld.nm.gov]
- 7. pwaste.com [pwaste.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. epa.gov [epa.gov]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. laurusgenerics.us [laurusgenerics.us]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
Safe Handling and Disposal of Atorvastatin Calcium in a Laboratory Setting
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Atorvastatin Calcium. The following procedures are designed to minimize exposure risk and ensure proper disposal, fostering a safe laboratory environment.
Hazard Identification
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adverse effects associated with therapeutic use include changes in liver function, muscle pain, and weakness.[2] It is crucial to handle this compound with appropriate protective measures to avoid direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
Selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. The following table summarizes the recommended equipment based on safety data sheets.[2][3]
| Protection Type | Specification | Applicable Standards |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[4][5][6] | EN 166 (EU) or NIOSH (US) / ANSI Z87.1[3][4][6][7] |
| Hand Protection | Chemical-impermeable gloves.[4] Gloves must be inspected prior to use.[4] | EN 374 (EU) or ASTM F1001 (US)[3][4] |
| Skin & Body Protection | Protective clothing to prevent skin exposure.[7] For bulk processing, fire/flame resistant and impervious clothing may be required.[4][6] | EN 13982 (EU) or ANSI 103 (US)[3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or if dust is generated.[3][4][6] | EN 140, EN 143 (EU) or ASTM F2704-10 (US)[3] |
Operational Plan: Handling Protocol
A systematic approach is critical when working with this compound. Engineering controls, such as using the substance in a well-ventilated area or under a chemical fume hood, should be the primary line of defense.[1][4] Always minimize dust generation and accumulation.[2][3]
Caption: Workflow for safe handling of this compound.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of exposure or an accidental spill. Ensure that eyewash stations and safety showers are readily accessible.[7]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][4] If symptoms persist, seek medical advice.[1] |
| Skin Contact | Take off contaminated clothing immediately.[1] Rinse skin with plenty of water and soap.[1][8] If skin irritation occurs, get medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4][8] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][8] |
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[2][3]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Wear PPE: Personnel involved in cleanup must wear appropriate personal protective equipment as detailed above, including respiratory protection.[2][4]
-
Contain Spill: Contain the source of the spill if it is safe to do so.[2][3]
-
Clean Spill: For dry solids, collect spilled material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[2][3] Avoid sweeping, which can generate airborne dust.[10]
-
Dispose: Place all collected waste and cleaning materials into a suitable, labeled, and sealed container for disposal as hazardous waste.[2][4]
Storage and Disposal Plan
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7] Keep it away from strong oxidizing agents, acids, and bases.[5][7] The recommended storage temperature is typically between 20 and 25 °C (68 and 77 °F).[5]
Disposal: This material and its container must be disposed of as hazardous waste.[1] Do not allow the chemical to enter drains or sewer systems.[4] All waste disposal must be in accordance with local, regional, and national regulations.[1][8] Options for disposal include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[4] It is the responsibility of the waste generator to correctly classify the waste and ensure its proper disposal.[8]
References
- 1. carlroth.com [carlroth.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. camberpharma.com [camberpharma.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. atorvaliq.com [atorvaliq.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
